tert-Butyl 4-(4-formylbenzyl)piperazine-1-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl 4-[(4-formylphenyl)methyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-17(2,3)22-16(21)19-10-8-18(9-11-19)12-14-4-6-15(13-20)7-5-14/h4-7,13H,8-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXKYTSTYWRBBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383737 | |
| Record name | tert-Butyl 4-[(4-formylphenyl)methyl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
844891-09-4 | |
| Record name | 1,1-Dimethylethyl 4-[(4-formylphenyl)methyl]-1-piperazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=844891-09-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-[(4-formylphenyl)methyl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What are the properties of tert-Butyl 4-(4-formylbenzyl)piperazine-1-carboxylate?
An In-Depth Technical Guide to tert-Butyl 4-(4-formylbenzyl)piperazine-1-carboxylate (CAS: 844891-09-4)
Section 1: Executive Summary
This technical guide provides a comprehensive overview of this compound, a bifunctional organic compound of significant interest to researchers in medicinal chemistry and drug development. The molecule's architecture, featuring a Boc-protected piperazine ring linked to a benzyl aldehyde, makes it a highly versatile synthetic intermediate. The tert-butoxycarbonyl (Boc) group serves as a stable protecting group for the piperazine nitrogen, allowing for selective reactions at the formyl moiety. Conversely, the formyl group is a reactive handle for transformations such as reductive amination, oxidation, and olefination. This guide will detail the compound's physicochemical properties, spectroscopic characteristics, chemical reactivity, and applications, alongside providing validated protocols and safety information for laboratory use.
Section 2: Molecular Identity and Physicochemical Properties
The structural foundation of this compound is the piperazine heterocycle, a privileged scaffold in numerous FDA-approved pharmaceuticals.[1] The strategic placement of a reactive aldehyde and a cleavable protecting group provides a powerful tool for building molecular complexity.
Caption: Chemical structure of this compound.
Table 1: Physicochemical and Identifier Data
| Property | Value | Source |
| IUPAC Name | This compound | [] |
| CAS Number | 844891-09-4 | [3] |
| Molecular Formula | C₁₇H₂₄N₂O₃ | Calculated |
| Molecular Weight | 304.39 g/mol | Calculated |
| Physical Form | Solid | [3] |
| Storage | Store locked up in a dry, cool, well-ventilated place. | [3] |
Section 3: Spectroscopic Signature Analysis
Confirmation of the compound's identity and purity is achieved through standard spectroscopic methods. While a specific spectrum for this exact compound is not publicly available, the expected signals can be reliably predicted based on its constituent functional groups and data from analogous structures.[4]
-
¹H NMR (Proton NMR): The spectrum should exhibit several key signals:
-
A sharp singlet around 1.4-1.5 ppm , integrating to 9H, corresponding to the magnetically equivalent protons of the tert-butyl group on the Boc protector.
-
A singlet around 9.9-10.1 ppm , integrating to 1H, which is characteristic of the aldehydic proton.
-
Two doublets in the aromatic region, typically between 7.4-7.9 ppm , representing the four protons on the para-substituted benzene ring.
-
A singlet around 3.5-3.7 ppm , integrating to 2H, for the benzylic (-CH₂-) protons.
-
Multiple signals, often multiplets or broad singlets, between 2.3-3.5 ppm for the eight protons of the piperazine ring. The signals are complex due to restricted rotation and chair conformations.
-
-
¹³C NMR (Carbon NMR):
-
A signal in the downfield region, 190-193 ppm , corresponding to the carbonyl carbon of the aldehyde.
-
A signal around 154 ppm for the carbamate carbonyl carbon of the Boc group.
-
Signals around 80 ppm (quaternary carbon) and 28 ppm (methyl carbons) for the tert-butyl group.
-
Aromatic signals between 128-145 ppm .
-
Signals for the benzylic and piperazine carbons typically appearing between 40-65 ppm .
-
-
IR (Infrared) Spectroscopy:
-
A strong, sharp absorption band around 1700-1720 cm⁻¹ for the C=O stretch of the aldehyde.
-
Another strong C=O stretching band around 1680-1695 cm⁻¹ from the Boc-carbamate group.
-
C-H stretching bands for the aldehyde proton may be visible as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹ .
-
C-N and C-O stretching bands in the fingerprint region.
-
-
Mass Spectrometry (MS):
-
In Electrospray Ionization (ESI) positive mode, the expected molecular ion peak would be for [M+H]⁺ at m/z ≈ 305.19.
-
Section 4: Chemical Reactivity and Synthetic Utility
The synthetic value of this molecule lies in the orthogonal reactivity of its two primary functional groups: the formyl group and the Boc-protected amine. This allows for sequential, controlled modifications.
Caption: Key reactivity pathways for the title compound.
-
Reactions at the Formyl Group: The aldehyde is an electrophilic center, prime for nucleophilic attack.
-
Reductive Amination: This is arguably the most powerful application. The aldehyde can react with a primary or secondary amine to form a Schiff base (imine), which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) to yield a new secondary or tertiary amine. This is a cornerstone of combinatorial chemistry for rapidly building libraries of drug candidates.
-
Oxidation: The formyl group can be easily oxidized to a carboxylic acid using standard oxidizing agents (e.g., potassium permanganate, silver oxide). This transforms the molecule into a linker with a different functional handle.
-
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄).[4]
-
-
Reactions at the Boc-Protected Amine:
-
Deprotection: The Boc group is stable to most nucleophiles and bases but is readily cleaved under acidic conditions. Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with hydrochloric acid (HCl) in an organic solvent efficiently removes the Boc group, revealing the free secondary amine of the piperazine ring. This unmasked amine can then participate in reactions like amide bond formation or further alkylation.
-
The orthogonality of these groups is key: one can perform extensive chemistry on the aldehyde while the piperazine nitrogen is protected, then deprotect the nitrogen for a subsequent, distinct chemical transformation.
Section 5: Proposed Synthetic Protocol
The most direct and logical synthesis of this compound is the N-alkylation of commercially available tert-butyl piperazine-1-carboxylate with 4-formylbenzyl bromide.
Caption: General workflow for the synthesis of the title compound.
Step-by-Step Methodology:
-
Reagent Preparation: To a round-bottom flask equipped with a magnetic stir bar, add tert-butyl piperazine-1-carboxylate (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq) as the base, and anhydrous acetonitrile (ACN) as the solvent.
-
Rationale: Acetonitrile is a polar aprotic solvent suitable for SN2 reactions. K₂CO₃ is an effective and easily removable inorganic base to neutralize the HBr byproduct.
-
-
Addition of Electrophile: Dissolve 4-formylbenzyl bromide (1.0 eq) in a minimal amount of ACN and add it dropwise to the stirring suspension at room temperature.
-
Reaction: Allow the reaction to stir at room temperature for 12-18 hours.
-
Self-Validation: Monitor the reaction's progress by Thin Layer Chromatography (TLC), observing the consumption of the starting materials and the appearance of a new product spot.
-
-
Work-up: Once the reaction is complete, filter off the solid K₂CO₃ and KBr salts. Concentrate the filtrate under reduced pressure to remove the ACN. Redissolve the residue in an organic solvent like ethyl acetate and wash sequentially with water and brine.
-
Rationale: This procedure removes inorganic salts and any water-soluble impurities.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Characterization: Combine the pure fractions, remove the solvent, and dry the final product under high vacuum. Confirm the structure and purity using the spectroscopic methods outlined in Section 3.
Section 6: Applications in Medicinal Chemistry and Drug Discovery
This compound is not an active pharmaceutical ingredient (API) itself but rather a crucial building block. Its utility is demonstrated by the roles similar piperazine-containing intermediates play in synthesizing complex therapeutic agents.
-
Scaffold for CNS Agents: The piperazine ring is a well-known "CNS-phore," appearing in many antipsychotic and antidepressant drugs. This intermediate provides a direct route to introduce this scaffold.[1]
-
Intermediate for Kinase Inhibitors: Many kinase inhibitors, used in oncology, feature a substituted piperazine moiety for binding within the ATP pocket of the target kinase. Intermediates like this are used to synthesize libraries of compounds for screening against various kinases.[5]
-
Linker for PROTACs: Proteolysis-targeting chimeras (PROTACs) are novel therapeutics that require a linker to connect a target-binding molecule to an E3 ligase ligand. The dual functionality of this compound makes it an excellent starting point for synthesizing such linkers.[4] The aldehyde can be used to attach one part of the PROTAC, and after Boc deprotection, the piperazine nitrogen can be used to attach the other.
Section 7: Safety, Handling, and Storage
Adherence to strict safety protocols is mandatory when handling this chemical. The following information is derived from the Safety Data Sheet (SDS).[3]
Table 2: Hazard Identification and Precautions
| Category | Information |
| GHS Pictograms | Corrosive |
| Signal Word | Danger |
| Hazard Statements | Causes severe skin burns and eye damage. The toxicological properties have not been fully investigated.[3] |
| Precautionary Statements | Prevention: Do not breathe dust. Wash hands and exposed skin thoroughly after handling. Wear protective gloves, clothing, eye, and face protection. Use only in a well-ventilated area or under a chemical fume hood.[3][6] Storage: Keep container tightly closed. Store locked up in a dry, cool, and well-ventilated place.[3] Disposal: Dispose of contents/container to an approved waste disposal plant. |
| Incompatible Materials | Strong oxidizing agents, strong bases, strong reducing agents.[3][6] |
First-Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[3]
-
Skin Contact: Take off immediately all contaminated clothing. Wash off immediately with soap and plenty of water. Seek immediate medical attention.[3]
-
Inhalation: Remove person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
References
-
tert-Butyl 4-formylpiperidine-1-carboxylate | C11H19NO3 | CID 1514430. PubChem. [Link]
-
tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate | C14H27N3O2. PubChem. [Link]
-
tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452. PubChem. [Link]
-
Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. ResearchGate. [Link]
-
tert-butyl 4-[3-(hydroxymethyl)benzyl]piperazine-1-carboxylate. MySkinRecipes. [Link]
-
Tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate | C16H23N3O3 | CID 2763355. PubChem. [Link]
-
Synthesis of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate (1) via Bruylants reaction. ResearchGate. [Link]
-
Tert-butyl 4-(3-formyl-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate. PubChem. [Link]
-
Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Connect Journals. [Link]
Sources
An In-Depth Technical Guide to tert-Butyl 4-(4-formylbenzyl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword
tert-Butyl 4-(4-formylbenzyl)piperazine-1-carboxylate has emerged as a pivotal building block in contemporary medicinal chemistry. Its unique structural architecture, featuring a Boc-protected piperazine moiety linked to a reactive benzaldehyde group, renders it an exceptionally versatile intermediate for the synthesis of complex molecular scaffolds. This guide provides a comprehensive technical overview of its chemical identity, synthesis, applications, and safety considerations, tailored for professionals engaged in pharmaceutical research and development. By synthesizing field-proven insights with established scientific principles, this document aims to serve as an authoritative resource for leveraging this compound in the design and discovery of novel therapeutics.
Core Identifiers and Physicochemical Properties
The unambiguous identification of a chemical entity is paramount for reproducible scientific research. This section details the fundamental identifiers and key physicochemical properties of this compound.
Chemical Identity
A collection of globally recognized identifiers for this compound are presented in the table below, ensuring accurate documentation and procurement.
| Identifier | Value |
| CAS Number | 844891-09-4 |
| IUPAC Name | This compound |
| Molecular Formula | C₁₇H₂₄N₂O₃ |
| Molecular Weight | 304.39 g/mol |
| Canonical SMILES | C1COCCN1C(C(=O)OC(C)(C)C)CC2=CC=C(C=C2)C=O |
| InChI Key | UMXKYTSTYWRBBK-UHFFFAOYSA-N |
| MDL Number | MFCD06659067[1][2] |
Physicochemical Characteristics
Understanding the physical and chemical properties of a compound is critical for its handling, storage, and application in chemical synthesis.
| Property | Value/Description |
| Appearance | Off-white to white solid/powder |
| Melting Point | 57 °C |
| Solubility | Moderately soluble in polar organic solvents such as dichloromethane and tetrahydrofuran. The presence of the piperazine and carboxylate groups contributes to its polarity, while the aromatic ring provides some hydrophobic character. |
| Purity | Commercially available with purities typically ≥95%. |
Synthesis and Mechanism
The most prevalent and efficient method for the synthesis of this compound is through a one-pot reductive amination reaction. This approach is favored for its operational simplicity, high yields, and the use of readily available starting materials.
Reaction Scheme
The synthesis involves the reaction of tert-butyl piperazine-1-carboxylate with 4-formylbenzaldehyde in the presence of a reducing agent.
Figure 1: General workflow for the synthesis via reductive amination.
Mechanistic Insights
The reductive amination proceeds through a two-step sequence within a single reaction vessel:
-
Iminium Ion Formation: The secondary amine of the piperazine nucleophilically attacks the carbonyl carbon of the benzaldehyde. Subsequent dehydration leads to the formation of a transient iminium ion.
-
Hydride Reduction: A mild reducing agent, typically sodium triacetoxyborohydride (NaBH(OAc)₃), selectively delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final secondary amine product. The choice of NaBH(OAc)₃ is strategic; it is mild enough not to reduce the aldehyde starting material, thus preventing side reactions.
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
tert-Butyl piperazine-1-carboxylate
-
4-Formylbenzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a solution of tert-butyl piperazine-1-carboxylate (1.0 eq) and 4-formylbenzaldehyde (1.0-1.2 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
Applications in Drug Discovery and Development
The bifunctional nature of this compound makes it a highly valuable intermediate in the synthesis of pharmacologically active molecules. The Boc-protected piperazine provides a stable, yet readily deprotectable, nitrogen for further functionalization, while the aldehyde group serves as a versatile handle for various chemical transformations.
Role as a Key Building Block
This compound is particularly instrumental in the synthesis of kinase inhibitors. The piperazine ring is a common scaffold in many kinase inhibitors, as it can form crucial hydrogen bonds and other interactions within the ATP-binding pocket of kinases. The formylbenzyl moiety allows for the introduction of various substituents that can modulate the potency, selectivity, and pharmacokinetic properties of the final drug candidate.
While direct synthesis of major drugs from this specific intermediate may not be explicitly detailed in publicly available literature, its structural motifs are present in numerous advanced drug candidates and tool compounds. For instance, similar piperazine-containing aldehydes are crucial for the synthesis of complex heterocyclic systems found in inhibitors of targets like cyclin-dependent kinases (CDKs) and Bruton's tyrosine kinase (BTK).
Chemical Reactivity and Further Transformations
The aldehyde functional group is a gateway to a plethora of chemical reactions, enabling the construction of diverse molecular architectures.
Figure 2: Key chemical transformations of the formyl group.
-
Further Reductive Amination: The aldehyde can react with a wide range of primary and secondary amines to introduce additional diversity.
-
Wittig and Related Reactions: Formation of carbon-carbon double bonds can be achieved through reactions with phosphonium ylides.
-
Oxidation: The formyl group can be easily oxidized to a carboxylic acid, providing another point for derivatization, such as amide bond formation.
-
Reduction: Reduction of the aldehyde yields the corresponding alcohol, which can be used in ether or ester synthesis.
Analytical Characterization
The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.
| Technique | Expected Observations |
| ¹H NMR | - Singlet around 9.9 ppm: Aldehydic proton (-CHO).- Multiplets between 7.4-7.9 ppm: Aromatic protons of the benzaldehyde ring.- Singlet around 3.5 ppm: Methylene protons of the benzyl group (-CH₂-).- Multiplets around 3.4 ppm and 2.4 ppm: Protons of the piperazine ring.- Singlet around 1.4 ppm: Protons of the tert-butyl group (-C(CH₃)₃). |
| ¹³C NMR | - Signal > 190 ppm: Carbonyl carbon of the aldehyde.- Signal around 154 ppm: Carbonyl carbon of the Boc group.- Signals between 125-140 ppm: Aromatic carbons.- Signal around 80 ppm: Quaternary carbon of the tert-butyl group.- Signals between 40-55 ppm: Carbons of the piperazine and benzylic methylene groups.- Signal around 28 ppm: Methyl carbons of the tert-butyl group. |
| Mass Spec. | - [M+H]⁺: Expected at m/z 305.1865 for C₁₇H₂₅N₂O₃⁺. |
| FT-IR | - Strong absorption around 1690-1710 cm⁻¹: C=O stretching of the aldehyde.- Strong absorption around 1680-1700 cm⁻¹: C=O stretching of the carbamate (Boc group). |
Safety, Handling, and Storage
Adherence to proper safety protocols is essential when working with any chemical substance. The following information is derived from available Safety Data Sheets (SDS).
Hazard Identification
-
Health Hazards: May cause skin, eye, and respiratory irritation. The toxicological properties have not been fully investigated. It is classified as a corrosive material.
-
Physical Hazards: Not classified as a physical hazard.
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear protective gloves and a lab coat.
-
Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.
-
Storage
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.
-
Store locked up.
-
Incompatible Materials: Strong oxidizing agents, strong bases, and reducing agents.
First-Aid Measures
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes. Seek immediate medical attention.
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Conclusion
This compound is a cornerstone intermediate for the synthesis of advanced molecular architectures, particularly within the realm of drug discovery. Its straightforward and high-yielding synthesis, coupled with the versatile reactivity of its functional groups, ensures its continued importance in the development of novel therapeutics. This guide has provided a comprehensive overview of its properties, synthesis, applications, and safe handling, intended to empower researchers and scientists in their pursuit of innovative chemical entities with therapeutic potential.
References
-
Molekula Group. (n.d.). 844891-09-4 this compound. Retrieved from [Link]
-
Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. Retrieved from [Link]
-
MySkinRecipes. (n.d.). tert-butyl 4-[3-(hydroxymethyl)benzyl]piperazine-1-carboxylate. Retrieved from [Link]
Sources
Physical and chemical properties of tert-Butyl 4-(4-formylbenzyl)piperazine-1-carboxylate
An In-Depth Technical Guide to tert-Butyl 4-(4-formylbenzyl)piperazine-1-carboxylate
Executive Summary
This document provides a comprehensive technical overview of this compound, a key bifunctional building block in modern medicinal chemistry. The strategic placement of a reactive aldehyde and a Boc-protected piperazine moiety makes this compound an exceptionally versatile intermediate for synthesizing complex molecular architectures. The piperazine ring is a well-established "privileged scaffold" in drug discovery, known to improve the pharmacological and pharmacokinetic profiles of drug candidates.[1][2] This guide delves into the compound's fundamental properties, synthesis, analytical characterization, and applications, with a focus on providing practical, field-proven insights for laboratory professionals.
Chemical Identity and Structure
The structural foundation of this compound features a piperazine ring N-substituted with a tert-butoxycarbonyl (Boc) group and N'-substituted with a 4-formylbenzyl group. The Boc group serves as a crucial protecting group, enabling selective functionalization of the otherwise reactive secondary amine, while the formyl (aldehyde) group provides a reactive handle for transformations such as reductive amination and Wittig reactions.[1][3]
Synonyms: 4-(4-Formylbenzyl)piperazine, N1-BOC protected; tert-butyl 4-[(4-formylphenyl)methyl]piperazine-1-carboxylate[]
| Identifier | Value |
| CAS Number | 844891-09-4[5] |
| Molecular Formula | C₁₇H₂₄N₂O₃[] |
| Molecular Weight | 304.39 g/mol |
| IUPAC Name | tert-butyl 4-[(4-formylphenyl)methyl]piperazine-1-carboxylate[] |
| InChI | InChI=1S/C17H24N2O3/c1-17(2,3)22-16(21)19-10-8-18(9-11-19)12-14-4-6-15(13-20)7-5-14/h4-7,13H,8-12H2,1-3H3[] |
| InChI Key | UMXKYTSTYWRBBK-UHFFFAOYSA-N[] |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)C=O[] |
Physicochemical Properties
The physical properties of this compound are characteristic of a moderately polar, solid organic molecule. Its solubility profile allows for versatile use in common organic solvents for reaction and purification.
| Property | Value | Source(s) |
| Physical Form | Solid / Crystalline Powder | |
| Melting Point | 118-121 °C | |
| Boiling Point | ~441.4 °C at 760 mmHg (Predicted) | |
| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Methanol | [1] |
Synthesis and Purification
The most common and efficient synthesis of this compound involves the nucleophilic substitution of a benzyl halide with Boc-piperazine or, more commonly, a reductive amination reaction between Boc-piperazine and terephthalaldehyde. The latter is often preferred for its high efficiency and mild conditions.
Diagram of Synthetic Workflow
Caption: General workflow for synthesis via reductive amination.
Detailed Experimental Protocol: Reductive Amination
This protocol describes a standard laboratory-scale synthesis. The causality behind using sodium triacetoxyborohydride is its mild nature, which selectively reduces the intermediate iminium ion without reducing the starting aldehyde, thus preventing over-reduction and maximizing yield.
-
Reaction Setup: To a solution of terephthalaldehyde (1.2 eq.) in 1,2-dichloroethane (DCE), add tert-butyl piperazine-1-carboxylate (1.0 eq.).
-
Formation of Imine/Iminium: Stir the mixture at room temperature for 1-2 hours. The formation of the intermediate Schiff base/iminium ion is often the rate-limiting step.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the reaction mixture. This step is exothermic and should be controlled.
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting materials.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with dichloromethane (DCM) (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure product as a solid.
Analytical Characterization
Confirming the identity and purity of the final compound is critical. A combination of spectroscopic methods provides a self-validating system for structural confirmation.
| Technique | Expected Data / Characteristic Peaks |
| ¹H NMR (400 MHz, CDCl₃) | δ ~9.9 (s, 1H, -CHO), 7.8 (d, 2H, Ar-H), 7.5 (d, 2H, Ar-H), 3.5 (s, 2H, Ar-CH₂-), 3.4 (t, 4H, piperazine-H), 2.4 (t, 4H, piperazine-H), 1.45 (s, 9H, Boc -C(CH₃)₃). |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~192.0 (CHO), 154.7 (Boc C=O), 145.0, 135.5, 130.0, 129.5 (Ar-C), 79.5 (Boc -C(CH₃)₃), 62.5 (Ar-CH₂-), 52.8 (piperazine-C), 45.0 (piperazine-C), 28.4 (Boc -C(CH₃)₃). |
| IR (KBr, cm⁻¹) | ~2975 (C-H stretch), ~1705 (Aldehyde C=O stretch), ~1690 (Carbamate C=O stretch), ~1610 (Ar C=C stretch). |
| Mass Spec (ESI-MS) | m/z: 305.1 [M+H]⁺ |
Applications in Research and Drug Development
The true value of this molecule lies in its utility as a versatile intermediate. The piperazine scaffold is a key component in numerous FDA-approved drugs, particularly those targeting the central nervous system (CNS), cancer, and infectious diseases.[2] This compound provides a direct route to introduce this valuable pharmacophore.
-
Core Building Block: It serves as a foundational piece for constructing larger, more complex molecules. The aldehyde can be readily converted into amines, alcohols, or extended via carbon-carbon bond-forming reactions.
-
Lead Optimization: In drug discovery, the piperazine nitrogen allows for facile modification to explore structure-activity relationships (SAR), while the benzyl portion can be further functionalized.[6] This dual reactivity is essential for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds.[6]
-
Fragment-Based Drug Design (FBDD): The molecule itself can be considered a high-value fragment for screening against biological targets.
-
PROTACs and Linkers: The aldehyde functionality is useful for conjugation chemistry, making it a potential component in the synthesis of linkers for technologies like Proteolysis-Targeting Chimeras (PROTACs).[3]
Diagram of Application in Synthesis
Caption: Use as an intermediate in reductive amination reactions.
Safety, Handling, and Storage
Proper handling is essential to ensure laboratory safety. This compound is classified as a corrosive material and an irritant.[5]
Hazard Identification
-
Causes severe skin burns and eye damage.[5]
-
May cause respiratory irritation.
-
Harmful if swallowed.
Precautionary Measures & PPE
-
Prevention: Do not breathe dust/fumes. Wash hands and exposed skin thoroughly after handling. Use only in a well-ventilated area or under a chemical fume hood. Wear protective gloves, protective clothing, eye protection, and face protection.[5][7]
-
Response:
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[5]
-
If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water.[5]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.[5]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
-
Handling and Storage
-
Storage: Store locked up in a well-ventilated, dry, and cool place. Keep the container tightly closed.[5]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[5][7]
Conclusion
This compound is more than a simple chemical; it is an enabling tool for innovation in pharmaceutical research. Its well-defined reactivity, coupled with the proven pharmacological importance of its core scaffolds, ensures its continued relevance in the synthesis of novel therapeutic agents. This guide provides the foundational knowledge required for its effective and safe utilization in a research and development setting.
References
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tert-Butyl 4-formylpiperidine-1-carboxylate | C11H19NO3 | CID 1514430. PubChem. [Link]
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tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate | C14H27N3O2. PubChem. [Link]
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tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452. PubChem. [Link]
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Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]
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Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]
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The Role of Piperazine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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Tert-butyl 4-(3-formyl-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate. PubChem. [Link]
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SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. ResearchGate. [Link]
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Does anyone have experience with reductive amination of 2-amino pyrimidine and tert-butyl 4-formylpiperidine-1-carboxylate?. ResearchGate. [Link]
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Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Connect Journals. [Link]
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The Strategic Intermediate: A Technical Guide to tert-Butyl 4-(4-formylbenzyl)piperazine-1-carboxylate
An In-Depth Review for Medicinal Chemists and Process Development Scientists
Abstract
tert-Butyl 4-(4-formylbenzyl)piperazine-1-carboxylate, a bifunctional organic molecule, serves as a pivotal building block in contemporary pharmaceutical synthesis. Characterized by the presence of a Boc-protected piperazine and a reactive benzaldehyde moiety, this intermediate offers a strategic entry point for the construction of complex molecular architectures. Its structural attributes facilitate modular assembly, primarily through reductive amination pathways, making it a valuable precursor in the development of novel therapeutics. This guide provides a comprehensive overview of its chemical properties, a validated synthetic protocol, its critical role in the synthesis of advanced drug candidates, and essential safety considerations for laboratory and scale-up operations.
Chemical Identity and Physicochemical Properties
This compound is identified by the CAS Number 844891-09-4.[1] Its structure thoughtfully combines a nucleophilic secondary amine, masked within a piperazine ring and protected by a thermally and chemically labile tert-butoxycarbonyl (Boc) group, with an electrophilic aldehyde functional group. This arrangement prevents self-polymerization and allows for selective, stepwise reactions, a cornerstone of modern synthetic strategy.
The Boc protecting group is instrumental, enhancing the solubility of the molecule in common organic solvents while preventing the secondary amine of the piperazine from engaging in undesired side reactions. The formyl group on the benzyl substituent provides a reactive handle for introducing further molecular complexity, most commonly via reactions with primary or secondary amines to form imines, which are subsequently reduced to stable amine linkages.
Below is a diagrammatic representation of its molecular structure.
Caption: Molecular Structure of the title compound.
Table 1: Physicochemical and Identification Properties
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₁₇H₂₄N₂O₃ | [1] |
| Molecular Weight | 304.39 g/mol | |
| CAS Number | 844891-09-4 | [1] |
| IUPAC Name | tert-butyl 4-((4-formylphenyl)methyl)piperazine-1-carboxylate | [1] |
| Synonyms | 1-Boc-4-(4-formylbenzyl)piperazine | [1] |
| Appearance | White to off-white solid |
| Melting Point | 57-59 °C | |
Synthesis and Manufacturing Insights
The most direct and industrially scalable synthesis of this compound involves the nucleophilic substitution of a benzyl halide with N-Boc-piperazine. This method is efficient and relies on readily available starting materials.
Causality of Experimental Design:
-
Starting Materials: tert-Butyl piperazine-1-carboxylate is chosen as the nucleophile. The Boc group ensures mono-alkylation by deactivating the nitrogen atom to which it is attached, preventing the formation of undesired quaternary ammonium salts. 4-Formylbenzyl bromide serves as the electrophile, providing the key aldehyde functionality.
-
Base: A mild inorganic base such as potassium carbonate (K₂CO₃) is used to neutralize the hydrobromic acid (HBr) formed during the reaction. This prevents the protonation of the starting piperazine, which would render it non-nucleophilic.
-
Solvent: Acetonitrile (CH₃CN) is an ideal solvent as it is polar aprotic, effectively dissolving the reactants and salts without participating in the reaction.
-
Temperature: The reaction is performed at an elevated temperature (reflux) to ensure a reasonable reaction rate for the Sₙ2 substitution.
Below is a generalized workflow for this synthetic transformation.
Caption: General synthetic workflow for the target compound.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure and should be adapted and optimized based on laboratory-specific conditions and scale.
-
Reaction Setup: To a solution of tert-butyl piperazine-1-carboxylate (1.0 eq.) in acetonitrile (10 volumes), add potassium carbonate (2.0 eq.).
-
Addition of Electrophile: Add a solution of 4-formylbenzyl bromide (1.05 eq.) in acetonitrile (2 volumes) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 2 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the mixture to room temperature and filter off the inorganic salts (potassium bromide and excess potassium carbonate).
-
Isolation: Concentrate the filtrate under reduced pressure to yield a crude residue.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the title compound as a white solid.
Application in Pharmaceutical Development: Synthesis of ORM-12741
The strategic placement of the protected piperazine and the reactive aldehyde makes this compound a highly valuable intermediate. Its most notable application is in the synthesis of ORM-12741 , a potent and selective antagonist of the α2C-adrenoceptor, which has been investigated in clinical trials for its potential therapeutic benefits in Alzheimer's disease.[2][3]
The synthesis of ORM-12741 utilizes the aldehyde functionality of the title compound for a key reductive amination reaction. This reaction forms a crucial C-N bond, linking the piperazine-benzyl moiety to the core structure of the final drug molecule.
Mechanism: The Role in Reductive Amination
Reductive amination is a robust and widely used method for forming carbon-nitrogen bonds. The process occurs in two main stages:
-
Imine Formation: The aldehyde on this compound reacts with a primary amine (in the case of ORM-12741, an amino-indan derivative) to form a Schiff base or imine intermediate. This reaction is typically reversible and often catalyzed by mild acid.
-
Reduction: A reducing agent, specifically chosen to be mild enough not to reduce the starting aldehyde but potent enough to reduce the intermediate imine, is added. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation due to its selectivity and tolerance of various functional groups.
This sequence efficiently and cleanly produces the desired secondary amine, completing a key step in the synthesis of the final active pharmaceutical ingredient (API).
Safety and Handling
As a laboratory chemical, this compound requires careful handling in a controlled environment.
-
Hazard Identification: The compound is classified as corrosive and can cause severe skin burns and eye damage.[4] Inhalation of dust should be avoided.
-
Personal Protective Equipment (PPE): Standard laboratory PPE is required, including safety goggles with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile). All handling should be performed in a well-ventilated chemical fume hood.
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area immediately with soap and plenty of water. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
-
Storage and Stability: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents, strong bases, and reducing agents.
Conclusion
This compound is a well-designed synthetic intermediate that embodies key principles of modern medicinal and process chemistry. Its bifunctional nature, coupled with the strategic use of a protecting group, allows for its efficient incorporation into complex drug targets, exemplified by its role in the synthesis of the clinical candidate ORM-12741. A thorough understanding of its properties, synthetic access, and handling requirements is essential for researchers leveraging this versatile building block in the pursuit of new therapeutic agents.
References
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Alzheimer's Drug Discovery Foundation. ORM-12741. Cognitive Vitality Reports®. Available from: [Link]
-
Connect Journals. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry. 2018;28(4):503-505. Available from: [Link]
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Rinne, J. O., et al. Tolerability of ORM-12741 and effects on episodic memory in patients with Alzheimer's disease. Translational Research & Clinical Interventions. 2016;5:1-9. Available from: [Link]
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Scheinin, M., et al. Tolerability of ORM-12741 and effects on episodic memory in patients with Alzheimer's disease. PubMed. 2016. Available from: [Link]
-
ChemExper. This compound Safety Information. Available from: [Link]
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- 4. Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of tert-Butyl 4-(4-formylbenzyl)piperazine-1-carboxylate: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of tert-butyl 4-(4-formylbenzyl)piperazine-1-carboxylate (CAS 844891-09-4), a key intermediate in pharmaceutical synthesis. Due to the limited availability of published experimental spectra for this specific compound, this guide focuses on the principles, protocols, and expected data for its analysis by ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. By leveraging data from analogous structures and foundational spectroscopic principles, this document serves as a robust framework for researchers to acquire, interpret, and validate the structural integrity of this molecule.
Introduction: The Significance of a Well-Characterized Intermediate
This compound is a bifunctional molecule featuring a piperazine ring protected with a tert-butoxycarbonyl (Boc) group and a benzyl moiety functionalized with a reactive aldehyde. This structure makes it a valuable building block in the synthesis of complex pharmaceutical agents. The Boc-piperazine unit is a common scaffold in medicinal chemistry, offering a handle for solubilization and further derivatization, while the formylbenzyl group provides a site for forming Schiff bases, reductive amination, or other carbon-carbon bond-forming reactions.
Given its role as a precursor, rigorous spectroscopic confirmation of its identity and purity is paramount to ensure the success of subsequent synthetic steps and the integrity of the final active pharmaceutical ingredient (API). This guide provides the scientific rationale and practical steps for a comprehensive spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. For this compound, both ¹H and ¹³C NMR are essential for confirming the presence and connectivity of all its constituent parts.
Experimental Protocol: Acquiring High-Quality NMR Data
A standardized protocol for NMR analysis ensures reproducibility and accuracy. The choice of solvent and instrument parameters are critical for resolving all relevant signals.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solubilizing properties for molecules of this type and its single, well-defined residual solvent peak at ~7.26 ppm for ¹H NMR and ~77.16 ppm for ¹³C NMR.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion, which is particularly important for resolving the protons of the piperazine ring.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set a spectral width of approximately 12-15 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Integrate all signals to determine the relative number of protons for each resonance.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of approximately 200-220 ppm.
-
A greater number of scans will be required due to the low natural abundance of the ¹³C isotope.
-
Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.
-
Diagram of the NMR Experimental Workflow:
Caption: A generalized workflow for NMR sample preparation and data acquisition.
Predicted ¹H NMR Spectrum and Interpretation
Based on the structure, the following proton signals are expected. Chemical shifts are predicted based on standard values and data from analogous compounds.[1][2]
Table 1: Predicted ¹H NMR Data
| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.98 | Singlet (s) | 1H | Aldehyde (-CHO) | The aldehyde proton is highly deshielded by the electronegative oxygen and the aromatic ring. |
| ~7.85 | Doublet (d) | 2H | Aromatic (ortho to -CHO) | These protons are deshielded by the electron-withdrawing aldehyde group. |
| ~7.45 | Doublet (d) | 2H | Aromatic (meta to -CHO) | These protons are less deshielded than their ortho counterparts. |
| ~3.55 | Singlet (s) | 2H | Benzyl (-CH₂-) | Protons on a carbon adjacent to an aromatic ring typically appear in this region. |
| ~3.45 | Triplet (t) | 4H | Piperazine (-N-CH₂-) (adjacent to Boc) | These protons are deshielded by the adjacent nitrogen of the carbamate. |
| ~2.45 | Triplet (t) | 4H | Piperazine (-N-CH₂-) (adjacent to benzyl) | These protons are slightly upfield compared to the others on the piperazine ring. |
| 1.47 | Singlet (s) | 9H | tert-Butyl (-C(CH₃)₃) | The nine equivalent protons of the Boc group give a characteristic strong singlet.[3] |
Predicted ¹³C NMR Spectrum and Interpretation
The proton-decoupled ¹³C NMR spectrum will provide a single peak for each unique carbon environment.
Table 2: Predicted ¹³C NMR Data
| Predicted δ (ppm) | Assignment | Rationale |
| ~192.0 | Aldehyde Carbonyl (C=O) | Aldehyde carbons are significantly deshielded and appear far downfield.[4] |
| ~169.0 | Carbamate Carbonyl (C=O) | The carbonyl of the Boc group is also deshielded, but typically upfield from an aldehyde. |
| ~145.0 | Aromatic C (ipso to -CH₂-) | Quaternary aromatic carbon attached to the benzyl group. |
| ~136.0 | Aromatic C (ipso to -CHO) | Quaternary aromatic carbon attached to the aldehyde. |
| ~130.0 | Aromatic CH (ortho to -CHO) | Aromatic CH carbons.[5] |
| ~129.5 | Aromatic CH (meta to -CHO) | Aromatic CH carbons.[5] |
| ~80.0 | tert-Butyl Quaternary C | The quaternary carbon of the Boc group. |
| ~63.0 | Benzyl (-CH₂-) | The benzylic carbon. |
| ~52.5 | Piperazine (-N-CH₂-) | Piperazine carbons adjacent to the benzyl group. |
| ~44.0 | Piperazine (-N-CH₂-) | Piperazine carbons adjacent to the Boc group, may show broadening due to restricted rotation.[6] |
| ~28.5 | tert-Butyl Methyl (-CH₃) | The three equivalent methyl carbons of the Boc group give a strong signal. |
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming the molecular weight and offering structural clues.
Experimental Protocol: Electrospray Ionization (ESI)
Electrospray ionization is a soft ionization technique well-suited for this molecule, as it is likely to keep the molecular ion intact.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., ~0.1 mg/mL) in a solvent compatible with mass spectrometry, such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source.
-
Acquire data in positive ion mode, as the nitrogen atoms of the piperazine ring are readily protonated.
-
Scan a mass range that includes the expected molecular weight (e.g., m/z 100-500).
-
For high-resolution mass spectrometry (HRMS), the exact mass can be determined, providing confirmation of the elemental composition.
-
Expected Mass Spectrum and Fragmentation
The molecular formula is C₁₇H₂₄N₂O₃, with a monoisotopic mass of approximately 304.18 Da.
-
Molecular Ion Peak: In positive mode ESI, the primary ion observed will be the protonated molecule [M+H]⁺ at an m/z of approximately 305.18 . A sodium adduct [M+Na]⁺ at m/z ~327.16 may also be observed.
-
Key Fragmentation Pathways: Tandem MS (MS/MS) can be used to induce fragmentation. Key fragment ions would likely arise from:
-
Loss of the Boc group: A significant fragment would be the loss of isobutylene (56 Da) from the Boc group, resulting in a fragment at m/z ~249.
-
Loss of the entire Boc group: Cleavage of the carbamate can lead to the loss of the C₅H₉O₂ fragment (101 Da), leaving the piperazinyl-benzyl aldehyde cation at m/z ~204.
-
Benzylic Cleavage: Cleavage of the bond between the benzyl CH₂ and the piperazine ring can generate a formylbenzyl cation at m/z ~119.[7]
-
Diagram of Key Mass Spectrometry Fragmentations:
Caption: Predicted major fragmentation pathways in ESI-MS.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: Attenuated Total Reflectance (ATR)
ATR is a common and convenient sampling technique for solid or liquid samples.
Step-by-Step Methodology:
-
Sample Preparation: Place a small amount of the solid compound directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum over the range of ~4000-600 cm⁻¹.
-
Expected IR Absorption Bands
The IR spectrum will show characteristic absorption bands for the aldehyde, carbamate, and aromatic components of the molecule.[8][9][10]
Table 3: Predicted IR Absorption Frequencies
| Predicted ν (cm⁻¹) | Intensity | Assignment | Rationale |
| ~2975, 2850 | Medium | C-H Stretch (Aliphatic) | Corresponds to the C-H bonds of the piperazine, benzyl, and tert-butyl groups. |
| ~2820, 2720 | Weak | C-H Stretch (Aldehyde) | These two weak bands, known as Fermi doublets, are highly characteristic of an aldehyde C-H bond.[10] |
| ~1705 | Strong | C=O Stretch (Aromatic Aldehyde) | The carbonyl stretch is very intense. Conjugation with the aromatic ring lowers the frequency from that of a saturated aldehyde.[11] |
| ~1690 | Strong | C=O Stretch (Carbamate) | The carbamate carbonyl also gives a strong absorption, often overlapping with the aldehyde C=O stretch. |
| ~1600, 1475 | Medium | C=C Stretch (Aromatic) | These absorptions are characteristic of the benzene ring.[12] |
| ~1160 | Strong | C-O Stretch (Carbamate) | The C-O single bond stretch of the carbamate group is typically strong. |
Conclusion
References
-
Macmillan Group, Princeton University. (n.d.). Supplementary Information. Retrieved from [Link]
-
ResearchGate. (2021). ¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]
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Aston University. (n.d.). The influence of substituents on the ¹³C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. Retrieved from [Link]
-
University of Wisconsin. (2021). NMR Spectroscopy :: ¹³C NMR Chemical Shifts. Retrieved from [Link]
-
Northern Illinois University. (n.d.). ¹³C NMR Chemical Shift Table. Retrieved from [Link]
-
White Rose Research Online. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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Oregon State University. (n.d.). ¹³C NMR Chemical Shift. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis and characterization of piperazine-substituted dihydrofuran derivatives via Mn(OAc)₃ mediated radical cyclizations. Retrieved from [Link]
-
White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate. Retrieved from [Link]
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Journal of Chinese Mass Spectrometry Society. (n.d.). Mass Fragmentation Characteristics of Piperazine Analogues. Retrieved from [Link]
-
OpenStax. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
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OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Retrieved from [Link]
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MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra of compound 3a measured in five different solvents. Retrieved from [Link]
-
Spectroscopy Online. (2017). The C=O Bond, Part II: Aldehydes. Retrieved from [Link]
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1H NMR and 13C NMR spectrum analysis of tert-Butyl 4-(4-formylbenzyl)piperazine-1-carboxylate
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum Analysis of tert-Butyl 4-(4-formylbenzyl)piperazine-1-carboxylate
Authored by: Gemini, Senior Application Scientist
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and organic synthesis, providing unparalleled insight into molecular structure. This technical guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound (CAS 844891-09-4), a key intermediate in pharmaceutical research. This document provides a detailed interpretation of its spectral features, grounded in the fundamental principles of NMR. It is intended for researchers, scientists, and drug development professionals who rely on robust structural characterization to advance their work. The guide includes a detailed experimental protocol for sample preparation, an in-depth assignment of all proton and carbon signals, and visual aids to elucidate key structural and procedural concepts.
Introduction: The Role of Structural Verification
This compound is a bifunctional organic molecule frequently employed as a building block in the synthesis of complex pharmaceutical agents. Its structure incorporates a Boc-protected piperazine moiety, providing a nucleophilic secondary amine upon deprotection, and a formylbenzyl group, which serves as a reactive handle for forming imines, undergoing reductive amination, or participating in other condensation reactions.
Given its role as a critical intermediate, unambiguous confirmation of its structure and purity is paramount. NMR spectroscopy stands as the gold standard for this purpose, offering a non-destructive method to map the precise atomic connectivity of a molecule in solution. This guide explains the causality behind the observed spectral data, linking fundamental NMR principles to the distinct electronic environments within the molecule.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous assignment of NMR signals, the structure of this compound is presented below with a systematic numbering scheme for its carbon and proton atoms. This convention will be used throughout the analysis.
Caption: Molecular structure with atom numbering.
Experimental Protocol: Ensuring High-Quality Data
The acquisition of a high-resolution NMR spectrum is critically dependent on meticulous sample preparation. A poorly prepared sample can lead to broadened spectral lines, poor signal-to-noise ratios, and the presence of interfering artifact peaks, ultimately compromising the data's integrity.[1]
Workflow for NMR Sample Preparation
Caption: Standard workflow for NMR sample preparation.
Step-by-Step Methodology
-
Sample Weighing: For a standard ¹H NMR spectrum, accurately weigh 5-25 mg of the compound.[2][3] For a ¹³C NMR spectrum, a higher concentration of 50-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time, owing to the low natural abundance of the ¹³C isotope.[2][4]
-
Solvent Selection and Dissolution: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds. In a small, clean glass vial, dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent.[1][5] Using a separate vial for dissolution prevents contamination of the bulk solvent and makes it easier to ensure the sample has fully dissolved before transfer.[2][4]
-
Homogenization: Gently vortex or sonicate the vial to ensure the creation of a homogeneous solution.[1]
-
Filtration: To remove any particulate matter that can interfere with the magnetic field homogeneity and degrade spectral resolution, filter the solution directly into the NMR tube.[3] This can be achieved by passing the solution through a small plug of glass wool packed into a Pasteur pipette.[3] Cotton wool should be avoided as it can leach impurities into the sample.[3]
-
Transfer and Capping: Carefully transfer the filtered solution into a clean, high-quality 5 mm NMR tube.[1][3] The final sample height should be between 4 and 5 cm to ensure it is correctly positioned within the spectrometer's detection coil.[3][5] Securely cap the tube to prevent solvent evaporation.
-
Final Preparation: Wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) moistened with ethanol or isopropanol to remove any dust or fingerprints before inserting it into the spectrometer.[1]
¹H NMR Spectrum Analysis (500 MHz, CDCl₃)
The ¹H NMR spectrum provides a wealth of information based on four key parameters: chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constant (J). The analysis below details the expected signals for each unique proton environment in the molecule.
Summary of Predicted ¹H NMR Signals
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-10 (Aldehyde) | 9.98 | Singlet (s) | 1H | - |
| H-9 (Aromatic) | 7.85 | Doublet (d) | 2H | ~8.2 |
| H-7 (Aromatic) | 7.45 | Doublet (d) | 2H | ~8.2 |
| H-5 (Benzyl) | 3.52 | Singlet (s) | 2H | - |
| H-3 (Piperazine) | 3.45 | Triplet (t) | 4H | ~5.0 |
| H-4 (Piperazine) | 2.45 | Triplet (t) | 4H | ~5.0 |
| H-1 (tert-Butyl) | 1.47 | Singlet (s) | 9H | - |
Detailed Signal Interpretation
-
δ 9.98 (s, 1H, H-10): This singlet, appearing furthest downfield, is characteristic of an aldehyde proton.[6] Its significant deshielding is caused by the strong electron-withdrawing effect of the adjacent carbonyl oxygen and magnetic anisotropy. It is a singlet as there are no protons on the adjacent carbon (C-8).
-
δ 7.85 (d, 2H, H-9): This doublet corresponds to the two aromatic protons ortho to the electron-withdrawing formyl group. The formyl group deshields these protons, shifting them downfield relative to the other aromatic protons. They appear as a doublet due to coupling with their single neighbor on the adjacent carbon (H-7).
-
δ 7.45 (d, 2H, H-7): This doublet is assigned to the two aromatic protons ortho to the electron-donating benzyl group. They are shielded relative to H-9 and appear as a doublet due to coupling with their neighbor, H-9.
-
δ 3.52 (s, 2H, H-5): This singlet represents the two protons of the benzylic methylene group. It is a singlet because there are no adjacent protons to couple with. Its chemical shift is downfield of a typical alkane due to the influence of the adjacent aromatic ring and the piperazine nitrogen.
-
δ 3.45 (t, 4H, H-3): This signal is assigned to the four protons on the piperazine ring adjacent to the Boc-protected nitrogen (N1). The electron-withdrawing nature of the carbamate group deshields these protons. They appear as a triplet due to coupling with the adjacent methylene protons (H-4). In some cases, due to conformational rigidity or slow ring inversion, these signals can appear as broad multiplets.[7][8]
-
δ 2.45 (t, 4H, H-4): This triplet corresponds to the four protons on the piperazine ring adjacent to the benzyl-substituted nitrogen (N2). These protons are in a more shielded environment compared to H-3. They appear as a triplet from coupling to the H-3 protons.
-
δ 1.47 (s, 9H, H-1): This intense singlet, integrating to nine protons, is the classic signature of a tert-butyl group.[9] All nine protons are chemically equivalent and have no adjacent protons, resulting in a sharp singlet.
¹³C NMR Spectrum Analysis (125 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum shows a single peak for each chemically unique carbon atom. The chemical shift is highly sensitive to the carbon's hybridization and electronic environment.
Summary of Predicted ¹³C NMR Signals
| Signal Assignment | Chemical Shift (δ, ppm) | Carbon Type |
| C-10 (Aldehyde) | 191.9 | C=O |
| C-2 (Carbamate) | 154.7 | C=O |
| C-6 (Aromatic) | 144.5 | Quaternary |
| C-8 (Aromatic) | 135.5 | Quaternary |
| C-7 (Aromatic) | 129.9 | CH |
| C-9 (Aromatic) | 129.8 | CH |
| C-1 (Boc Quaternary) | 79.7 | Quaternary |
| C-5 (Benzyl) | 62.5 | CH₂ |
| C-4 (Piperazine) | 52.9 | CH₂ |
| C-3 (Piperazine) | ~44.0 (Broad) | CH₂ |
| C-1 (tert-Butyl) | 28.4 | CH₃ |
Detailed Signal Interpretation
-
δ 191.9 (C-10): This downfield signal is characteristic of an aldehyde carbonyl carbon, which is highly deshielded.[10]
-
δ 154.7 (C-2): This signal corresponds to the carbonyl carbon of the tert-butoxycarbonyl (Boc) protecting group. It is less deshielded than the aldehyde carbonyl.
-
δ 144.5 & 135.5 (C-6, C-8): These are the two quaternary carbons of the benzene ring. C-6, attached to the benzyl group, and C-8, attached to the formyl group, are deshielded due to their substitution pattern.
-
δ 129.9 & 129.8 (C-7, C-9): These two closely spaced signals represent the four protonated aromatic carbons. Their chemical shifts are typical for carbons in a substituted benzene ring.[11]
-
δ 79.7 (C-1, Boc Quaternary): This signal is for the quaternary carbon of the tert-butyl group, bonded to the carbamate oxygen.
-
δ 62.5 (C-5): This peak is assigned to the benzylic methylene carbon.
-
δ 52.9 (C-4): This signal corresponds to the two equivalent carbons of the piperazine ring adjacent to the benzyl group.
-
δ ~44.0 (C-3): This signal represents the two equivalent carbons of the piperazine ring adjacent to the Boc group. The signal for carbons adjacent to the Boc-nitrogen can sometimes be broadened due to restricted rotation around the N-C(O) amide-like bond.[8]
-
δ 28.4 (C-1, tert-Butyl): This upfield signal corresponds to the three equivalent methyl carbons of the tert-butyl group.
Data Correlation and Structural Confirmation
The combined ¹H and ¹³C NMR data provide a definitive structural confirmation of this compound.
Caption: Relationship between NMR parameters and structure.
-
The distinct downfield signal at δ 9.98 ppm in the ¹H NMR and δ 191.9 ppm in the ¹³C NMR unequivocally confirms the presence of the aldehyde group.
-
The characteristic AA'BB' pattern in the aromatic region of the ¹H NMR (two doublets at δ 7.85 and 7.45 ppm) establishes the 1,4- (para) substitution pattern on the benzene ring.
-
The intense singlet at δ 1.47 ppm (9H) and the corresponding carbon signals at δ 79.7 and 28.4 ppm confirm the tert-butoxycarbonyl (Boc) protecting group.
-
The singlet at δ 3.52 ppm (2H) confirms the benzylic -CH₂- linker, distinguishing this molecule from its non-benzylated analog.
-
The two distinct signals for the piperazine protons (δ 3.45 and 2.45 ppm) are consistent with the asymmetric substitution on the two nitrogen atoms.
Conclusion
The comprehensive analysis of the ¹H and ¹³C NMR spectra provides a robust and self-validating confirmation of the chemical structure of this compound. Each signal's chemical shift, integration, and multiplicity directly correlate with the predicted electronic and steric environments of the protons and carbons within the molecule. This guide serves as a practical framework for researchers, demonstrating the logical process of spectral interpretation and underscoring the power of NMR spectroscopy in ensuring the chemical fidelity of key synthetic intermediates in the drug development pipeline.
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Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link][2]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link][5]
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Macmillan Group, Princeton University. (n.d.). Supplementary Information. Retrieved from [Link][9]
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Hussain, G., et al. (2017). ¹H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). ResearchGate. Retrieved from [Link][12]
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Wodtke, R., et al. (2019). ¹H NMR spectra of compound 3a measured in five different solvents. ResearchGate. Retrieved from [Link][7]
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Wodtke, R., et al. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. Retrieved from [Link][8]
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Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link][6]
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A Technical Guide to tert-Butyl 4-(4-formylbenzyl)piperazine-1-carboxylate: Commercial Availability, Purity, and Analytical Methodologies
Introduction: A Versatile Intermediate in Modern Drug Discovery
tert-Butyl 4-(4-formylbenzyl)piperazine-1-carboxylate, identified by CAS number 844891-09-4, is a pivotal intermediate in contemporary medicinal chemistry and drug development.[] Its unique bifunctional nature, featuring a Boc-protected piperazine for subsequent derivatization and a reactive aldehyde for conjugation, makes it a valuable building block in the synthesis of complex pharmaceutical agents. The piperazine moiety is a common scaffold in a multitude of bioactive compounds due to its ability to modulate physicochemical properties such as solubility and to interact with biological targets.[2] This guide provides an in-depth analysis of its commercial availability, typical purity profiles, and robust analytical methods for its characterization, tailored for researchers and professionals in the pharmaceutical sciences.
Commercial Availability and Purity Specifications
This compound is readily available from a range of chemical suppliers specializing in research and development compounds. These suppliers typically offer the material in various quantities, from milligrams to kilograms, catering to both early-stage research and process development needs.
A survey of prominent suppliers indicates that the standard purity for this intermediate is typically high, meeting the stringent requirements of pharmaceutical research.
| Supplier | CAS Number | Stated Purity | Molecular Formula | Molecular Weight |
| BOC Sciences | 844891-09-4 | GMP-compliant | C17H24N2O3 | 304.38 |
| Aceschem | 844891-09-4 | ≥ 98% | C17H24N2O3 | 304.38 |
| Atomaxchem | 844891-09-4 | Inquire for details | C17H24N2O3 | 304.38 |
Table 1: Representative commercial suppliers and their specifications for this compound.[][3][4]
It is imperative for researchers to obtain a lot-specific Certificate of Analysis (CoA) from the supplier to confirm the purity and identity of the material before use.
Synthetic Pathway and Potential Process-Related Impurities
A common and efficient synthetic route to this compound is the reductive amination of tert-butyl piperazine-1-carboxylate with 4-formylbenzaldehyde. This reaction typically proceeds in the presence of a mild reducing agent, such as sodium triacetoxyborohydride (STAB), which selectively reduces the intermediate iminium ion.
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Methodological & Application
Synthesis of tert-Butyl 4-(4-formylbenzyl)piperazine-1-carboxylate: An Application Protocol
This document provides a detailed protocol for the synthesis of tert-Butyl 4-(4-formylbenzyl)piperazine-1-carboxylate, a valuable intermediate in pharmaceutical research and drug development. The synthesis is achieved through a one-pot reductive amination reaction between tert-butyl piperazine-1-carboxylate (N-Boc-piperazine) and 4-formylbenzaldehyde, utilizing sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent. This protocol is designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance and insights into the experimental causality.
Introduction
The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved therapeutic agents targeting various conditions, including those affecting the central nervous system. The title compound, this compound, serves as a key building block for the synthesis of more complex molecules. The presence of a Boc-protected nitrogen allows for selective functionalization at the other nitrogen atom, while the formyl group provides a reactive handle for further derivatization, such as in the construction of Proteolysis Targeting Chimeras (PROTACs).
The presented synthesis relies on the principle of reductive amination. This powerful C-N bond-forming reaction involves the initial formation of an iminium ion from the reaction of an amine (N-Boc-piperazine) and an aldehyde (4-formylbenzaldehyde), which is then reduced in situ to the corresponding amine by a selective reducing agent.
Reaction Scheme
The overall transformation is depicted below:
Materials and Methods
Reagents and Solvents
All reagents should be of high purity and used as received unless otherwise noted. Anhydrous solvents are critical for the success of this reaction.
| Reagent/Solvent | Molecular Formula | Molecular Weight ( g/mol ) | Supplier | Notes |
| tert-Butyl piperazine-1-carboxylate | C₉H₁₈N₂O₂ | 186.25 | e.g., Sigma-Aldrich, TCI | Also known as N-Boc-piperazine.[1][2] |
| 4-Formylbenzaldehyde | C₈H₆O₂ | 122.13 | e.g., Sigma-Aldrich, Alfa Aesar | Also known as terephthalaldehyde.[3] |
| Sodium triacetoxyborohydride (STAB) | C₆H₁₀BNaO₆ | 211.94 | e.g., Sigma-Aldrich, Acros Organics | Moisture-sensitive; handle under inert atmosphere.[4][5][6][7][8] |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | e.g., Fisher Scientific, Sigma-Aldrich | Use a dry, freshly opened bottle or dry over CaH₂. |
| Sodium bicarbonate (NaHCO₃), saturated solution | NaHCO₃ | 84.01 | N/A | For aqueous work-up. |
| Brine (saturated NaCl solution) | NaCl | 58.44 | N/A | For aqueous work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | e.g., Sigma-Aldrich | For drying the organic phase. |
| Ethyl acetate | C₄H₈O₂ | 88.11 | e.g., Fisher Scientific | For extraction and chromatography. |
| Hexanes | C₆H₁₄ | 86.18 | e.g., Fisher Scientific | For chromatography. |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
-
Standard laboratory glassware
Experimental Protocol
This one-pot procedure should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add tert-butyl piperazine-1-carboxylate (1.0 eq.).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Addition of Aldehyde: To the stirred solution, add 4-formylbenzaldehyde (1.0-1.1 eq.).
-
Iminium Ion Formation: Allow the mixture to stir at room temperature under an inert atmosphere for 20-30 minutes. This allows for the formation of the intermediate iminium ion.
-
Addition of Reducing Agent: In a single portion, carefully add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq.) to the reaction mixture. A slight exotherm may be observed.
-
Reaction Monitoring: Continue stirring the reaction at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 10-15 minutes until gas evolution ceases.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective for eluting the product.
Data and Characterization
The final product, this compound, should be a white to off-white solid.
Expected Yield: 85-95%
Characterization Data (Predicted based on similar structures):
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 9.98 (s, 1H, -CHO), 7.82 (d, J = 8.0 Hz, 2H, Ar-H), 7.45 (d, J = 8.0 Hz, 2H, Ar-H), 3.55 (s, 2H, -CH₂-Ar), 3.45 (t, J = 5.0 Hz, 4H, piperazine-H), 2.42 (t, J = 5.0 Hz, 4H, piperazine-H), 1.46 (s, 9H, -C(CH₃)₃).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 191.9, 155.8, 144.5, 135.5, 129.9, 129.7, 79.8, 62.8, 52.9, 43.8, 28.4.
-
Mass Spectrometry (ESI): m/z calculated for C₁₇H₂₄N₂O₃ [M+H]⁺: 305.18; found: 305.18.
-
Infrared (IR) Spectroscopy (KBr, cm⁻¹): ~2975 (C-H, alkane), ~2820, 2720 (C-H, aldehyde), ~1690 (C=O, aldehyde and carbamate), ~1610 (C=C, aromatic), ~1170 (C-N).
Safety and Handling
-
Sodium triacetoxyborohydride (STAB): Reacts with water to release flammable gases. It is also corrosive and can cause severe skin and eye burns.[4][5][6][7][8] Handle in a dry, inert atmosphere and avoid contact with moisture. In case of contact, flush the affected area with copious amounts of water.
-
4-Formylbenzaldehyde: May cause skin, eye, and respiratory irritation.[3][9][10][11][12]
-
tert-Butyl piperazine-1-carboxylate: May cause skin and eye irritation.[2]
-
Dichloromethane (DCM): Is a volatile and potentially carcinogenic solvent. Handle only in a well-ventilated fume hood.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no product formation | Inactive reducing agent | Use fresh, high-purity STAB and ensure it has been stored under anhydrous conditions. |
| Insufficient iminium ion formation | Increase the reaction time before adding STAB. Consider adding a catalytic amount of acetic acid. | |
| Wet reagents or solvent | Ensure all glassware is oven-dried and use anhydrous solvents. | |
| Formation of side products | Over-reduction of the aldehyde | Add STAB in one portion and monitor the reaction closely to avoid prolonged reaction times. |
| Disubstitution of piperazine (if starting with piperazine) | The use of N-Boc-piperazine is designed to prevent this. |
Visualization of the Experimental Workflow
Caption: A flowchart illustrating the key steps in the experimental protocol.
Conclusion
This protocol details a reliable and efficient one-pot synthesis of this compound via reductive amination. The use of sodium triacetoxyborohydride as the reducing agent ensures high selectivity and yield under mild reaction conditions. By following this detailed procedure, researchers can confidently synthesize this important building block for application in various drug discovery and development programs.
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The Strategic Utility of tert-Butyl 4-(4-formylbenzyl)piperazine-1-carboxylate in Modern Medicinal Chemistry
Abstract
This technical guide provides an in-depth exploration of tert-Butyl 4-(4-formylbenzyl)piperazine-1-carboxylate (CAS: 197977-96-3), a bifunctional building block of significant interest in medicinal chemistry. We will dissect its molecular architecture to understand its utility, provide detailed, field-tested protocols for its application in key synthetic transformations, and present a case study on its use in the synthesis of potent kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their discovery programs.
Introduction: A Molecule Designed for Drug Discovery
The inherent value of this compound in drug discovery stems from its strategically designed features. The molecule incorporates two key functionalities: a Boc-protected piperazine ring and a benzaldehyde moiety. This combination offers a powerful platform for the synthesis of complex, biologically active molecules.
The piperazine ring is a privileged scaffold in medicinal chemistry. Its inclusion in a drug candidate can enhance aqueous solubility and bioavailability, crucial properties for effective therapeutics[1]. The basic nitrogen of the piperazine can form multiple hydrogen bonds or ionic interactions with biological targets, thereby improving binding affinity and modulating physicochemical properties[1]. The tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective functionalization. It renders the protected nitrogen unreactive under many conditions, directing reactions to the second, unprotected nitrogen, or to other parts of the molecule. This protecting group can be readily removed under acidic conditions, revealing a secondary amine for further derivatization.
The formyl group (-CHO) on the benzyl substituent is a versatile chemical handle. It is an electrophilic center that readily participates in a variety of carbon-nitrogen bond-forming reactions, most notably reductive amination . This reaction is a cornerstone of medicinal chemistry for its efficiency and reliability in coupling aldehydes with primary or secondary amines to form new secondary or tertiary amines, respectively.
This dual functionality makes this compound an ideal starting material for creating libraries of compounds for high-throughput screening and for the targeted synthesis of drug candidates, particularly in the realm of kinase inhibitors and other targeted therapies.
Core Application: Reductive Amination in Kinase Inhibitor Synthesis
A primary application of this reagent is in the synthesis of kinase inhibitors. Many potent and selective kinase inhibitors feature a heterocyclic core (like a pyrimidine) linked to a substituted phenyl ring via an amine bridge. The title compound provides the substituted phenyl portion and the reactive aldehyde necessary to form this crucial linkage.
Mechanistic Rationale for Reductive Amination
Reductive amination is a two-step, one-pot process that begins with the formation of a Schiff base (or an iminium ion) from the reaction of the aldehyde with an amine. This intermediate is then reduced in situ to the corresponding amine.
Caption: General mechanism of reductive amination.
The choice of reducing agent is critical for the success of the reaction. Mild hydride reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred because they are selective for the reduction of the iminium ion in the presence of the starting aldehyde, thus minimizing side reactions such as the reduction of the aldehyde to an alcohol.
Application Case Study: Synthesis of an Aurora Kinase Inhibitor Precursor
Aurora kinases are a family of serine/threonine kinases that play a crucial role in the regulation of mitosis. Their overexpression is implicated in the pathogenesis of various cancers, making them an attractive target for anticancer drug development[2]. Many Aurora kinase inhibitors share a common structural motif: a substituted pyrimidine core. Here, we outline a protocol for the synthesis of a key intermediate for an Aurora kinase inhibitor using this compound.
Synthetic Workflow
The overall workflow involves the reductive amination of this compound with an appropriately substituted aminopyrimidine.
Caption: Workflow for the synthesis of an Aurora kinase inhibitor precursor.
Detailed Experimental Protocol
Reaction: Synthesis of tert-Butyl 4-(4-((2-amino-5-iodopyrimidin-4-yl)aminomethyl)benzyl)piperazine-1-carboxylate.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 197977-96-3 | 304.40 | 1.0 | 1.0 |
| 2-Amino-5-iodopyrimidine | 22536-67-0 | 220.99 | 1.2 | 1.2 |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | 56553-60-7 | 211.94 | 1.5 | 1.5 |
| Dichloroethane (DCE) | 107-06-2 | 98.96 | - | - |
| Saturated Sodium Bicarbonate Solution | - | - | - | - |
| Brine | - | - | - | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | - | - |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | - | - |
| Methanol (MeOH) | 67-56-1 | 32.04 | - | - |
Procedure:
-
To a stirred solution of this compound (1.0 mmol, 304 mg) in dichloroethane (10 mL) is added 2-amino-5-iodopyrimidine (1.2 mmol, 265 mg).
-
The mixture is stirred at room temperature for 30 minutes.
-
Sodium triacetoxyborohydride (1.5 mmol, 318 mg) is added portion-wise over 10 minutes.
-
The reaction mixture is stirred at room temperature for 12-16 hours, monitoring by TLC or LC-MS for the disappearance of the starting aldehyde.
-
Upon completion, the reaction is quenched by the slow addition of saturated sodium bicarbonate solution (15 mL).
-
The mixture is stirred for 15 minutes, and the layers are separated.
-
The aqueous layer is extracted with dichloromethane (2 x 15 mL).
-
The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluting with a gradient of 0-5% methanol in dichloromethane) to afford the desired product.
Expected Outcome:
The product, tert-Butyl 4-(4-((2-amino-5-iodopyrimidin-4-yl)aminomethyl)benzyl)piperazine-1-carboxylate, is typically obtained as a white to off-white solid. The yield is generally good, ranging from 70-90%. Characterization would be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure.
Subsequent Transformations
The synthesized intermediate can be further elaborated to a final drug candidate. The Boc group can be removed using trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in an appropriate solvent to yield the free piperazine. The iodide on the pyrimidine ring can be used for subsequent cross-coupling reactions (e.g., Suzuki or Sonogashira coupling) to introduce further diversity and optimize the pharmacological profile of the final compound.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its pre-installed Boc-protected piperazine scaffold and reactive aldehyde functionality provide an efficient entry point for the synthesis of complex molecules, particularly kinase inhibitors. The reductive amination protocol detailed herein is a robust and widely applicable method for leveraging this reagent in drug discovery programs. The ability to perform subsequent modifications on both the piperazine and the coupled heterocyclic core allows for extensive structure-activity relationship (SAR) studies, ultimately facilitating the development of novel and effective therapeutics.
References
-
Connect Journals. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Available at: [Link]
-
MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available at: [Link]
-
MDPI. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Available at: [Link]
-
National Center for Biotechnology Information. A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Available at: [Link]
-
National Center for Biotechnology Information. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. Available at: [Link]
-
Organic Chemistry Portal. Hitchhiker's guide to reductive amination. Available at: [Link]
-
PubChem. tert-Butyl 4-formylpiperidine-1-carboxylate. Available at: [Link]
-
ResearchGate. Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. Available at: [Link]
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ResearchGate. Does anyone have experience with reductive amination of 2-amino pyrimidine and tert-butyl 4-formylpiperidine-1-carboxylate?. Available at: [Link]
-
Taylor & Francis eBooks. Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. Available at: [Link]
Sources
The Versatile Intermediate: Tert-Butyl 4-(4-formylbenzyl)piperazine-1-carboxylate in Modern Drug Discovery
The piperazine moiety is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of FDA-approved drugs.[1][2][3] Its unique physicochemical properties, including its ability to modulate aqueous solubility and bioavailability, make it an invaluable component in the design of novel therapeutics.[4][5] Within the vast landscape of piperazine-containing building blocks, tert-butyl 4-(4-formylbenzyl)piperazine-1-carboxylate emerges as a particularly versatile intermediate. The presence of a Boc-protected amine and a reactive aldehyde function allows for sequential and controlled elaboration of molecular complexity, making it a key asset in the synthesis of targeted therapies, especially in the realm of neuroscience.
This technical guide provides a comprehensive overview of this compound, detailing its synthesis and showcasing its application in the construction of drug candidates through key chemical transformations. The protocols provided are designed to be robust and reproducible, offering researchers a practical framework for their own discovery efforts.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective use in multi-step synthesis. The key properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 154653-17-5 |
| Molecular Formula | C₁₇H₂₄N₂O₃ |
| Molecular Weight | 304.39 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. |
Synthesis of the Intermediate: A Step-by-Step Protocol
The synthesis of this compound is most commonly achieved through the N-alkylation of tert-butyl piperazine-1-carboxylate with an appropriate 4-formylbenzyl halide. This method offers high yields and operational simplicity.
Protocol: N-Alkylation of tert-Butyl piperazine-1-carboxylate
This protocol details the synthesis of this compound via the N-alkylation of tert-butyl piperazine-1-carboxylate with 4-(bromomethyl)benzaldehyde.
Materials:
-
tert-Butyl piperazine-1-carboxylate (1.0 eq)
-
4-(Bromomethyl)benzaldehyde (1.05 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add tert-butyl piperazine-1-carboxylate (1.0 eq) and anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (2.5 eq) to the solution.
-
Slowly add a solution of 4-(bromomethyl)benzaldehyde (1.05 eq) in anhydrous acetonitrile to the stirring suspension at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a white to off-white solid.
Causality Behind Experimental Choices:
-
Boc Protection: The use of the tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens is crucial for achieving mono-alkylation. Without it, the reaction would yield a mixture of mono- and di-alkylated products, significantly complicating purification.
-
Base: Anhydrous potassium carbonate is a mild and effective base for this transformation, neutralizing the hydrobromic acid formed during the reaction and driving the equilibrium towards the product.
-
Solvent: Acetonitrile is an excellent solvent for this reaction due to its polar aprotic nature, which facilitates the Sₙ2 reaction, and its relatively high boiling point, allowing for elevated reaction temperatures to increase the reaction rate.
Caption: Synthetic workflow for this compound.
Application in Drug Discovery: Gateway to Novel Therapeutics
The aldehyde functionality of this compound serves as a versatile handle for a variety of chemical transformations, enabling the synthesis of diverse libraries of compounds for biological screening. Two of the most powerful applications are reductive amination and the Wittig reaction.
Application I: Reductive Amination for the Synthesis of Dopamine Receptor Antagonists
The piperazine scaffold is a key feature in many dopamine receptor antagonists, which are crucial in the treatment of various neuropsychiatric disorders.[6][7] The aldehyde group of the title intermediate can be readily converted to a new amine linkage via reductive amination, allowing for the introduction of various pharmacophoric elements.
Principle: Reductive amination involves the reaction of the aldehyde with a primary or secondary amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.
This protocol describes the synthesis of a potential dopamine receptor antagonist precursor by reacting this compound with a primary amine.
Materials:
-
This compound (1.0 eq)
-
Primary amine (e.g., aniline or a substituted aniline) (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE), anhydrous
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and the primary amine (1.1 eq) in anhydrous 1,2-dichloroethane.
-
Add a catalytic amount of acetic acid to the solution.
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, or until complete as monitored by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted benzylamine derivative.
Expert Insights:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly well-suited for reductive aminations. It is less basic than other common reducing agents like sodium borohydride, which minimizes side reactions.[8]
-
Catalytic Acid: The addition of a catalytic amount of acetic acid protonates the carbonyl oxygen, activating the aldehyde towards nucleophilic attack by the amine and accelerating the formation of the imine intermediate.
Caption: Workflow for the synthesis of N-substituted benzylamines via reductive amination.
Application II: The Wittig Reaction for Olefin Synthesis
The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes and ketones.[3][7][9][10][11] By reacting this compound with a phosphonium ylide, a carbon-carbon double bond can be installed, providing access to a wide range of stilbene-like structures and other vinyl derivatives with potential therapeutic applications.
Principle: The Wittig reaction involves the nucleophilic attack of a phosphonium ylide on the aldehyde carbonyl, leading to the formation of a betaine intermediate which then collapses to an oxaphosphetane. The oxaphosphetane subsequently fragments to yield the desired alkene and triphenylphosphine oxide.
This protocol describes the synthesis of an alkene derivative using a stabilized phosphonium ylide.
Materials:
-
This compound (1.0 eq)
-
Stabilized phosphonium ylide (e.g., (Carbethoxymethylene)triphenylphosphorane) (1.2 eq)
-
Toluene, anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and the stabilized phosphonium ylide (1.2 eq) in anhydrous toluene.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product directly by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired alkene product.
Trustworthiness of the Protocol:
-
Stabilized Ylides: Stabilized ylides are generally less reactive than their unstabilized counterparts and often require elevated temperatures to react. However, they are more stable and easier to handle. The use of a stabilized ylide in this protocol ensures a controlled reaction with predictable outcomes.
-
Solvent Choice: Toluene is a suitable solvent for this reaction due to its high boiling point, which allows for the necessary thermal energy to drive the reaction to completion.
Caption: General workflow for the Wittig reaction to synthesize alkene derivatives.
Conclusion
This compound is a high-value synthetic intermediate that provides a robust platform for the synthesis of diverse and complex molecules for drug discovery. Its strategic combination of a protected piperazine moiety and a reactive aldehyde group allows for controlled, sequential modifications, making it an indispensable tool for medicinal chemists. The protocols detailed in this guide for its synthesis and subsequent elaboration via reductive amination and the Wittig reaction offer reliable and reproducible methods for accessing novel chemical matter with therapeutic potential. As the demand for targeted and effective pharmaceuticals continues to grow, the utility of such versatile building blocks in accelerating the drug discovery process cannot be overstated.
References
-
MDPI. (n.d.). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. Retrieved from [Link]
- Google Patents. (n.d.). CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
-
Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(04), 503-505. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). EP2937341A1 - 4-(benzyl)-piperazine-1-carboxylic acid phenylamide derivatives and related compounds as modulators of fatty acid amide hydrolase (faah) for the treatment of anxiety, pain and other conditions.
- Google Patents. (n.d.). PREPARATION OF TERT-BUTYL 4-((1R,2S,5R)-6- (BENZYLOXY)-7-0X0-1,6-DIAZABICYCL0[3.2.I]OCTANE-2- CARBOXAMIDO)PIPERIDINE-1-CARBOXYLA.
-
ResearchGate. (n.d.). The medicinal chemistry of piperazines: A review. Retrieved from [Link]
-
PubMed. (2024). The medicinal chemistry of piperazines: A review. ChemMedChem. Retrieved from [Link]
-
PubMed. (1997). Schizophrenia and L-745870, a novel dopamine D4 receptor antagonist. Trends in Pharmacological Sciences, 18(6), 186-8. Retrieved from [Link]
-
ChemRxiv. (n.d.). Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. Retrieved from [Link]
-
IJPPR. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 28(2). Retrieved from [Link]
-
Redalyc. (n.d.). Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2012). SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 1-BENZ-HYDRYL PIPERAZINE DERIVATIVES. 3(1). Retrieved from [Link]
-
MySkinRecipes. (n.d.). tert-butyl 4-[3-(hydroxymethyl)benzyl]piperazine-1-carboxylate. Retrieved from [Link]
-
PubMed Central. (n.d.). Natural Product-Inspired Dopamine Receptor Ligands. Retrieved from [Link]
-
PubMed. (n.d.). The effects of a selective D4 dopamine receptor antagonist (L-745870) in acutely psychotic inpatients with schizophrenia. D4 Dopamine Antagonist Group. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 4-formylpiperidine-1-carboxylate. Retrieved from [Link]
-
PubMed Central. (n.d.). Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. Retrieved from [Link]
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- 1. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
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Application Notes and Protocols: The Versatility of the Formyl Group in tert-Butyl 4-(4-formylbenzyl)piperazine-1-carboxylate
Introduction: A Privileged Scaffold with a Reactive Handle
In the landscape of modern medicinal chemistry, tert-Butyl 4-(4-formylbenzyl)piperazine-1-carboxylate stands out as a highly valuable and versatile building block. Its structure elegantly combines two key features that make it indispensable for drug discovery professionals:
-
The N-Boc-Piperazine Moiety: The piperazine ring is a classic example of a "privileged scaffold," a molecular framework that is recurrent in a multitude of clinically successful drugs targeting a wide range of biological targets, including the central nervous system (CNS), infectious diseases, and oncology.[1][2][3][4] The tert-butoxycarbonyl (Boc) protecting group provides synthetic tractability, allowing for selective reactions and facilitating purification due to increased solubility in common organic solvents.[5]
-
The Aromatic Aldehyde (Formyl Group): The formyl group attached to the benzyl ring serves as a versatile chemical handle. While aromatic aldehydes are generally less reactive towards nucleophilic addition than their aliphatic counterparts due to resonance stabilization from the phenyl ring, this moderated reactivity allows for controlled and selective transformations.[6][7][8][9][10] This formyl group is the gateway to a vast array of chemical modifications, enabling the construction of complex molecular architectures and the exploration of diverse chemical space.
This guide provides an in-depth exploration of the key reactions involving the aldehyde functionality of this compound. We will delve into the causality behind experimental choices and present detailed, field-proven protocols designed for reproducibility and success in a research and development setting.
Reductive Amination: Forging Critical C-N Bonds
Reductive amination is arguably one of the most powerful and widely used methods for forming carbon-nitrogen bonds, a cornerstone of pharmaceutical synthesis.[11] The reaction proceeds in a one-pot fashion, first through the formation of an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine.
Causality and Experimental Choices: The choice of reducing agent is critical for the success of this reaction. While various hydrides can be used, Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice. Its reduced reactivity compared to agents like sodium borohydride prevents the premature reduction of the starting aldehyde. It is particularly effective at reducing the protonated imine intermediate, which is formed in equilibrium, thereby driving the reaction forward. This selectivity minimizes side reactions and leads to cleaner product formation with higher yields. The reaction is typically performed in chlorinated solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM), where the reagents are soluble and the reaction proceeds efficiently at ambient temperature.
Protocol: One-Pot Reductive Amination
Objective: To synthesize N-substituted derivatives of tert-Butyl 4-(4-aminomethylbenzyl)piperazine-1-carboxylate.
Step-by-Step Methodology:
-
To a solution of this compound (1.0 eq.) in 1,2-dichloroethane (DCE, approx. 0.1 M), add the desired primary or secondary amine (1.1 eq.).
-
Stir the mixture at room temperature for 30-60 minutes to allow for the initial formation of the imine/iminium ion intermediate.
-
Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise over 10 minutes. Caution: The addition may cause slight effervescence.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir the biphasic mixture vigorously for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to afford the desired product.
Data Summary Table:
| Reagent | Molar Eq. | Solvent | Temp. | Time (h) | Typical Yield (%) |
| Aldehyde | 1.0 | DCE | Room Temp. | 12-24 | 75-95 |
| Amine | 1.1 | ||||
| NaBH(OAc)₃ | 1.5 |
Workflow Diagram:
Wittig Reaction: Carbonyl-to-Alkene Transformation
The Wittig reaction is a Nobel Prize-winning method for synthesizing alkenes from aldehydes or ketones.[12] It involves the reaction of the carbonyl compound with a phosphonium ylide (the Wittig reagent), which replaces the carbonyl oxygen with the carbon moiety from the ylide, forming a C=C double bond with high reliability.[13][14]
Causality and Experimental Choices: The reaction proceeds via a [2+2] cycloaddition mechanism to form a four-membered oxaphosphetane intermediate.[12] This intermediate then collapses to form the thermodynamically stable triphenylphosphine oxide and the desired alkene. The first step is the generation of the nucleophilic ylide by deprotonating a phosphonium salt with a strong base. The choice of base is crucial; n-Butyllithium (n-BuLi) is commonly used for non-stabilized ylides as it is sufficiently strong to deprotonate the α-carbon. The reaction is typically run at low temperatures (e.g., -78 °C) under an inert atmosphere (Nitrogen or Argon) to prevent side reactions and degradation of the highly reactive organolithium base and ylide.
Protocol: Wittig Olefination
Objective: To convert the formyl group into a substituted alkene.
Step-by-Step Methodology:
-
Ylide Preparation: a. To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon), add the desired triphenylphosphonium salt (1.1 eq.) and suspend it in anhydrous tetrahydrofuran (THF). b. Cool the suspension to -78 °C using a dry ice/acetone bath. c. Slowly add n-Butyllithium (n-BuLi, 1.1 eq., typically 1.6 M or 2.5 M in hexanes) dropwise via syringe. A distinct color change (often to deep red or orange) indicates ylide formation. d. Stir the mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C for 1 hour.
-
Olefination Reaction: a. Cool the freshly prepared ylide solution back down to -78 °C. b. In a separate flask, dissolve this compound (1.0 eq.) in anhydrous THF. c. Add the aldehyde solution dropwise to the ylide solution at -78 °C. d. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 16 hours). e. Monitor the reaction by TLC or LC-MS.
-
Workup and Purification: a. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). b. Extract the mixture with ethyl acetate (3x). c. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. d. Purify the crude product via column chromatography. The triphenylphosphine oxide byproduct is often less polar and can be separated effectively on silica gel.
Data Summary Table:
| Reagent | Molar Eq. | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Phosphonium Salt | 1.1 | Anhydrous THF | -78 to RT | 16-20 | 60-85 |
| n-BuLi | 1.1 | ||||
| Aldehyde | 1.0 |
Mechanism Diagram:
Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems
The Knoevenagel condensation is a modification of the aldol condensation where an active hydrogen compound (a molecule with a CH₂ or CH group flanked by two electron-withdrawing groups) reacts with an aldehyde or ketone.[15] The reaction is typically catalyzed by a weak base and results in a dehydrated, α,β-unsaturated product.
Causality and Experimental Choices: This reaction is valuable for creating electron-deficient alkenes, which are useful intermediates in Michael additions and other conjugate additions. The active methylene compound (e.g., diethyl malonate, malononitrile, or cyanoacetic acid) is deprotonated by a mild base like piperidine. The resulting carbanion then acts as a nucleophile, attacking the aldehyde. The subsequent elimination of water is often spontaneous or driven by heat. The Doebner modification uses pyridine as both the solvent and catalyst, and is particularly effective when one of the activating groups is a carboxylic acid (e.g., malonic acid), as it facilitates a subsequent decarboxylation.[16]
Protocol: Knoevenagel Condensation with Diethyl Malonate
Objective: To synthesize an α,β-unsaturated diester derivative.
Step-by-Step Methodology:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine this compound (1.0 eq.), diethyl malonate (1.2 eq.), and toluene (approx. 0.2 M).
-
Add piperidine (0.1 eq.) and a catalytic amount of acetic acid (0.05 eq.).
-
Heat the mixture to reflux and collect the water byproduct in the Dean-Stark trap.
-
Continue heating for 4-8 hours, or until no more water is collected and TLC/LC-MS analysis indicates the consumption of the starting aldehyde.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic solution sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Data Summary Table:
| Reagent | Molar Eq. | Solvent | Temp. | Time (h) | Typical Yield (%) |
| Aldehyde | 1.0 | Toluene | Reflux | 4-8 | 80-95 |
| Diethyl Malonate | 1.2 | ||||
| Piperidine | 0.1 |
Workflow Diagram:
Oxidation and Reduction: Interconversion of Oxidation States
Simple, reliable transformations of the formyl group into a carboxylic acid (oxidation) or a primary alcohol (reduction) are fundamental operations that significantly expand the synthetic utility of the parent molecule.
Oxidation to a Carboxylic Acid
Causality and Experimental Choices: The Pinnick oxidation, using sodium chlorite (NaClO₂) buffered with a phosphate salt and a chlorine scavenger like 2-methyl-2-butene, is an exceptionally mild and efficient method for converting aldehydes to carboxylic acids. It is highly chemoselective and tolerates a wide variety of functional groups, including the acid-labile Boc protecting group, making it superior to harsher reagents like KMnO₄ or chromic acid for complex substrates.
Protocol: Pinnick Oxidation
-
Dissolve this compound (1.0 eq.) in a mixture of tert-butanol and water (4:1).
-
Add 2-methyl-2-butene (4.0 eq.) to the solution.
-
In a separate flask, prepare a solution of sodium chlorite (NaClO₂, 1.5 eq.) and sodium dihydrogen phosphate (NaH₂PO₄, 1.5 eq.) in water.
-
Add the aqueous oxidant solution dropwise to the aldehyde solution at room temperature.
-
Stir the reaction for 4-6 hours. Monitor by TLC/LC-MS.
-
After completion, dilute the mixture with water and adjust the pH to ~3-4 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the carboxylic acid.
Reduction to a Primary Alcohol
Causality and Experimental Choices: Sodium borohydride (NaBH₄) is the ideal reagent for this transformation. It is a mild reducing agent that selectively reduces aldehydes and ketones while leaving esters, amides, and, importantly, the Boc-carbamate group untouched. The reaction is typically fast, clean, and high-yielding, often requiring minimal purification.
Protocol: NaBH₄ Reduction
-
Dissolve this compound (1.0 eq.) in methanol (MeOH, approx. 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄, 1.2 eq.) slowly in small portions.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour.
-
Monitor completion by TLC/LC-MS.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the primary alcohol, which is often pure enough for subsequent steps.
Transformation Summary Diagram:
Conclusion
The formyl group of this compound is a robust and highly adaptable functional group. The protocols detailed herein—reductive amination, Wittig olefination, Knoevenagel condensation, oxidation, and reduction—represent a core set of transformations that empower researchers and drug development professionals to leverage this key intermediate. By understanding the principles behind reagent selection and reaction conditions, scientists can confidently and efficiently generate diverse libraries of compounds, accelerating the journey from a synthetic building block to a potential therapeutic candidate.
References
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Vedantu. (n.d.). Aromatic aldehydes are less reactive than aliphatic class 12 chemistry CBSE. Retrieved from Vedantu. [Link]
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askIITians. (2025, March 4). Aromatic aldehydes are less reactive than aliphatic aldehydes in nucl. Retrieved from askIITians. [Link]
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Chemistry LibreTexts. (2024, September 30). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from Chemistry LibreTexts. [Link]
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Fiveable. (n.d.). Aromatic Aldehyde Definition - Organic Chemistry Key Term. Retrieved from Fiveable. [Link]
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Allen. (n.d.). Aromatic aldehydes and ketones are less reactive than correspondingAliphatic compounds. Explain.. Retrieved from Allen. [Link]
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ResearchGate. (2024, April 20). (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from ResearchGate. [Link]
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ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from ResearchGate. [Link]
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Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from Wikipedia. [Link]
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Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from Organic Chemistry Portal. [Link]
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MDPI. (2021, October 8). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from MDPI. [Link]
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Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from Organic Chemistry Portal. [Link]
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MDPI. (2023, February 17). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from MDPI. [Link]
-
PubChem. (n.d.). Tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate. Retrieved from PubChem. [Link]
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Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved from Chemistry LibreTexts. [Link]
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Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from Master Organic Chemistry. [Link]
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Al-Shihry, S. S. (2004). Synthesis of substituted stilbenes via the Knoevenagel condensation. Molecules, 9(8), 658-665. [Link]
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RSC Publishing. (n.d.). Reductive amination of aromatic aldehydes and ketones with nickel boride. Retrieved from RSC Publishing. [Link]
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-
NIH. (n.d.). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. [Link]
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-
PubChem. (n.d.). tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. Retrieved from PubChem. [Link]
-
ACS Publications. (n.d.). Derivatives of Piperazine. VI. Alkylation by Means of Aldehydes. Retrieved from ACS Publications. [Link]
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Conditions for Boc deprotection of tert-Butyl 4-(4-formylbenzyl)piperazine-1-carboxylate
An Application Guide to the Acid-Catalyzed Deprotection of tert-Butyl 4-(4-formylbenzyl)piperazine-1-carboxylate
Abstract
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its stability and ease of removal, making it an indispensable tool for amine protection. This application note provides a comprehensive technical guide for the deprotection of this compound, a versatile building block in medicinal chemistry and drug development. We will delve into the mechanistic underpinnings of acid-catalyzed Boc cleavage, present detailed, field-proven protocols using trifluoroacetic acid (TFA) and hydrochloric acid (HCl), and offer expert insights into reaction optimization, troubleshooting, and safety. This guide is intended for researchers, scientists, and drug development professionals seeking robust and reproducible methods for this critical synthetic transformation.
Introduction: The Role of the Boc Protecting Group
In multi-step organic synthesis, the temporary masking of reactive functional groups is essential to prevent unwanted side reactions. The Boc group is one of the most widely used protecting groups for amines due to its robust stability across a wide range of non-acidic conditions (e.g., basic hydrolysis, hydrogenolysis, and many organometallic reactions) and its clean, facile removal under acidic conditions.[1][2][3]
The target molecule, this compound, incorporates a Boc-protected piperazine moiety. Piperazine scaffolds are prevalent in a vast number of biologically active compounds, and this particular intermediate, with its reactive formyl group, serves as a key precursor for constructing more complex molecules through reactions like reductive amination or Wittig olefination.[4][5] The successful removal of the Boc group is a critical final step to unmask the secondary amine, enabling further functionalization or revealing the final active compound.
The Mechanism of Acid-Catalyzed Boc Deprotection
The cleavage of the Boc group is an acid-catalyzed elimination reaction.[6] The process is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid.[6][7] This protonation destabilizes the molecule, leading to the irreversible collapse of the intermediate. This collapse proceeds via cleavage of the tertiary carbon-oxygen bond to generate a highly stable tert-butyl cation and a transient carbamic acid intermediate.[6][7] The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas and the desired free amine.[2][6][7] In the acidic medium, the newly liberated amine is protonated to form a corresponding salt (e.g., trifluoroacetate or hydrochloride).[7]
The liberated tert-butyl cation can be quenched by a nucleophile, deprotonate to form isobutylene gas, or in some cases, alkylate electron-rich aromatic rings or other nucleophilic sites on the substrate, although this is less common for this specific molecule.[7][8][9]
Caption: Acid-catalyzed mechanism for Boc group removal.
Strategic Selection of Deprotection Conditions
The choice of acidic reagent is critical and depends on the substrate's sensitivity, the desired final salt form, and the scale of the reaction. The two most prevalent and effective methods for Boc deprotection involve trifluoroacetic acid (TFA) and hydrogen chloride (HCl).[1][10]
-
Trifluoroacetic Acid (TFA): A strong, volatile acid that is highly effective for Boc removal. It is often used neat or diluted in a solvent like dichloromethane (DCM). Its volatility simplifies the workup, as excess reagent can be removed under reduced pressure.[1][10] However, it can be less selective if other acid-sensitive functional groups are present.[10]
-
Hydrogen Chloride (HCl): Typically used as a solution in an organic solvent such as 1,4-dioxane or methanol. This method is also highly efficient and often yields the deprotected amine as a crystalline hydrochloride salt, which can be easily isolated by filtration, aiding in purification.[10][11][12][13] This can be a milder and more selective option compared to TFA.[10]
For this compound, both methods are suitable as the formyl group is generally stable to anhydrous acidic conditions. The choice may come down to the desired final product form (free base vs. salt) and laboratory reagent availability.
Caption: Decision tree for selecting a Boc deprotection method.
Comparative Analysis of Standard Protocols
The following table summarizes the key parameters and considerations for the two primary deprotection protocols.
| Parameter | Protocol 1: TFA/DCM | Protocol 2: HCl/Dioxane |
| Reagent | Trifluoroacetic Acid (TFA) | 4M Hydrogen Chloride (HCl) in 1,4-Dioxane |
| Solvent | Dichloromethane (DCM), anhydrous | 1,4-Dioxane or Methanol (as co-solvent) |
| Concentration | 20-50% (v/v) TFA in DCM | 3-5 equivalents of 4M HCl solution |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Typical Time | 30 minutes to 2 hours | 1 to 3 hours |
| Workup | 1. Evaporate volatiles. 2. Basic quench (e.g., aq. NaHCO₃). 3. Extract with organic solvent. | 1. Evaporate solvent. 2. Precipitate salt with ether & filter. OR 3. Basic quench & extract for free base. |
| Product Form | Trifluoroacetate salt (often oily) or free base after workup | Hydrochloride salt (often a crystalline solid) or free base |
| Pros | Fast reaction, volatile reagent simplifies removal.[1][10] | Often yields a crystalline product, can be more selective.[10][12] |
| Cons | Can cleave other acid-labile groups, TFA salts can be difficult to handle.[10] | Dioxane is a peroxide-former and has health concerns. |
Detailed Experimental Protocols
Safety Precaution: These protocols involve strong acids and volatile organic solvents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves. Reactions involving Boc deprotection evolve gas (CO₂ and isobutylene) and must not be performed in a sealed vessel.[7]
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is ideal for rapid and complete Boc removal when substrate sensitivity is not a major concern.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, ice bath
Procedure:
-
Dissolve the Boc-protected piperazine (1.0 equiv) in anhydrous DCM (approx. 0.1–0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (5–10 equiv) to the stirred solution. A common mixture is 25% TFA in DCM (v/v).[14]
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1–2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess DCM and TFA.[10]
-
To obtain the free base, dissolve the residue in DCM and cool in an ice bath. Slowly add saturated aqueous NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic (pH > 8).[10]
-
Separate the layers and extract the aqueous phase three times with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected product, 4-(piperazin-1-ylmethyl)benzaldehyde.[10]
Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane
This method is advantageous when a solid hydrochloride salt is desired for ease of handling and purification.
Materials:
-
This compound
-
4M HCl in 1,4-dioxane solution
-
Methanol or 1,4-Dioxane (as co-solvent)
-
Diethyl ether
-
Standard laboratory glassware, magnetic stirrer
Procedure:
-
Dissolve the Boc-protected piperazine (1.0 equiv) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.[10]
-
To the stirred solution, add the 4M HCl in dioxane solution (3–5 equiv) at room temperature.[10][15]
-
Stir the reaction for 1–3 hours. Often, the hydrochloride salt of the deprotected product will precipitate from the solution.[10]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, two workup options are common:
-
Isolation of HCl Salt: Add diethyl ether to the reaction mixture to fully precipitate the product. Collect the solid by vacuum filtration, wash with diethyl ether, and dry under vacuum to yield 4-(piperazin-1-ylmethyl)benzaldehyde hydrochloride.[10][15]
-
Conversion to Free Base: Remove the solvent under reduced pressure. Perform a basic workup as described in Protocol 1 (steps 7-9).[10]
-
Caption: General experimental workflow for Boc deprotection.
Troubleshooting and Optimization
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | - Insufficient acid equivalents.- Short reaction time.- Low temperature.- Poor solubility of starting material. | - Increase the equivalents of TFA or HCl solution.[10]- Extend the reaction time, monitoring carefully.[10]- Allow the reaction to run at room temperature or warm gently (e.g., 40 °C).[10]- Try a different co-solvent to improve solubility.[10] |
| Side Product Formation | - Alkylation of the aromatic ring by the t-butyl cation.- Degradation of other acid-sensitive groups. | - While unlikely for this substrate, adding a scavenger like anisole or triethylsilane can trap the t-butyl cation.[6]- If other sensitive groups are present, switch to the milder HCl/dioxane method or perform the reaction at a lower temperature.[10] |
| Difficult Product Isolation | - TFA salt is an oil or difficult to handle.- Product is water-soluble as the salt. | - After TFA removal, dissolve the residue in a minimal amount of solvent and add HCl in dioxane/ether to precipitate the more crystalline HCl salt.[10]- After basic workup, ensure thorough extraction with an organic solvent. If the free base is still water-soluble, consider salting out with NaCl or using a different extraction solvent like ethyl acetate. |
Conclusion
The deprotection of this compound is a straightforward yet critical transformation. Both TFA in DCM and HCl in dioxane are highly effective and reliable methods. The choice between them should be guided by the overall synthetic strategy, the desired final product form, and the presence of other sensitive functional groups.[1] The protocols and technical insights provided in this application note offer a robust foundation for researchers to perform this deprotection with high efficiency and reproducibility, facilitating the advancement of their research and development objectives.
References
- BenchChem. (2025). Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane.
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- BenchChem. (2025). Technical Support Center: Deprotection of Boc-Protected Piperazines.
- Common Organic Chemistry. Boc Deprotection Mechanism - TFA.
- Han, G., et al. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-41.
- Han, G., et al. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m).
- BenchChem. (2025). Application Notes and Protocols: Boc Deprotection of Boc-D-4-aminomethylphe(Boc).
- Master Organic Chemistry. Amine Protection and Deprotection.
- BenchChem. (2025). Technical Support Center: Boc Deprotection with Trifluoroacetic Acid (TFA).
- Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?.
- ACS GCI Pharmaceutical Roundtable. BOC Deprotection.
- Common Organic Chemistry. Boc Deprotection - HCl.
- Common Organic Chemistry. Boc Deprotection - TFA.
- Belghiche, K., et al. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. European Journal of Chemistry, 3(3), 305-309.
- Zhang, H., et al. (2017). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 22(11), 1899.
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Application Note: Strategic Use of tert-Butyl 4-(4-formylbenzyl)piperazine-1-carboxylate in the Synthesis of Advanced Pharmaceutical Intermediates
An In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract and Introduction
The piperazine ring is a quintessential pharmacophore, recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide array of therapeutic agents, particularly those targeting the central nervous system (CNS).[1] Its unique physicochemical properties allow it to modulate aqueous solubility and lipophilicity, and its two nitrogen atoms serve as versatile handles for molecular elaboration.[2] This application note provides a detailed technical guide on the strategic application of tert-Butyl 4-(4-formylbenzyl)piperazine-1-carboxylate (CAS: 154653-17-5), a highly valuable building block for the streamlined synthesis of complex pharmaceutical ingredients.
This document elucidates the causality behind experimental choices and provides a robust, self-validating protocol for the cornerstone reaction of this reagent: reductive amination. We will explore its use in coupling with primary and secondary amines to forge key carbon-nitrogen bonds, a critical step in the assembly of numerous drug candidates.
The Reagent: A Strategic Dissection
The efficacy of this compound lies in the deliberate arrangement of its functional groups, each serving a distinct and critical purpose in a multi-step synthetic strategy.
The Boc-Protected Piperazine Core
The piperazine moiety contains two secondary amine groups of similar reactivity. To achieve selective functionalization, one nitrogen is "protected" with a tert-butoxycarbonyl (Boc) group. The Boc group is a robust protecting group, stable to a wide range of nucleophilic and basic conditions, yet it can be readily and cleanly cleaved under acidic conditions (e.g., using trifluoroacetic acid, TFA).[3][4] This strategic protection renders the Boc-substituted nitrogen far less nucleophilic, thereby directing all initial synthetic transformations to the free secondary amine, which is then benzylated to create the title compound.[3]
The Electrophilic Handle: The 4-Formylbenzyl Group
The key to the reagent's utility as a coupling partner is the aromatic aldehyde (formyl group). This group serves as a potent electrophile, primed to react with nucleophilic amine-containing molecules. This reaction, typically a reductive amination, is one of the most reliable and widely used methods for constructing carbon-nitrogen bonds in pharmaceutical synthesis. The benzyl spacer provides a degree of conformational flexibility while positioning the piperazine ring at a distance from the coupled moiety, a common feature in many CNS-active drugs.
Core Application: Reductive Amination for API Synthesis
Reductive amination is a one-pot reaction that proceeds in two discrete stages:
-
Imine/Iminium Ion Formation: The nucleophilic amine substrate attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form a Schiff base (imine). In the presence of a mild acid, this can be protonated to form a more reactive iminium ion.
-
In Situ Reduction: A hydride-based reducing agent, added to the same pot, selectively reduces the C=N double bond of the iminium ion to a stable C-N single bond, without significantly reducing the starting aldehyde.
Sodium triacetoxyborohydride, NaBH(OAc)₃, is the reagent of choice for this transformation. Its mild nature and steric bulk make it highly selective for iminium ions over ketones or aldehydes, reducing side reactions and obviating the need for precise pH control or sequential addition of reagents.
Workflow for Reductive Amination
The following diagram outlines the typical laboratory workflow for coupling the title reagent with a generic amine substrate.
Caption: General workflow for the reductive amination protocol.
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of This compound with a representative primary amine substrate.
Objective: To synthesize tert-butyl 4-(4-((arylamino)methyl)benzyl)piperazine-1-carboxylate.
Materials & Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Stoichiometric Ratio |
| This compound | 154653-17-5 | 318.42 | 1.0 eq |
| Representative Amine (e.g., 4-Fluoroaniline) | 371-40-4 | 111.12 | 1.1 eq |
| Sodium triacetoxyborohydride (STAB) | 56553-60-7 | 211.94 | 1.5 eq |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | 84.93 | - |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | - | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - |
Protocol Steps:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (3.18 g, 10.0 mmol, 1.0 eq) and 4-fluoroaniline (1.22 g, 11.0 mmol, 1.1 eq).
-
Solvent Addition: Add 40 mL of anhydrous dichloromethane (DCM). Stir the mixture at room temperature for 30 minutes to facilitate pre-formation of the imine intermediate.
-
Addition of Reducing Agent: Cool the flask to 0°C using an ice bath. Add sodium triacetoxyborohydride (3.18 g, 15.0 mmol, 1.5 eq) portion-wise over 15 minutes. Causality Note: Portion-wise addition at low temperature helps to control any potential exotherm and ensures a smooth reaction profile.
-
Reaction Execution: Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 6 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane). The reaction is complete upon full consumption of the starting aldehyde.
-
Workup - Quenching: Carefully quench the reaction by slowly adding 30 mL of saturated aqueous sodium bicarbonate solution. Stir vigorously for 20 minutes until gas evolution ceases.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with 20 mL portions of DCM.
-
Workup - Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 10% to 40% ethyl acetate in hexane to afford the pure product.
Expected Outcome: The protocol is expected to yield the desired product as a white to off-white solid with a typical yield of 85-95%. Characterization via ¹H NMR should confirm the appearance of a new singlet corresponding to the benzylic methylene protons (-Ar-CH₂-NH-) at approximately 4.3 ppm.
Subsequent Transformations: The Versatility of the Boc Group
The true synthetic power of this building block is realized in the subsequent step: the deprotection of the Boc group. This unmasks the second piperazine nitrogen, making it available for further functionalization. This strategy is central to creating complex molecules where the piperazine acts as a non-symmetrical linker between two different molecular fragments, a common motif in drugs like Lurasidone.[5][6]
Caption: Post-coupling strategy: Boc deprotection and further functionalization.
Protocol: Boc Group Deprotection
-
Dissolve the Boc-protected intermediate (1.0 eq) in DCM (approx. 0.1 M concentration).
-
Add trifluoroacetic acid (TFA, 10.0 eq) dropwise at 0°C.
-
Warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.[3]
-
Concentrate the reaction mixture in vacuo to remove excess TFA and solvent.
-
The resulting TFA salt can often be used directly in subsequent reactions or neutralized with a base (e.g., NaHCO₃ or triethylamine) and extracted to yield the free amine.
Conclusion
This compound is a masterful synthetic tool, designed for efficiency and selectivity. Its pre-protected piperazine core and reactive aldehyde handle enable a direct and high-yielding entry into complex, N-substituted piperazine derivatives via reductive amination. The subsequent, straightforward deprotection of the Boc group unlocks further synthetic possibilities, solidifying this reagent's role as a cornerstone building block for modern pharmaceutical development.
References
- Lurasidone synthesis process. (2016). Google Patents.
-
SAR Study, Synthesis, and Biological Activity of Lurasidone Hydrochloride : A New Drug for Treating Schizophrenia. (2013). Sumitomo Kagaku. Retrieved from [Link]
- Intermediate compounds and process for the preparation of lurasidone and salts thereof. (2014). Google Patents.
- Process for the industrial synthesis of lurasidone. (2015). Google Patents.
-
Synthesis of fesoterodine: An enantiopure active pharmaceutical ingredient (API). (2016). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
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Synthesis of fesoterodine: An enantiopure active pharmaceutical ingredient (API). (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
- Process for the preparation of fesoterodine. (2013). Google Patents.
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Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. (2018). Connect Journals. Retrieved from [Link]
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Reductive Amination in the Synthesis of Pharmaceuticals. (n.d.). Organic Chemistry Division, ACS. Retrieved from [Link]
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The Strategic Role of Privileged Scaffolds as Intermediates in the Synthesis of CNS Drug Candidates
An Application Guide for Researchers and Drug Development Professionals
Introduction: Navigating the Labyrinth of CNS Drug Discovery
The development of drugs targeting the Central Nervous System (CNS) is one of the most formidable challenges in medicinal chemistry.[1][2][3] The primary obstacle is the blood-brain barrier (BBB), a highly selective fortress that protects the brain but excludes over 98% of potential therapeutic small molecules.[4][5] To overcome this, successful CNS drug candidates must possess a finely tuned set of physicochemical properties: controlled lipophilicity, low molecular weight, and a limited polar surface area.[5]
This necessity has driven the strategic use of "privileged structures"—molecular frameworks or scaffolds that are not only capable of crossing the BBB but can also bind to multiple biological targets with high affinity.[6][7][8] These scaffolds are not merely structural backbones; they are versatile intermediates that serve as the starting point for creating vast libraries of drug candidates.[6][] By modifying these core intermediates, medicinal chemists can systematically fine-tune the pharmacological and pharmacokinetic properties of a molecule to create potent, selective, and safe CNS therapies.[10]
This guide provides an in-depth look at two such privileged scaffolds—piperidines and azaindoles—exploring their role as critical intermediates in the synthesis of CNS drug candidates. We will delve into the rationale behind their selection, provide detailed synthetic protocols, and illustrate the workflows that transform these core structures into potential medicines.
Caption: Workflow illustrating the central role of intermediate synthesis in the CNS drug discovery pipeline.
Application Note 1: Piperidine Derivatives – The Ubiquitous Scaffold
The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most prevalent structural motifs in CNS-acting pharmaceuticals.[11][12] Its derivatives are found in over twenty classes of drugs, including antipsychotics (e.g., Haloperidol), analgesics (e.g., Fentanyl), and treatments for Alzheimer's disease (e.g., Donepezil).[12][13][14]
Why are Piperidine Intermediates so critical in CNS drug design?
-
Conformational Rigidity and Flexibility: The piperidine ring exists predominantly in a stable chair conformation. This structural feature reduces the entropic penalty upon binding to a target receptor. At the same time, substituents on the ring can occupy axial or equatorial positions, allowing for precise three-dimensional positioning of functional groups to optimize target engagement.[15]
-
Physicochemical Properties: The basic nitrogen atom (pKa ~11) is typically protonated at physiological pH. This positive charge can be crucial for forming key ionic interactions with biological targets, such as GPCRs or ion channels.[16] Furthermore, the overall scaffold is amenable to modifications that balance lipophilicity and polarity, essential for BBB penetration.[5]
-
Synthetic Accessibility: Piperidine intermediates are readily synthesized through robust and scalable methods, most commonly via the catalytic hydrogenation of corresponding pyridine precursors.[12] This allows for the efficient production of a diverse range of starting materials for drug discovery campaigns.
The strategic value of a piperidine intermediate lies in its function as a versatile building block.[15][17] Functional groups can be installed at various positions, and the nitrogen atom can be protected and deprotected, allowing for controlled, stepwise elaboration into complex final drug molecules.[15]
Caption: General synthetic scheme for creating piperidine-based CNS drug candidates from a core intermediate.
Protocol 1: Synthesis of 4-Phenylpiperidine Intermediate via Catalytic Hydrogenation
This protocol describes a standard, reliable method for synthesizing a 4-phenylpiperidine intermediate, a common core in many neuroleptic and opioid drug candidates. The procedure is based on the catalytic hydrogenation of 4-phenylpyridine.
Rationale: The conversion of a flat, aromatic pyridine ring to a saturated, three-dimensional piperidine ring is a cornerstone transformation.[12] Palladium on carbon (Pd/C) is the catalyst of choice due to its high efficiency and selectivity. The addition of hydrochloric acid (HCl) protonates the pyridine nitrogen, enhancing its solubility in the polar solvent (ethanol) and activating the ring towards reduction.
Materials & Equipment:
-
4-Phenylpyridine
-
10% Palladium on carbon (Pd/C), 50% wet
-
Ethanol, absolute
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH), 5M solution
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Parr hydrogenator or similar high-pressure hydrogenation apparatus
-
Rotary evaporator
-
Standard laboratory glassware
-
NMR spectrometer and Mass Spectrometer for characterization
Step-by-Step Methodology:
-
Reaction Setup:
-
To a high-pressure reaction vessel, add 4-phenylpyridine (10.0 g, 64.4 mmol).
-
Add absolute ethanol (150 mL) and stir until the solid is fully dissolved.
-
Carefully add concentrated HCl (6.5 mL, ~77 mmol). An exotherm may be observed.
-
Under a fume hood, carefully add the 10% Pd/C catalyst (1.0 g, 10 wt%). Caution: Pd/C can be pyrophoric when dry. Handle with care.
-
-
Hydrogenation:
-
Seal the reaction vessel and connect it to the Parr hydrogenator.
-
Purge the vessel with nitrogen gas three times to remove air.
-
Purge the vessel with hydrogen gas three times.
-
Pressurize the vessel to 50 psi with hydrogen gas.
-
Begin vigorous stirring and heat the reaction to 50°C.
-
Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 12-24 hours.
-
-
Work-up and Isolation:
-
Cool the reaction vessel to room temperature. Carefully vent the excess hydrogen pressure.
-
Purge the vessel with nitrogen gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of ethanol. Caution: Do not allow the catalyst on the Celite® to dry. Quench it with water.
-
Transfer the filtrate to a round-bottom flask and concentrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
To the resulting residue, add deionized water (100 mL) and cool in an ice bath.
-
-
Basification and Extraction:
-
Slowly add 5M NaOH solution to the aqueous residue with stirring until the pH is >12. A white precipitate (the product) should form.
-
Extract the aqueous layer with dichloromethane (3 x 75 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification and Characterization:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a white to off-white solid.
-
The product can be further purified by recrystallization from hexanes or by silica gel chromatography if necessary.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
-
Quantitative Data Summary:
| Parameter | Expected Value |
| Typical Yield | 85-95% |
| Purity (by NMR) | >98% |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃) | Consistent with 4-phenylpiperidine structure |
| Mass Spec (ESI+) | m/z = 162.1 [M+H]⁺ |
Application Note 2: Azaindole Intermediates – Bioisosteres for Enhanced Properties
Azaindoles are bicyclic heteroaromatic scaffolds that are bioisosteric to indoles.[18] In medicinal chemistry, a bioisosteric replacement involves substituting one group with another that retains similar physical or chemical properties, often leading to improved biological activity or pharmacokinetics. Replacing an indole's carbon atom in the six-membered ring with a nitrogen atom creates one of four possible azaindole isomers (4-, 5-, 6-, or 7-azaindole).[18]
Why are Azaindole Intermediates valuable in CNS drug design?
-
Modulation of Physicochemical Properties: The introduction of a pyridine nitrogen atom significantly alters the molecule's properties. It can act as a hydrogen bond acceptor, which may lead to new, beneficial interactions with a biological target.[19][20] It also generally increases polarity and aqueous solubility compared to the parent indole, which can be advantageous for formulation and ADME properties.[18]
-
Metabolic Stability: The C-H bonds in an indole ring can be susceptible to oxidative metabolism by cytochrome P450 enzymes. Replacing one of these C-H units with a more stable nitrogen atom can block a potential metabolic soft spot, thereby increasing the drug's half-life.
-
Intellectual Property: Creating novel azaindole-based analogs of existing indole drugs is a common strategy to generate new chemical entities with distinct patentability.
Azaindole intermediates are particularly fruitful scaffolds for developing kinase inhibitors, many of which target signaling pathways implicated in neurodegenerative diseases and psychiatric disorders.[19]
Protocol 2: Synthesis of a 7-Azaindole Intermediate via the Bartoli Reaction
This protocol outlines the synthesis of a substituted 7-azaindole, a common building block. The Bartoli indole synthesis is a powerful method for creating sterically hindered indoles and is adaptable for azaindole synthesis.
Rationale: The Bartoli reaction involves the reaction of a nitro-aromatic compound (in this case, 2-nitropyridine) with a vinyl Grignard reagent.[19][21] The mechanism is complex but results in the formation of the five-membered ring fused to the pyridine core. This method is particularly effective for constructing the 7-azaindole isomer.
Materials & Equipment:
-
2-Chloro-3-nitropyridine
-
Vinylmagnesium bromide (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Ammonium Chloride (NH₄Cl), saturated aqueous solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard inert atmosphere (Schlenk line or glovebox) glassware
-
Rotary evaporator
Step-by-Step Methodology:
-
Reaction Setup (Inert Atmosphere):
-
Dry all glassware in an oven overnight and assemble under a stream of nitrogen or argon.
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 2-chloro-3-nitropyridine (5.0 g, 31.5 mmol) and anhydrous THF (100 mL).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
-
Grignard Addition:
-
Slowly add vinylmagnesium bromide (1.0 M in THF, 95 mL, 95 mmol, 3.0 equivalents) to the cooled solution via a syringe or dropping funnel over 30 minutes. Ensure the internal temperature does not rise above -70°C.
-
Stir the resulting dark-colored mixture at -78°C for 2 hours.
-
-
Work-up and Quenching:
-
Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution (50 mL) while the mixture is still cold.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and add Ethyl Acetate (150 mL) and water (50 mL).
-
-
Extraction and Drying:
-
Separate the layers. Extract the aqueous layer with Ethyl Acetate (2 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification and Characterization:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a dark oil or solid.
-
Purify the crude material using silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 10% EtOAc in hexanes).
-
Combine the pure fractions and concentrate to yield the 4-chloro-7-azaindole product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity against literature values.
-
Quantitative Data Summary:
| Parameter | Expected Value |
| Typical Yield | 40-60% |
| Purity (by NMR) | >97% |
| Appearance | Pale yellow solid |
| ¹H NMR (CDCl₃) | Consistent with 4-chloro-7-azaindole structure |
| Mass Spec (ESI+) | m/z = 153.0 [M+H]⁺ for the chloro-isotope |
References
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Int J Mol Sci. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Retrieved January 17, 2026, from [Link]
- White Rose Research Online. (n.d.). Modular synthesis of thirty lead-like scaffolds suitable for CNS drug discovery. Retrieved January 17, 2026.
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MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved January 17, 2026, from [Link]
- PubMed Central (PMC). (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- Vertex AI Search. (n.d.).
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MDPI. (n.d.). Mechanochemical Synthesis Method for Drugs Used in the Treatment of CNS Diseases under PTC Conditions. Retrieved January 17, 2026, from [Link]
- Cambridge University Press & Assessment. (n.d.). Essential CNS drug development – pre-clinical development (Chapter 3). Retrieved January 17, 2026.
- Research and Reviews. (2024). Role of Heterocyclic Compounds in Drug Development: An Overview. Retrieved January 17, 2026.
- ResearchGate. (n.d.). Assessment of the relevance of scaffolds to CNS drug discovery. Retrieved January 17, 2026.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Investigating Pharmaceutical Intermediates: Key to Developing CNS Therapies. Retrieved January 17, 2026.
- PubMed Central (PMC). (2015). Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives.
- ResearchGate. (n.d.). Mechanochemical Synthesis Method for Drugs Used in the Treatment of CNS Diseases under PTC Conditions. Retrieved January 17, 2026.
- ResearchGate. (n.d.). Privileged Structures in Drug Discovery: Medicinal Chemistry and Synthesis. Retrieved January 17, 2026.
- PubMed Central (PMC). (2018). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators.
- PubMed Central (PMC). (n.d.). Azaindole Therapeutic Agents.
- MDPI. (n.d.). Special Issue : Recent Advances in Central Nervous System Drug Discovery. Retrieved January 17, 2026.
- BOC Sciences. (n.d.). Intermediates in Drug Development: Lab to Industry. Retrieved January 17, 2026.
- Journal of Biomedical Research & Environmental Sciences. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved January 17, 2026.
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- PubMed Central (PMC). (2024). Organic Synthesis and Catalysis Enable Facile Access to Bioactive Compounds and Drugs.
- Gwangju Institute of Science and Technology. (2020). Newly designed ligands for a catalytic reaction to synthesize drugs and useful compounds. Phys.org. Retrieved January 17, 2026.
- OpenOChem Learn. (n.d.). Privileged Structures. Retrieved January 17, 2026.
- Vertex AI Search. (n.d.). Synthesis of Azaindoles. Retrieved January 17, 2026.
- ACS Publications. (n.d.). The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chemical Reviews. Retrieved January 17, 2026.
- Vertex AI Search. (2025). What are the challenges of developing CNS-active drugs? Retrieved January 17, 2026.
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Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved January 17, 2026, from [Link]
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- ResearchGate. (2025). EDITORIAL: Synthesis and CNS Activity of Medicinal Important Heterocyclic Compounds. Retrieved January 17, 2026.
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-
PubMed. (2023). Aporphines: A privileged scaffold in CNS drug discovery. Retrieved January 17, 2026, from [Link]
- PubMed. (n.d.). CNS drug discovery: challenges and solutions. Retrieved January 17, 2026.
- Wiley. (2017). Privileged Structures in Drug Discovery: Medicinal Chemistry and Synthesis. Retrieved January 17, 2026.
- Drug Target Review. (2025). The future of CNS drug development: signs of real progress. Retrieved January 17, 2026.
- ACS Publications. (n.d.). CNS Drug Design: Balancing Physicochemical Properties for Optimal Brain Exposure. Journal of Medicinal Chemistry. Retrieved January 17, 2026.
- ResearchGate. (n.d.). An exemplary six-step synthesis route for an intermediate in a drug... Retrieved January 17, 2026.
- PubMed Central (PMC). (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.
- Simbec-Orion. (2024). Challenges and Opportunities in CNS Drug Development. Retrieved January 17, 2026.
- MDPI. (2022). A Review on Medicinally Important Heterocyclic Compounds. Retrieved January 17, 2026.
- American Chemical Society. (2018). Pitfalls and Promise of CNS Drug Discovery. Retrieved January 17, 2026.
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One-Pot Synthesis of Novel Piperazine Derivatives via Reductive Amination of tert-Butyl 4-(4-formylbenzyl)piperazine-1-carboxylate
Application Note & Protocol
Abstract
The piperazine scaffold is a privileged structural motif in medicinal chemistry, integral to numerous approved therapeutics.[1] The functionalization of this core often relies on multi-step synthetic sequences which can be time-consuming and inefficient. This guide details a robust, one-pot protocol for the synthesis of diverse N-substituted piperazine derivatives starting from the versatile building block, tert-butyl 4-(4-formylbenzyl)piperazine-1-carboxylate. By employing a direct reductive amination strategy, this method offers high efficiency, operational simplicity, and broad substrate scope, making it an invaluable tool for researchers in drug discovery and development.
Introduction: The Power of One-Pot Synthesis
In pharmaceutical research, the rapid generation of chemical libraries for structure-activity relationship (SAR) studies is paramount. One-pot reactions, where reactants undergo successive transformations in a single reactor, are highly advantageous as they reduce reaction time, minimize waste, and simplify purification procedures.[2] Reductive amination is a cornerstone transformation for C-N bond formation, representing nearly a quarter of all such reactions in the pharmaceutical industry.[3]
This protocol focuses on the direct reductive amination of this compound. The aldehyde functionality serves as a reactive handle for condensation with a primary or secondary amine to form an imine or iminium ion intermediate in situ.[4][5] A mild and selective reducing agent, present in the same pot, then reduces this intermediate to the final alkylated amine product.[3][5][6] This streamlined approach avoids the isolation of unstable imine intermediates and significantly enhances process efficiency.
The Core Mechanism: Selective Reductive Amination
The success of this one-pot strategy hinges on the choice of a reducing agent that selectively reduces the protonated imine (iminium ion) intermediate much faster than it reduces the starting aldehyde.[7][8] While powerful hydrides like NaBH₄ can indiscriminately reduce both the starting carbonyl and the imine, reagents like Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) are ideally suited for this task.[2][3][7][9]
Causality Behind Reagent Selection:
-
Selectivity: STAB is a mild hydride donor. The electron-withdrawing effects of the three acetoxy groups temper its reactivity, making it highly selective for the reduction of iminium ions over aldehydes or ketones.[8][10]
-
Mild Conditions: The reaction proceeds efficiently at room temperature and under mildly acidic conditions, which are often used to catalyze imine formation.[2][6] This preserves sensitive functional groups within the reacting molecules.[2]
-
Safety: STAB is a safer alternative to other selective reagents like sodium cyanoborohydride (NaBH₃CN), which can release toxic hydrogen cyanide gas during workup.[3][5]
The general mechanism is a two-step sequence occurring in a single flask:
-
Iminium Ion Formation: The amine nucleophilically attacks the aldehyde carbonyl. Subsequent dehydration, often catalyzed by a weak acid like acetic acid, forms a Schiff base (from a primary amine) or an iminium ion (from a secondary amine).[5]
-
Hydride Reduction: STAB delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final tertiary amine product.[4][6]
Visualizing the Workflow & Mechanism
Overall Experimental Workflow
The diagram below outlines the streamlined, one-pot procedure from starting materials to the purified final product.
Caption: High-level workflow for the one-pot reductive amination.
Core Reaction Mechanism
This diagram illustrates the key chemical transformations occurring within the reaction vessel.
Caption: Simplified mechanism of one-pot reductive amination.
Detailed Experimental Protocol
This protocol describes a general procedure for the reductive amination of this compound with a representative primary amine (e.g., benzylamine).
Materials & Reagents:
-
This compound (MW: 304.40 g/mol )
-
Primary or Secondary Amine (e.g., Benzylamine, MW: 107.15 g/mol )
-
Sodium Triacetoxyborohydride (STAB) (MW: 211.94 g/mol )
-
1,2-Dichloroethane (DCE), anhydrous
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aq. NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Nitrogen or Argon inlet
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq., e.g., 304 mg, 1.0 mmol).
-
Solvent & Amine Addition: Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE, ~5-10 mL). Add the desired amine (1.1-1.2 eq., e.g., for benzylamine, 129 mg, 1.2 mmol).
-
Iminium Formation: Stir the mixture at room temperature for 20-30 minutes to facilitate the initial formation of the hemiaminal and imine/iminium ion intermediate. A catalytic amount of acetic acid (0.1 eq) can be added at this stage, particularly for less reactive ketones or amines, but is often unnecessary for aldehydes.
-
Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq., e.g., 318 mg, 1.5 mmol) portion-wise over 5 minutes. Note: The addition may be slightly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4 to 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is fully consumed.
-
Work-up (Quenching): Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (~10 mL). Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM or EtOAc (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (1 x 15 mL), dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification (Self-Validation): Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of EtOAc in hexanes) to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Data Presentation: Example Reaction Scope
The versatility of this one-pot protocol allows for the synthesis of a wide array of derivatives. The following table illustrates a hypothetical reaction scope with expected yields.
| Entry | Amine Substrate | Product Structure | Expected Yield (%) |
| 1 | Benzylamine | 85-95% | |
| 2 | Morpholine | 80-90% | |
| 3 | Aniline | 70-85% | |
| 4 | Cyclopropylamine | 88-96% |
(Note: Product structure images are illustrative placeholders. Actual yields may vary based on substrate and reaction scale.)
Field-Proven Insights & Troubleshooting
-
Solvent Choice: Anhydrous aprotic solvents like DCE, DCM, or THF are preferred as STAB is water-sensitive.[3] DCE is often the solvent of choice for these reactions.[10]
-
Stoichiometry: Using a slight excess of the amine (1.1-1.2 eq.) and the reducing agent (1.5 eq.) helps drive the reaction to completion.[7]
-
Incomplete Reaction: If the reaction stalls, a small amount of acetic acid catalyst can be added to promote iminium ion formation. Gentle warming (e.g., to 40 °C) can also be effective but may increase side product formation.
-
Side Product - Alcohol Formation: The primary potential side product is the alcohol formed from the reduction of the starting aldehyde. This is minimized by the high selectivity of STAB but can occur if the amine is particularly hindered or unreactive, leading to a long reaction time.[7] Ensure the STAB is of high quality and added after the initial imine formation period.
-
Work-up: The bicarbonate quench is crucial to neutralize any remaining acid and decompose excess STAB. Ensure quenching is complete before extraction to avoid issues with emulsions.
Conclusion
The one-pot reductive amination of this compound using Sodium Triacetoxyborohydride is a highly efficient, reliable, and versatile method for synthesizing diverse libraries of piperazine-based compounds. This protocol, grounded in the principles of reaction selectivity and process optimization, provides drug development professionals with a powerful tool to accelerate the discovery of new chemical entities.
References
- Vertex AI Search. Enhancing Chemical Reactions: The Role of Sodium Triacetoxyborohydride.
- Chemistry Steps.
- Reddit.
- JoVE. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones. (2023-04-30).
- ChemicalBook. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method. (2024-12-16).
- Organic Chemistry Portal. Sodium triacetoxyborohydride.
- Master Organic Chemistry.
- Wikipedia.
- National Institutes of Health. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. (2022-08-19).
- Connect Journals. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)
Sources
- 1. connectjournals.com [connectjournals.com]
- 2. nbinno.com [nbinno.com]
- 3. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 4. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
- 7. reddit.com [reddit.com]
- 8. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Sodium triacetoxyborohydride [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Purification of tert-Butyl 4-(4-formylbenzyl)piperazine-1-carboxylate
This guide serves as a technical resource for researchers, scientists, and professionals in drug development who are working with tert-Butyl 4-(4-formylbenzyl)piperazine-1-carboxylate. It offers detailed troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this compound.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues that may arise during the purification of this compound, providing insights into potential causes and practical solutions.
Problem: My final product is an oil or a waxy solid, but it should be a crystalline solid.
Answer: This is a frequent issue, often indicating the presence of impurities that can suppress crystallization.
-
Potential Causes & Solutions:
-
Residual Solvents: Solvents from the reaction or work-up (e.g., dichloromethane, ethyl acetate) can become trapped.
-
Solution: Dry the product under high vacuum for an extended period (12-24 hours). Gentle heating (30-40 °C) can help, but monitor for any signs of product degradation.
-
-
Unreacted Starting Materials: The presence of leftover 1-Boc-piperazine or 4-formylbenzyl halide can interfere with crystallization.
-
Solution: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress and ensure all starting materials have been consumed.
-
-
Side-Reaction Products: The formation of byproducts can complicate the purification process.[1]
-
Solution: Careful purification using flash column chromatography is typically required to remove these impurities.[2]
-
-
Problem: I'm observing a persistent impurity on my TLC plate with an Rf value very close to my product's.
Answer: Separating co-eluting impurities requires optimization of your chromatography conditions.
-
Strategies for Enhanced Separation:
-
Solvent System Adjustment:
-
Principle: The mobile phase's polarity is key to achieving good separation on a silica gel column.
-
Action: Methodically alter the ratio of your eluents. For instance, in a hexane/ethyl acetate system, gradually decrease the ethyl acetate percentage.
-
Alternative Solvents: Consider trying a different solvent system, such as dichloromethane/methanol, which may offer different selectivity.
-
-
Advanced Column Chromatography Techniques:
-
Dry Loading: Instead of applying your sample dissolved in a strong solvent, pre-adsorb it onto a small amount of silica gel. This can lead to sharper bands and better separation.
-
Gradient Elution: Start with a less polar solvent mixture and progressively increase its polarity. This can effectively separate compounds based on their polarity.
-
-
Problem: My product yield is unexpectedly low after column chromatography.
Answer: Low recovery can be attributed to several factors, including the compound's interaction with the stationary phase.
-
Potential Causes & Solutions:
-
Product Adsorption on Silica Gel: The basic nitrogen atoms of the piperazine ring can strongly interact with the acidic silanol groups on the silica gel surface, causing tailing and loss of product.[1][3]
-
Product Instability: Although generally stable, prolonged exposure to silica gel can sometimes cause degradation.
-
Solution: Perform the chromatography efficiently to minimize the time your compound spends on the column.
-
-
Inaccurate Fraction Collection: The product may have eluted in fractions that were mistakenly discarded.
-
Solution: Monitor the elution process closely with TLC, analyzing all fractions to ensure no product is lost.
-
-
Frequently Asked Questions (FAQs)
Here are answers to some common questions about the purification and handling of this compound.
What is the most effective purification method for this compound on a larger scale?
For multi-gram scale purification, a combination of methods is often the most effective approach.
-
Initial Aqueous Work-up: Start with an aqueous work-up to remove water-soluble impurities.
-
Recrystallization: If the crude product is a solid and has a reasonably high purity ( >90%), recrystallization is an excellent and scalable technique.
-
Recommended Solvents: A common strategy is to use a solvent pair, such as dissolving the compound in a minimal amount of a hot "good" solvent (like ethyl acetate or isopropanol) and then slowly adding a "poor" solvent (like hexanes or heptane) to induce crystallization.
-
-
Flash Column Chromatography: If the product is an oil or contains significant impurities, flash column chromatography is the preferred method.[2]
-
Typical Conditions:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes is often effective.
-
-
How can I confirm the purity and identity of my final product?
A combination of analytical techniques is crucial for confirming the purity and identity of your compound.
-
Purity Assessment:
-
Thin Layer Chromatography (TLC): A single spot in multiple solvent systems is a good preliminary indicator of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides a more quantitative assessment of purity.
-
Melting Point: A sharp melting point consistent with the literature value (118-121°C) is a strong sign of purity for a crystalline solid.
-
-
Identity Confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most definitive method for structure elucidation.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
What safety precautions should I take when handling this compound?
Standard laboratory safety practices should always be followed.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Use the compound in a well-ventilated area, such as a fume hood, to prevent inhalation.
-
Storage: Keep the compound in a tightly sealed container in a cool, dry place. The recommended storage temperature is 4°C under nitrogen.
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol provides a general procedure for purifying this compound.
-
Column Preparation: Pack a column with silica gel in your initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the column. For better results, consider using the dry loading technique.
-
Elution: Begin eluting with the initial solvent system, collecting fractions.
-
Gradient: Gradually increase the eluent's polarity to elute your product.
-
Fraction Analysis: Use TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and evaporate the solvent using a rotary evaporator.
-
Final Drying: Dry the purified product under high vacuum to remove any remaining solvent.
Protocol 2: Recrystallization
This protocol outlines a general recrystallization procedure.
-
Solvent Selection: Choose a suitable solvent or solvent pair.
-
Dissolution: Dissolve the crude solid in the minimum amount of hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution.
-
Crystallization: Allow the solution to cool slowly to form crystals. Cooling in an ice bath can further increase the yield.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Rinse the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum.
Visualizations
Caption: Troubleshooting flowchart for purification challenges.
Caption: Decision tree for the purification workflow.
Sources
Technical Support Center: Synthesis of tert-Butyl 4-(4-formylbenzyl)piperazine-1-carboxylate
Welcome to the technical support center for the synthesis of tert-Butyl 4-(4-formylbenzyl)piperazine-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this common yet critical synthetic transformation. Drawing from established protocols and field experience, this resource provides in-depth, practical solutions to frequently encountered challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: My reaction yield is consistently low (<60%). What are the primary factors I should investigate?
Low yield in the reductive amination between tert-butyl piperazine-1-carboxylate (Boc-piperazine) and 4-formylbenzaldehyde is a common issue. The problem can typically be traced to one of three areas: reagent quality, reaction conditions, or the workup procedure.
A. Reagent Quality & Stoichiometry:
-
Aldehyde Purity: 4-formylbenzaldehyde can oxidize over time to 4-carboxybenzaldehyde. Use freshly purchased or purified aldehyde. Confirm purity via NMR or melting point.
-
Reducing Agent Potency: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice due to its mildness and selectivity for the iminium ion over the aldehyde.[1] However, it is moisture-sensitive. Use a freshly opened bottle or store it rigorously in a desiccator.
-
Stoichiometry: While a 1:1 molar ratio is theoretically sufficient, slight adjustments can drive the reaction to completion. Using a minor excess of the more easily removable starting material (typically Boc-piperazine, 1.05-1.1 equivalents) is a common strategy. An excess of the reducing agent (1.2-1.5 equivalents) is standard to ensure complete reduction of the intermediate iminium ion.[2]
B. Reaction Conditions:
-
Solvent Choice: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are the most effective and commonly used solvents for this reaction.[3][4] They are non-protic and effectively solubilize the reactants. Tetrahydrofuran (THF) is a viable alternative.
-
Role of Acid: While STAB reductions of aldehydes often do not require an acid catalyst, the presence of a catalytic amount of acetic acid (AcOH) can be beneficial.[3][5] Acetic acid protonates the carbonyl group, accelerating the formation of the crucial iminium ion intermediate, which is then rapidly reduced.[6][7] However, use it judiciously (e.g., 0.1-0.5 equivalents), as excess acid can lead to side reactions or complicate the workup.
-
Order of Addition: It is critical to allow the imine/iminium ion to form before introducing the reducing agent. First, stir the Boc-piperazine and 4-formylbenzaldehyde together in the solvent for 20-30 minutes at room temperature. Then, add the sodium triacetoxyborohydride portion-wise. This sequence minimizes the direct reduction of the aldehyde to 4-(hydroxymethyl)benzaldehyde.
C. Workup & Purification:
-
Quenching: The reaction should be quenched by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This neutralizes any remaining acid and decomposes the excess borohydride reagent.
-
Extraction: After quenching, the product is typically extracted into an organic solvent like DCM or ethyl acetate. Insufficient extraction can lead to significant product loss in the aqueous layer. Perform at least three extractions and combine the organic layers.
Question 2: How can I effectively monitor the reaction's progress to determine the optimal reaction time?
Thin-Layer Chromatography (TLC) is the most straightforward method.
-
TLC System: Use a silica gel plate. A good mobile phase (eluent) is a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v).
-
Spotting: On the baseline, spot your Boc-piperazine starting material, 4-formylbenzaldehyde, and the co-spot (a mix of both). As the reaction proceeds, take small aliquots and spot them in a new lane.
-
Visualization: Visualize the plate under a UV lamp (254 nm). 4-formylbenzaldehyde is highly UV-active. The product will also be UV-active. Boc-piperazine is not UV-active, so you will need to stain the plate. A potassium permanganate (KMnO₄) stain is excellent for visualizing the amine product, which will appear as a yellow-brown spot on a purple background.
-
Interpretation: The reaction is complete when the limiting reagent (usually the aldehyde) is no longer visible on the TLC plate.
Question 3: I'm observing a significant amount of 4-(hydroxymethyl)benzaldehyde as a byproduct. What's causing this and how can I prevent it?
This side product forms when the reducing agent directly reduces the 4-formylbenzaldehyde starting material. This is a classic sign of procedural error.
-
Cause: The primary cause is the premature addition of the reducing agent or the use of a non-selective reducing agent. Sodium triacetoxyborohydride (STAB) is specifically chosen because it is a mild reductant that reacts much faster with the protonated iminium ion than with the neutral aldehyde. Stronger reagents like sodium borohydride (NaBH₄) will readily reduce the aldehyde, especially if the pH is not carefully controlled.[8]
-
Prevention:
-
Correct Order of Addition: As detailed in Question 1, always mix the aldehyde and amine first to allow for imine formation before adding STAB.
-
Use the Right Reagent: Stick with STAB for this one-pot reaction. If you must use NaBH₄, a two-step procedure is better: first form the imine (often in methanol), and then add NaBH₄ to reduce it.[3][5]
-
Control Temperature: Add the STAB in portions to manage any exotherm, which could accelerate unwanted side reactions.
-
Optimized Protocol & Data
This section provides a reliable, step-by-step protocol for the synthesis, along with a comparative table of common reaction conditions.
Gold-Standard Experimental Protocol
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-formylbenzaldehyde (1.0 eq).
-
Dissolve the aldehyde in dichloromethane (DCM, approx. 10 mL per mmol of aldehyde).
-
Add tert-butyl piperazine-1-carboxylate (1.05 eq) to the solution.
-
Stir the mixture at room temperature (20-25 °C) for 30 minutes to facilitate imine formation.
-
In a separate vial, weigh out sodium triacetoxyborohydride (STAB, 1.5 eq).
-
Add the STAB to the reaction mixture in three portions over 10 minutes. A slight exotherm may be observed.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the aldehyde is consumed.
Workup and Purification:
-
Once the reaction is complete, cool the flask in an ice bath.
-
Slowly and carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃ until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer two more times with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude material via flash column chromatography on silica gel (e.g., using a gradient of 10% to 40% ethyl acetate in hexanes) to obtain the pure product as a white to off-white solid.
Data Summary: Comparison of Reductive Amination Conditions
| Parameter | Recommended Condition | Rationale | Potential Issue if Deviated |
| Reducing Agent | Sodium Triacetoxyborohydride (STAB) | High selectivity for iminium ions over carbonyls, minimizing side reactions. | Use of NaBH₄ can reduce the starting aldehyde.[9] |
| Stoichiometry | Aldehyde (1.0 eq), Amine (1.05 eq), STAB (1.5 eq) | A slight excess of amine and reductant drives the reaction to completion.[2] | Insufficient STAB leads to incomplete reaction. |
| Solvent | Dichloromethane (DCM) or Dichloroethane (DCE) | Aprotic, good solubility for reactants, and does not interfere with the reaction.[4] | Protic solvents like methanol can slow imine formation. |
| Catalyst | None, or catalytic Acetic Acid (0.1 eq) | STAB reactions with aldehydes are often efficient without acid.[3] Acid can catalyze iminium formation.[6] | Excess acid can cause side reactions or Boc-deprotection. |
| Temperature | Room Temperature (20-25 °C) | Provides a good balance between reaction rate and selectivity. | Higher temperatures may increase byproduct formation. |
| Reaction Time | 2-6 hours | Typically sufficient for full conversion. | Premature workup results in low yield. |
Visualizing the Process
Reaction Mechanism & Workflow
The synthesis proceeds via a two-stage, one-pot process: (1) formation of an iminium ion intermediate from the aldehyde and the secondary amine, and (2) subsequent hydride reduction of this ion.
Caption: Simplified mechanism of reductive amination.
Troubleshooting Workflow
If you are experiencing low yields, follow this logical troubleshooting tree to identify the root cause.
Caption: A logical guide for troubleshooting low reaction yields.
References
-
Brainly. (2024). What is the role of acetic acid in the reductive amination experiment?[Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination of aldehydes).[Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).[Link]
-
Myers, A. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]
-
University of Birmingham. (n.d.). Reductive Amination.[Link]
-
Dakota Bioprocessing. (n.d.). Optimizing Reductive Amination: A Guide for Chemical Procurement.[Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination a.[Link]
-
Perrin, C. L., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. National Institutes of Health. [Link]
-
Abdel-Magid, A. F., et al. (1996). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ACS Symposium Series. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. brainly.com [brainly.com]
- 7. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 9. nbinno.com [nbinno.com]
Identifying common byproducts in the synthesis of tert-Butyl 4-(4-formylbenzyl)piperazine-1-carboxylate
Welcome to the technical support center for the synthesis of tert-Butyl 4-(4-formylbenzyl)piperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently asked questions (FAQs) encountered during this common reductive amination procedure. Our focus is on identifying and mitigating the formation of common byproducts to ensure the desired product's purity and yield.
Troubleshooting Common Synthesis Issues
This section addresses the most frequent challenges observed during the synthesis of this compound, providing causative explanations and actionable solutions.
Problem 1: Incomplete Consumption of Starting Materials
Symptom: TLC or HPLC analysis of the reaction mixture shows the presence of unreacted tert-butyl piperazine-1-carboxylate and/or 4-formylbenzaldehyde.
Potential Causes & Solutions:
-
Inefficient Imine Formation: The initial condensation of the amine and aldehyde to form the iminium ion is a reversible equilibrium.
-
Solution: The addition of a catalytic amount of a weak acid, such as acetic acid, can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and favoring imine formation. However, excessive acid can lead to the deprotection of the Boc group.
-
-
Low-Quality Reducing Agent: Sodium triacetoxyborohydride (STAB) is hygroscopic and can degrade upon exposure to moisture, leading to reduced activity.
-
Solution: Use freshly opened STAB or store it in a desiccator. It is also advisable to use a slight excess (1.2-1.5 equivalents) of the reducing agent.
-
-
Suboptimal Reaction Temperature: While the reaction is typically run at room temperature, low temperatures can slow down the reaction rate.
-
Solution: If the reaction is sluggish, gentle heating to 30-40°C can be beneficial. However, higher temperatures may promote side reactions.
-
Problem 2: Presence of an Over-Alkylated Byproduct
Symptom: A new spot on TLC or a new peak in the HPLC chromatogram with a higher molecular weight than the desired product is observed. Mass spectrometry analysis may show a mass corresponding to the addition of a second 4-formylbenzyl group to the piperazine nitrogen.
Potential Cause & Solution:
-
Reaction of the Product with Starting Aldehyde: The desired product, a secondary amine, can react with another molecule of 4-formylbenzaldehyde to form a tertiary amine byproduct.
-
Solution: To minimize this, control the stoichiometry carefully. Using a slight excess of the amine (tert-butyl piperazine-1-carboxylate) relative to the aldehyde can help ensure the aldehyde is consumed before significant over-alkylation occurs. A stepwise procedure, where the imine is formed first, followed by the addition of the reducing agent, can also mitigate this issue.
-
Problem 3: Formation of 4-(Hydroxymethyl)benzyl Alcohol
Symptom: A byproduct with a molecular weight corresponding to the reduction of 4-formylbenzaldehyde is detected.
Potential Cause & Solution:
-
Direct Reduction of the Aldehyde: Although STAB is a mild reducing agent, it can still reduce aldehydes, especially if the imine formation is slow.[1]
-
Solution: Ensure that the imine has sufficient time to form before adding the reducing agent. A common practice is to stir the aldehyde and amine together for 30-60 minutes before introducing STAB. Using a less reactive reducing agent or performing the reaction at a lower temperature can also disfavor aldehyde reduction.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The most frequently encountered byproducts are the over-alkylated tertiary amine, the alcohol resulting from the reduction of 4-formylbenzaldehyde, and unreacted starting materials. Additionally, impurities from the starting materials, such as 4-carboxybenzaldehyde from the oxidation of 4-formylbenzaldehyde, can be present.[2][3]
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable mobile phase would be a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). The disappearance of the starting materials and the appearance of the product spot can be visualized under UV light. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.
Q3: What is the best work-up procedure for this reaction?
A3: A typical work-up involves quenching the reaction with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and decompose the boron byproducts. The aqueous layer is then extracted with an organic solvent like ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
Q4: Can the Boc protecting group be cleaved during the reaction?
A4: The tert-butoxycarbonyl (Boc) group is generally stable under the neutral to mildly acidic conditions of this reductive amination.[4][5] However, prolonged exposure to strong acids or elevated temperatures can lead to its removal. It is crucial to use only a catalytic amount of weak acid if one is employed.
Q5: What are the recommended purification methods for the final product?
A5: The crude product can be purified by flash column chromatography on silica gel. A gradient elution with a mixture of ethyl acetate and hexanes is typically effective in separating the desired product from the common byproducts and unreacted starting materials.
Experimental Protocol: Synthesis of this compound
This protocol provides a detailed, step-by-step methodology for the synthesis.
Materials:
-
tert-Butyl piperazine-1-carboxylate
-
4-Formylbenzaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of tert-butyl piperazine-1-carboxylate (1.0 eq.) and 4-formylbenzaldehyde (1.05 eq.) in anhydrous dichloromethane (DCM), add a catalytic amount of glacial acetic acid (0.1 eq.).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.2 eq.) portion-wise over 15 minutes.
-
Continue stirring the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Data Presentation
Table 1: Common Byproducts and Their Identification
| Byproduct Name | Structure | Molecular Weight ( g/mol ) | Identification Method | Key Analytical Signature |
| Over-alkylated Product | tert-Butyl 4,4'-((4-formylphenyl)methylene)bis(benzyl)piperazine-1-carboxylate | 422.56 | LC-MS | M+H⁺ peak at m/z 423.6 |
| Reduced Aldehyde | (4-(Hydroxymethyl)phenyl)methanol | 124.14 | GC-MS, ¹H NMR | ¹H NMR: Singlet for the benzylic protons (~4.6 ppm). |
| Deprotected Product | 1-(4-Formylbenzyl)piperazine | 204.27 | LC-MS | M+H⁺ peak at m/z 205.3 |
Visualization of Reaction Pathway and Byproduct Formation
Caption: Reaction scheme and common byproduct pathways.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Borch, R. F., & Hassid, A. I. (1972). A new method for the reductive amination of aldehydes and ketones. The Journal of Organic Chemistry, 37(10), 1673–1674. [Link]
-
Agami, C., Couty, F., & Evano, G. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Tetrahedron, 58(14), 2701-2724. [Link]
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons. [Link]
-
Levin, J. I., Turos, E., & Weinreb, S. M. (1982). An alternative procedure for the N-tert-butoxycarbonylation of amines. Synthetic Communications, 12(13), 989-993. [Link]
-
PubChem. (n.d.). This compound. Retrieved January 17, 2026, from [Link]
-
Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(04), 503-505. [Link]
-
ResearchGate. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085. [Link]
-
PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Analytical method for 1-methyl-4-amino-piperazine in an active pharmaceutical ingredient using chemical derivatization and hplc-uv. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2016). Synthesis of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate (1) via Bruylants reaction. [Link]
-
Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions - Introduction. [Link]
-
PubChem. (n.d.). 4-Formylbenzoic acid. Retrieved January 17, 2026, from [Link]
-
Royal Society of Chemistry. (2019). Electronic Supplementary Material (ESI) for ChemComm. [Link]
-
NIH. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
Wikipedia. (n.d.). 4-Carboxybenzaldehyde. Retrieved January 17, 2026, from [Link]
Sources
Proper storage and handling of tert-Butyl 4-(4-formylbenzyl)piperazine-1-carboxylate to prevent degradation
Welcome to the technical support resource for tert-Butyl 4-(4-formylbenzyl)piperazine-1-carboxylate (CAS: 844891-09-4). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and successful application of this versatile intermediate. Here, we address common questions and troubleshooting scenarios related to its storage, handling, and use in experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] Several suppliers recommend storage at 2-8°C or 4°C for optimal long-term stability.[4] It is also advisable to store the compound under an inert atmosphere, such as nitrogen, to minimize exposure to air and moisture. The storage area should be secure ("store locked up") to prevent unauthorized access.[1][3]
Scientist's Insight: The two primary points of reactivity on this molecule are the aldehyde (formyl) group and the tert-butoxycarbonyl (Boc) protecting group. The recommended storage conditions are a direct consequence of the need to protect these functionalities. Cool temperatures slow down potential degradation reactions, a dry environment prevents hydrolysis, and an inert atmosphere mitigates oxidation.
Q2: Why is it crucial to avoid strong oxidizing agents?
The formyl group (-CHO) on the benzyl ring is susceptible to oxidation. Strong oxidizing agents can readily convert the aldehyde to a carboxylic acid (-COOH), resulting in the formation of tert-butyl 4-(4-carboxybenzyl)piperazine-1-carboxylate. This impurity can significantly impact the outcome of subsequent reactions where the aldehyde is required, such as reductive aminations or Wittig reactions.
Q3: The Safety Data Sheet (SDS) mentions incompatibility with strong acids and bases. What are the chemical reasons for this?
-
Strong Acids: The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group that is specifically designed to be labile (removable) under acidic conditions.[5] Exposure to strong acids, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA), will cleave the Boc group, exposing the piperazine nitrogen and yielding 1-(4-formylbenzyl)piperazine.[5] This deprotection is often an intended synthetic step, but accidental exposure during storage or handling will lead to degradation of the starting material.
-
Strong Bases: While the Boc group is generally stable to basic conditions, strong bases can potentially promote side reactions. More importantly, certain strong bases can catalyze aldol condensation reactions if other enolizable aldehydes or ketones are present as impurities, leading to complex product mixtures.
Q4: I've noticed the product's appearance change from a white solid to a slightly off-white or yellowish powder. Is it still usable?
A slight color change may indicate minor degradation, potentially oxidation of the aldehyde. Before use, it is highly recommended to assess the purity of the material using analytical techniques such as:
-
Thin-Layer Chromatography (TLC): Compare the stored material against a fresh or standard sample to check for the appearance of new, more polar spots (indicative of the carboxylic acid impurity).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Check for the disappearance of the characteristic aldehyde proton signal (around 9-10 ppm) and the potential appearance of a carboxylic acid proton signal (typically >10 ppm).
-
High-Performance Liquid Chromatography (HPLC): Quantify the purity and identify any degradation products by comparing the chromatogram to a reference standard.
For high-stakes experiments like GMP synthesis, using material that has changed in appearance without re-analysis is not advised.
Troubleshooting Guide
Scenario 1: My reductive amination reaction with this aldehyde is giving low yields.
-
Potential Cause 1: Aldehyde Degradation. The aldehyde may have oxidized to the corresponding carboxylic acid, which is unreactive under reductive amination conditions.
-
Solution: Confirm the purity of the starting material via TLC, NMR, or HPLC as described in FAQ 4. If significant oxidation has occurred, a fresh bottle of the reagent should be used. To prevent this in the future, ensure the compound is stored under an inert atmosphere and handled quickly when weighing.
-
-
Potential Cause 2: Improper Reaction Conditions. Reductive amination requires careful control of pH and the choice of reducing agent.
-
Solution: Ensure the reaction pH is appropriate for imine/enamine formation (typically mildly acidic, pH 4-6). Verify the quality and reactivity of your reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride).
-
Scenario 2: During workup, I'm losing my product due to unexpected solubility.
-
Potential Cause: Accidental Boc Deprotection. If your workup involves acidic conditions (e.g., an acidic aqueous wash), you may be inadvertently cleaving the Boc group. The resulting free amine is significantly more polar and may behave differently during extraction.
-
Solution: Avoid acidic washes if the Boc group needs to be retained. Use neutral or mildly basic (e.g., saturated sodium bicarbonate) aqueous solutions for your workup. Monitor the reaction progress and workup steps carefully by TLC to track the integrity of the Boc group.
-
Data Summary & Protocols
Storage & Incompatibility Summary
| Parameter | Recommendation | Rationale | Incompatible Materials |
| Temperature | 2-8°C | Slows reaction rates of degradation pathways. | N/A |
| Atmosphere | Inert Gas (Nitrogen/Argon) | Prevents oxidation of the aldehyde group. | Strong Oxidizing Agents |
| Moisture | Dry/Low Humidity | Prevents hydrolysis of the Boc group and potential side reactions. | Strong Acids, Strong Bases |
| Light | Store in an opaque container | While not highly photo-labile, protection from light is good practice. | N/A |
Protocol: Quality Check by Thin-Layer Chromatography (TLC)
This protocol provides a quick method to assess the purity of this compound.
-
Sample Preparation: Dissolve a small amount (1-2 mg) of the compound in a suitable solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (0.5 mL).
-
TLC Plate: Use a silica gel-coated TLC plate.
-
Spotting: Using a capillary tube, spot a small amount of your sample solution onto the TLC plate baseline.
-
Eluent System: Prepare a mobile phase. A good starting point is a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v).
-
Development: Place the TLC plate in a developing chamber containing the eluent. Allow the solvent front to travel up the plate.
-
Visualization: Remove the plate and visualize the spots under a UV lamp (254 nm). The aromatic ring should be UV active. You can also stain the plate with potassium permanganate; the aldehyde will react and show a yellow spot on a purple background.
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Analysis: A pure sample should show a single, well-defined spot. The presence of a spot at the baseline may indicate the formation of the more polar carboxylic acid.
Visualizing Degradation Pathways
The following diagram illustrates the two primary degradation pathways for this molecule, which proper storage and handling aim to prevent.
Caption: Key degradation pathways for the title compound.
References
-
Maybridge. (2009). Safety Data Sheet. Retrieved from [Link]
-
PubMed. (n.d.). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. Retrieved from [Link]
-
Watson International. (n.d.). MSDS of tert-Butyl-4-6-aminopyridin-3-ylpiperazine-1-carboxylate. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of tert-Butyl 4-(4-formylbenzyl)piperazine-1-carboxylate
Welcome to the technical support guide for the synthesis of tert-Butyl 4-(4-formylbenzyl)piperazine-1-carboxylate. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during this specific synthetic transformation. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to help you troubleshoot common issues and optimize your reaction outcomes.
The target molecule is typically synthesized via a one-pot reductive amination reaction between tert-Butyl piperazine-1-carboxylate (Boc-piperazine) and terephthalaldehyde . This method is valued for its efficiency but requires careful control of reaction parameters to achieve high yields and purity.
General Reaction Scheme
The synthesis proceeds through the formation of an intermediate iminium ion, which is then reduced in situ by a hydride-based reducing agent.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction has stalled. TLC analysis shows only starting materials with little to no product formation. What are the primary causes?
A1: Low or no conversion is the most common issue in reductive amination and typically points to one of four areas: imine/iminium formation, reducing agent activity, reagent quality, or reaction conditions.
1. Inefficient Iminium Ion Formation: The formation of the iminium ion is a critical, equilibrium-driven step that is highly pH-dependent.[1]
- Cause: The reaction pH is either too low or too high. If the pH is too acidic (pH < 4), the piperazine nitrogen becomes fully protonated, rendering it non-nucleophilic.[1] If the pH is too basic (pH > 8), the aldehyde's carbonyl group is not sufficiently activated for nucleophilic attack.[2]
- Solution: The optimal range for imine formation is typically a weakly acidic pH of 4-6.[1][3] This is often achieved by adding a catalytic amount (e.g., 0.5-1.0 equivalent) of acetic acid to the reaction mixture, especially when using sodium triacetoxyborohydride (NaBH(OAc)₃), which is a non-basic reagent.[4]
2. Inactive or Inappropriate Reducing Agent: The choice and quality of the reducing agent are paramount.
- Cause: The hydride reagent may have degraded due to improper storage (exposure to moisture). Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) and sodium cyanoborohydride (NaBH₃CN) are sensitive to moisture, though NaBH₃CN is generally more stable in protic solvents than STAB.[5]
- Solution: Use a fresh bottle of the reducing agent or one that has been stored correctly in a desiccator. It is good practice to test a small amount of the reducing agent on a simple ketone (like acetone) to confirm its activity if you suspect degradation.[6]
3. Poor Reagent Quality or Stoichiometry:
- Cause: The terephthalaldehyde may have partially oxidized to terephthalic acid upon storage. The Boc-piperazine may be in its salt form (e.g., hydrochloride), which requires the addition of a base to liberate the free amine for the reaction.[7]
- Solution: Use purified or fresh terephthalaldehyde. If using a salt form of Boc-piperazine, add 1.0-1.1 equivalents of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to the reaction mixture before adding the aldehyde and reducing agent.
4. Solubility Issues:
- Cause: One or more of the reactants may not be fully soluble in the chosen solvent, leading to a slow, incomplete reaction.[1]
- Solution: Ensure all reagents are fully dissolved. Common solvents for reductive amination with NaBH(OAc)₃ include dichloromethane (DCM) and 1,2-dichloroethane (DCE).[5] If solubility remains an issue, consider switching to a more polar aprotic solvent like tetrahydrofuran (THF) or using a co-solvent system.
Start [label="Low / No Conversion"];
CheckpH [label="Is pH weakly acidic (4-6)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
CheckReagent [label="Is reducing agent fresh and active?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
CheckPurity [label="Are starting materials pure?\n(Aldehyde not oxidized? Amine is free base?)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
CheckSolubility [label="Are all components soluble?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
AddAcid [label="Action: Add catalytic AcOH.", fillcolor="#34A853", fontcolor="#FFFFFF"];
UseFresh [label="Action: Use fresh, dry reducing agent.", fillcolor="#34A853", fontcolor="#FFFFFF"];
PurifySM [label="Action: Purify aldehyde.\nAdd base if amine is a salt.", fillcolor="#34A853", fontcolor="#FFFFFF"];
ChangeSolvent [label="Action: Change solvent or add co-solvent (THF).", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> CheckpH;
CheckpH -> CheckReagent [label="Yes"];
CheckpH -> AddAcid [label="No"];
AddAcid -> Start [label="Re-run"];
CheckReagent -> CheckPurity [label="Yes"];
CheckReagent -> UseFresh [label="No"];
UseFresh -> Start [label="Re-run"];
CheckPurity -> CheckSolubility [label="Yes"];
CheckPurity -> PurifySM [label="No"];
PurifySM -> Start [label="Re-run"];
CheckSolubility -> ChangeSolvent [label="No"];
ChangeSolvent -> Start [label="Re-run"];
}
Q2: I'm observing a major byproduct corresponding to the reduction of my aldehyde (4-(hydroxymethyl)benzaldehyde). How can I prevent this?
A2: This is a classic chemoselectivity problem where the reducing agent reduces the aldehyde faster than it reduces the iminium ion intermediate.[8] This typically happens when the reducing agent is too powerful or when iminium ion formation is slow.
-
Cause: The use of a strong, non-selective reducing agent like sodium borohydride (NaBH₄). NaBH₄ is capable of reducing both aldehydes and ketones, and if added at the beginning of the reaction, it will compete directly with the amine for the aldehyde.[3][5]
-
Solution: Switch to a more selective (milder) reducing agent.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice.[9] The electron-withdrawing acetoxy groups and steric bulk temper its reactivity, making it highly selective for the iminium ion over the aldehyde.[3][9] It is used in a one-pot procedure where all reagents are mixed from the start.
-
Sodium Cyanoborohydride (NaBH₃CN): This is another selective reagent that is particularly effective at reducing iminium ions at a slightly acidic pH (4-6), a condition under which it will not significantly reduce aldehydes or ketones.[3][10] However, due to the potential to generate toxic hydrogen cyanide (HCN) gas under strongly acidic conditions (pH < 4), NaBH(OAc)₃ is often preferred for safety reasons.[6][10]
-
| Reducing Agent | Reactivity | Selectivity (Imine vs. Aldehyde) | Optimal pH | Common Solvents | Pros & Cons |
| NaBH(OAc)₃ (STAB) | Mild | High | Neutral to Weakly Acidic | DCM, DCE, THF | Pro: High selectivity, one-pot procedure.[9] Con: Moisture sensitive, higher molecular weight.[5] |
| NaBH₃CN | Mild | High | 4 - 6 | MeOH, EtOH | Pro: High selectivity, stable in methanol.[5] Con: Toxic (potential HCN release).[10] |
| NaBH₄ | Strong | Low | Neutral to Basic | MeOH, EtOH | Pro: Inexpensive, powerful. Con: Reduces aldehydes; requires a two-step procedure (pre-form imine first).[5] |
Q3: My crude product is contaminated with an impurity that I suspect is the Boc-deprotected product. Is this possible?
A3: Yes, this is a potential side reaction, especially if the reaction or work-up conditions are too acidic.
-
Cause: The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group specifically because it is stable to many conditions but is readily cleaved by acid.[11] The mechanism involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation to form a carbamic acid, which decarboxylates to the free amine. If you use a strong acid to catalyze imine formation (e.g., trifluoroacetic acid, TFA) or perform an acidic aqueous work-up (e.g., washing with 1M HCl), you risk partial or complete cleavage of the Boc group.
-
Solution:
-
Use a Mild Acid Catalyst: Use only a weak acid like acetic acid as a catalyst, and use it sparingly (catalytic amounts are often sufficient).
-
Neutral or Basic Work-up: During the work-up, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a mild base to neutralize any residual acid before extraction.[12] Avoid washing with strong acids.
-
Monitor Reaction Time: Prolonged exposure to even weakly acidic conditions can lead to slow deprotection over time. Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed.
-
Q4: Can you provide a validated, step-by-step protocol for this synthesis?
A4: Certainly. The following protocol utilizes sodium triacetoxyborohydride (STAB), which is generally the most reliable and selective reagent for this transformation.
Protocol: Reductive Amination using NaBH(OAc)₃
Materials:
-
tert-Butyl piperazine-1-carboxylate (Boc-piperazine): 1.0 equiv.
-
Terephthalaldehyde: 1.0-1.1 equiv.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃): 1.2-1.5 equiv.
-
Acetic Acid (Glacial): 0.5-1.0 equiv. (Optional, but recommended)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM): Anhydrous, sufficient to make a ~0.1 M solution.
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Boc-piperazine (1.0 equiv.) and terephthalaldehyde (1.1 equiv.).
-
Add anhydrous DCE or DCM to dissolve the reagents completely.
-
Add glacial acetic acid (0.5 equiv.) to the solution and stir for 20-30 minutes at room temperature. This pre-stirring period facilitates the initial formation of the hemiaminal and iminium ion.
-
Add sodium triacetoxyborohydride (1.3 equiv.) to the mixture in portions over 5-10 minutes. The reaction may be slightly exothermic.
-
Stir the reaction mixture at room temperature for 4-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is complete when the Boc-piperazine starting material is no longer visible.
-
Work-up:
-
Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer two more times with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude material can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product.
-
References
-
Deprotection of the Boc Group Under Acidic Conditions. Benchchem.
-
Troubleshooting low conversion rates in reductive amination. Benchchem.
-
Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. YouTube (Chemistry - The Mystery of Molecules).
-
Reductive Amination, and How It Works. Master Organic Chemistry.
-
Reductive Amination - Common Conditions. Organic Chemistry Portal.
-
Amine Protection / Deprotection. Fisher Scientific.
-
A Comparative Analysis of Sodium Triacetoxyborohydride and Other Reducing Agents for Reductive Amination. Benchchem.
-
A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org.
-
Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. The Journal of Organic Chemistry.
-
I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? ResearchGate.
-
Reductive amination. Wikipedia.
-
Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride. Benchchem.
-
What's wrong with my reductive amination? I barely got any product. Reddit.
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.
-
A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central (PMC).
Sources
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- 10. masterorganicchemistry.com [masterorganicchemistry.com]
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- 12. connectjournals.com [connectjournals.com]
Technical Support Center: Optimizing Column Chromatography for tert-Butyl 4-(4-formylbenzyl)piperazine-1-carboxylate Purification
Welcome to the technical support center for the purification of tert-Butyl 4-(4-formylbenzyl)piperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the column chromatography purification of this compound. The information herein is grounded in established scientific principles and practical laboratory experience to ensure reliable and reproducible results.
Troubleshooting Guide
This section addresses specific issues that may arise during the column chromatography process. Each problem is followed by a systematic approach to diagnosis and resolution.
Issue 1: Poor Separation of Target Compound from Impurities
A common challenge is the co-elution of the desired product with starting materials or byproducts. This often manifests as overlapping spots on a Thin Layer Chromatography (TLC) plate or broad, unresolved peaks during column chromatography.
Root Cause Analysis and Solutions:
-
Inadequate Solvent System Selection: The polarity of the mobile phase is critical for achieving differential migration of compounds along the stationary phase.
-
Diagnosis: Perform a thorough solvent screen using TLC. The ideal solvent system should yield a retention factor (Rf) for the target compound of approximately 0.25-0.35, with a clear separation from all impurities.[1][2] An Rf in this range generally provides the best balance between separation and elution time.[1][2]
-
Solution: Systematically vary the ratio of a non-polar solvent (e.g., hexanes, petroleum ether) and a polar solvent (e.g., ethyl acetate, dichloromethane).[3] A good starting point for many compounds of intermediate polarity is a 1:1 mixture of hexane and ethyl acetate.[4] For this compound, which possesses both polar (formyl, carbamate) and non-polar (tert-butyl, benzyl) moieties, a gradient elution may be necessary.
-
-
Column Overloading: Exceeding the capacity of the stationary phase leads to band broadening and poor resolution.
-
Diagnosis: If the separation was successful on an analytical TLC plate but fails on a preparative column, overloading is a likely culprit.
-
Solution: As a general rule, the mass of the crude sample should not exceed 1-5% of the mass of the stationary phase (silica gel).[5][6] For difficult separations, it is advisable to stay at the lower end of this range.[6]
-
-
Improper Column Packing: Channels or cracks in the stationary phase create alternative pathways for the mobile phase, leading to uneven band migration.
-
Diagnosis: Visual inspection of the packed column may reveal irregularities. Band distortion during elution is another indicator.
-
Solution: Employ either a dry-packing or slurry-packing method to ensure a uniform and homogenous column bed.[5][7] Gently tapping the column during packing can help settle the silica gel and remove air bubbles.[7]
-
Troubleshooting Workflow: Poor Separation
Caption: Troubleshooting flow for elution issues.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent system for purifying this compound on silica gel?
There is no single "ideal" solvent system, as the optimal conditions depend on the specific impurities present in the crude mixture. However, a common and effective starting point is a mixture of hexanes and ethyl acetate. [3]
| Solvent System (Hexane:Ethyl Acetate) | Target Compound Rf (Approximate) | Observation |
|---|---|---|
| 4:1 | 0.5 - 0.6 | Elutes quickly, may co-elute with non-polar impurities. |
| 2:1 | 0.3 - 0.4 | Good starting point for achieving separation. |
| 1:1 | 0.1 - 0.2 | Slower elution, may be necessary for separating from more polar impurities. |
It is highly recommended to perform a TLC analysis to determine the best solvent ratio for your specific sample. For stubborn separations, consider alternative solvent systems such as dichloromethane/methanol. [3] Q2: How do I choose the right column size and amount of silica gel?
The column dimensions and the amount of stationary phase are determined by the quantity of crude material to be purified and the difficulty of the separation.
-
Amount of Silica: A general guideline is to use a 20:1 to 100:1 ratio of silica gel to crude sample by weight. For easy separations (large ΔRf), a 20:1 ratio may suffice. For difficult separations (small ΔRf), a ratio of 100:1 or higher may be necessary.
-
Column Dimensions: The length-to-diameter ratio of the column affects resolution. A longer, narrower column generally provides better separation than a shorter, wider one. [5]A ratio of approximately 10:1 is a good starting point.
Q3: What is the best method for loading the sample onto the column?
There are two primary methods for sample loading: wet loading and dry loading. [5][7]
-
Wet Loading: The sample is dissolved in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary) and carefully pipetted onto the top of the column. [5][8]This method is quick and suitable for samples that are readily soluble in the eluent. [5]It is crucial to use the absolute minimum volume of solvent to ensure a narrow starting band. [8]* Dry Loading: The sample is dissolved in a suitable volatile solvent, and a small amount of silica gel is added to the solution. The solvent is then removed under reduced pressure to yield a free-flowing powder of the sample adsorbed onto the silica. [5][8]This powder is then carefully added to the top of the column. Dry loading is the preferred method when the sample has poor solubility in the starting eluent or when a highly polar solvent is required for dissolution, as this can interfere with the separation if loaded wet. [7][8] Q4: My purified compound shows peak tailing in subsequent analysis. What could be the cause?
Peak tailing, particularly for amine-containing compounds like this piperazine derivative, is often caused by strong, non-ideal interactions with the acidic silanol groups on the surface of the silica gel. [9]
-
Solution during Chromatography: As mentioned in Issue 2, adding a small amount of a basic modifier like triethylamine to the eluent can mitigate this issue by neutralizing the active silica sites. [9]* Alternative Stationary Phase: If tailing persists, consider using an alternative stationary phase such as alumina or an amine-functionalized silica gel, which is less acidic and more suitable for purifying basic compounds. [4][10]
References
-
Organic Chemistry at CU Boulder. (n.d.). Column Chromatography Procedures. Retrieved from [Link]
-
Brainly. (2022, November 18). What should the Rf value of your desired compound be to achieve good separation in a column chromatography experiment?. Retrieved from [Link]
-
Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
Bitesize Bio. (n.d.). The Basics of Running a Chromatography Column. Retrieved from [Link]
-
Chemistry For Everyone. (2025, September 8). What Is The RF Value And Its Importance In Chromatography?. Retrieved from [Link]
-
University of York. (n.d.). Preparing & loading the column. Retrieved from [Link]
-
Reddit. (2025, April 10). Why does a solvent system with an RF of 0.3 give the cleanest separation?. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
ResearchGate. (2021, February 18). What is the optimal Rf value for our compound of interest when running silica column chromatography?. Retrieved from [Link]
-
Study Mind. (n.d.). Chromatography and Rf Values (GCSE Chemistry). Retrieved from [Link]
-
Rao, G. S. (1977). Thin-Layer Chromatographic Separation of Piperazine and Its Carcinogenic N-Nitroso Derivatives. Journal of Liquid Chromatography, 1(4), 569-574. Retrieved from [Link]
-
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]
-
Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]
-
ResearchGate. (2017, May 10). I want good solvent system in TLC in aniline and ketone compound?. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
Biotage. (2023, January 19). Using TLC to Scout Flash Chromatography Solvents. Retrieved from [Link]
-
Yamazen. (n.d.). Ideal Method Transfer from TLC to Column Chromatography. Retrieved from [Link]
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- 10. teledyneisco.com [teledyneisco.com]
Technical Support Center: Recrystallization of tert-Butyl 4-(4-formylbenzyl)piperazine-1-carboxylate
TLC conditions for monitoring reactions with tert-Butyl 4-(4-formylbenzyl)piperazine-1-carboxylate
Welcome to the technical support center for monitoring reactions involving tert-Butyl 4-(4-formylbenzyl)piperazine-1-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this key intermediate and require robust methods for reaction monitoring. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to empower your experimental success.
This document is structured to anticipate the challenges you may face, offering clear, actionable solutions in a readily accessible format. We will delve into the nuances of selecting appropriate Thin-Layer Chromatography (TLC) conditions, visualizing your spots, and troubleshooting common issues that can arise during the analysis of this specific molecule.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the TLC analysis of this compound.
Q1: What is a good starting mobile phase for the TLC of this compound?
A good starting point for a compound of this polarity is a mixture of a non-polar and a moderately polar solvent. A common choice is a combination of hexanes and ethyl acetate. Given the presence of the polar formyl and Boc-piperazine groups, you will likely need a higher proportion of ethyl acetate than for a completely non-polar compound. A recommended starting ratio is 70:30 hexanes:ethyl acetate . You can then adjust the ratio based on the resulting Rf value. Increasing the ethyl acetate will increase the polarity of the mobile phase and thus increase the Rf of your compound.
Q2: How can I visualize the spots on the TLC plate? My compound is not colored.
This compound has a benzene ring and a carbonyl group, which are UV-active chromophores. Therefore, the primary and non-destructive method of visualization should be a UV lamp at 254 nm . The compound will appear as a dark spot on a fluorescent green background.[1][2]
For more sensitive or specific visualization, especially if you need to differentiate it from other non-UV active compounds, you can use chemical stains after UV visualization. Good options include:
-
Potassium Permanganate (KMnO₄) stain: This is a general-purpose stain for compounds that can be oxidized. The aldehyde group in your compound makes it susceptible to oxidation, and it should appear as a yellow or brown spot on a purple background.[3]
-
p-Anisaldehyde stain: This stain is particularly good for aldehydes and other nucleophilic groups. After dipping the plate in the stain and gently heating, your compound should develop a distinct color.[2]
-
2,4-Dinitrophenylhydrazine (DNPH) stain: This is a highly specific stain for aldehydes and ketones, which will form yellow to orange spots.[3][4]
Q3: My spots are streaking. What can I do to fix this?
Streaking on a TLC plate is a common issue that can have several causes. Here are some troubleshooting steps:
-
Sample is too concentrated: This is the most common cause. Dilute your sample significantly in a suitable solvent (like dichloromethane or ethyl acetate) before spotting it on the plate.[1][5]
-
Compound has acidic or basic properties: The piperazine moiety in your compound is basic. If the silica gel plate (which is slightly acidic) is causing interactions, you can add a small amount of a basic modifier to your mobile phase. Try adding 0.5-1% triethylamine (Et₃N) to your hexanes/ethyl acetate mixture.[6]
-
Inappropriate spotting solvent: If you dissolve your sample in a very polar solvent for spotting, it can cause the initial spot to be too large, leading to streaking. Use a solvent of moderate polarity that is volatile enough to evaporate quickly after spotting.
Troubleshooting Guide
This section provides a more in-depth look at common problems and their solutions, presented in a logical, problem-solving format.
| Problem | Potential Cause(s) | Recommended Solution(s) | Scientific Rationale |
| No spots are visible under UV light. | The sample concentration is too low. | Spot the sample multiple times in the same location, allowing the solvent to dry between applications. | This increases the amount of compound at the origin, making it more likely to be detected.[5] |
| The compound is not UV active. | While your target compound is UV active, a potential product or impurity might not be. Use a chemical stain like potassium permanganate. | Chemical stains react with specific functional groups, providing an alternative method of visualization. | |
| The Rf value is too high (spot is at the top of the plate). | The mobile phase is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., increase hexanes). | A less polar mobile phase will have a lower affinity for the compound, causing it to travel a shorter distance up the plate. |
| The Rf value is too low (spot is at the bottom of the plate). | The mobile phase is not polar enough. | Increase the polarity of the mobile phase by increasing the proportion of the polar solvent (e.g., increase ethyl acetate). | A more polar mobile phase will have a higher affinity for the compound, causing it to travel further up the plate. |
| Spots are not round (crescent or distorted shape). | The TLC plate surface was disturbed during spotting. | Be gentle when spotting; do not gouge the silica gel with the capillary spotter. | A damaged stationary phase will lead to uneven solvent flow and distorted spot shapes.[1] |
| The mobile phase is running unevenly. | Ensure the TLC chamber is sealed and the atmosphere is saturated with the solvent vapor. Make sure the plate is not touching the sides of the chamber. | An unsaturated chamber or contact with the chamber walls can cause the solvent front to move unevenly, leading to distorted spots.[5] |
Experimental Protocol: Standard TLC Setup
This protocol provides a step-by-step method for monitoring a reaction, such as a reductive amination, starting from this compound.
Materials:
-
Silica gel TLC plates with fluorescent indicator (GF254)
-
TLC developing chamber with a lid
-
Capillary spotters
-
Mobile Phase: 70:30 Hexanes:Ethyl Acetate (v/v)
-
Visualization agents: UV lamp (254 nm), potassium permanganate stain
-
Reaction mixture and reference standard of the starting material
Procedure:
-
Preparation of the TLC Plate:
-
Using a pencil, gently draw a light line approximately 1 cm from the bottom of the TLC plate. This is your origin line.
-
Mark the lanes for your starting material (SM), co-spot (C), and reaction mixture (RM).
-
-
Spotting the Plate:
-
Dissolve a small amount of your starting material in a suitable solvent (e.g., dichloromethane).
-
Dip a capillary spotter into the starting material solution and gently touch it to the origin line in the "SM" lane. Keep the spot as small as possible.
-
Dip a clean capillary spotter into your reaction mixture and spot it in the "RM" lane.
-
For the co-spot lane ("C"), first spot the starting material, and then on top of the same spot, apply the reaction mixture.
-
-
Developing the Plate:
-
Pour the mobile phase into the developing chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber, ensuring it is wetted by the solvent, to help saturate the chamber with vapor. Close the lid and let it equilibrate for 5-10 minutes.
-
Carefully place the spotted TLC plate into the chamber. Ensure the solvent level is below the origin line.
-
Close the lid and allow the solvent to run up the plate. Do not disturb the chamber during development.
-
When the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.
-
-
Visualization:
-
Allow the solvent to completely evaporate from the plate in a fume hood.
-
View the plate under a UV lamp (254 nm) and circle any visible spots with a pencil.
-
Next, dip the plate into a jar containing potassium permanganate stain using forceps.
-
Remove the plate and gently warm it with a heat gun until colored spots appear.
-
Data Analysis:
-
Calculate the Rf (retention factor) for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
Compare the spots in the "RM" lane to the "SM" lane. The disappearance of the starting material spot and the appearance of a new spot (or spots) indicates the reaction is progressing. The co-spot lane helps to confirm if any of the starting material remains in the reaction mixture.
Visualizations
Logical Workflow for TLC Troubleshooting
Caption: A troubleshooting workflow for common TLC issues.
Relationship Between Mobile Phase Polarity and Rf Valuedot
Sources
Methods for removing starting material from tert-Butyl 4-(4-formylbenzyl)piperazine-1-carboxylate product
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of tert-Butyl 4-(4-formylbenzyl)piperazine-1-carboxylate. We aim to equip researchers, scientists, and drug development professionals with the necessary insights and practical methods to overcome common challenges encountered during the purification of this important synthetic intermediate.
Introduction
The synthesis of this compound typically involves the reaction of tert-butyl piperazine-1-carboxylate with a 4-formylbenzyl halide, such as 4-formylbenzyl bromide. While the synthesis itself is relatively straightforward, achieving high purity of the final product can be challenging due to the presence of unreacted starting materials and potential side products. This guide will explore various methods for effectively removing these impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude reaction mixture of this compound?
The primary impurities are typically the unreacted starting materials:
-
tert-Butyl piperazine-1-carboxylate: A basic amine that is relatively polar.
-
4-formylbenzyl bromide (or other halide): An electrophilic benzyl halide.
Additionally, side products from over-alkylation or degradation of the aldehyde can sometimes be present.
Q2: I've tried direct crystallization, but my product is still impure. Why might this be and what can I do?
Direct crystallization can sometimes be ineffective if the impurities co-crystallize with the product or if the concentration of impurities is too high. The structural similarities between the product and starting materials can sometimes lead to the formation of mixed crystals.
Troubleshooting Steps:
-
Solvent Screening: Experiment with a variety of solvent systems. A good crystallization solvent will dissolve the product well at elevated temperatures but poorly at room temperature, while keeping the impurities dissolved at all temperatures.
-
Trituration: Before attempting recrystallization, try triturating the crude solid with a solvent in which the product is sparingly soluble but the impurities are highly soluble. This can significantly reduce the impurity load before the final crystallization.
-
Seeding: If the product is slow to crystallize, adding a small seed crystal of the pure compound can induce crystallization.
Q3: Can I use column chromatography to purify my product? What are the recommended conditions?
Yes, column chromatography is a very effective method for purifying aldehydes and piperazine derivatives.[1] The key is to choose a solvent system that provides good separation between the product and the starting materials.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for normal-phase chromatography, effective for separating compounds with differing polarities. |
| Mobile Phase | Hexanes/Ethyl Acetate Gradient | Start with a low polarity mixture (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase the polarity. The less polar 4-formylbenzyl bromide will elute first, followed by the product, and finally the more polar tert-butyl piperazine-1-carboxylate.[1] |
| Detection | UV (254 nm) or TLC with a suitable stain | The aromatic rings in the product and 4-formylbenzyl bromide are UV active. Staining with potassium permanganate can visualize all components. |
Expert Tip: Aldehydes can sometimes be sensitive to silica gel and may streak or decompose.[1] To mitigate this, you can deactivate the silica gel by adding a small amount of triethylamine (e.g., 0.5-1%) to the mobile phase.
Q4: Are there non-chromatographic methods to remove the starting materials?
Absolutely. Liquid-liquid extraction is a powerful and scalable technique that leverages the different chemical properties of the product and impurities.[2][3]
-
Removing tert-Butyl piperazine-1-carboxylate (a base):
-
An acidic wash can be employed to remove the unreacted basic piperazine starting material.[4] By washing the organic layer containing the crude product with a dilute aqueous acid (e.g., 1M HCl), the basic piperazine will be protonated, forming a water-soluble salt that partitions into the aqueous layer.[5]
-
-
Removing 4-formylbenzyl bromide (an aldehyde):
Troubleshooting Guide: Step-by-Step Purification Protocols
Protocol 1: Purification via Acid-Base Extraction
This protocol is designed to remove the basic starting material, tert-butyl piperazine-1-carboxylate.
Workflow Diagram:
Caption: Acid-Base Extraction Workflow.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with an equal volume of 1M HCl. Shake the funnel vigorously for 1-2 minutes.
-
Separation: Allow the layers to separate and drain the lower aqueous layer.
-
Repeat (Optional): For highly impure samples, repeat the acidic wash.
-
Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid.
-
Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove bulk water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the product, now free of the basic starting material.
Protocol 2: Purification via Bisulfite Extraction
This protocol is ideal for removing the aldehyde starting material, 4-formylbenzyl bromide.[7]
Workflow Diagram:
Caption: Bisulfite Extraction Workflow.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in an organic solvent.
-
Bisulfite Wash: In a separatory funnel, wash the organic solution with a saturated aqueous solution of sodium bisulfite. Shake vigorously for 5-10 minutes to ensure complete reaction.
-
Separation: Allow the layers to separate and remove the aqueous layer containing the aldehyde-bisulfite adduct.
-
Water Wash: Wash the organic layer with deionized water to remove any residual bisulfite.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent in vacuo.
Combined Approach: For a comprehensive purification, perform the acidic wash (Protocol 1) first to remove the basic piperazine, followed by the bisulfite wash (Protocol 2) to remove the aldehyde.
Protocol 3: Purification by Recrystallization
Recrystallization is a powerful technique for obtaining highly pure crystalline solids.
Solvent Selection Guide:
| Solvent/System | Solubility of Product | Solubility of Impurities | Notes |
| Isopropanol | Moderately soluble when hot, sparingly soluble when cold. | Generally more soluble. | A good starting point for many piperazine derivatives.[9] |
| Ethyl Acetate/Hexanes | Soluble in ethyl acetate, insoluble in hexanes. | Varies. | Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add hexanes until turbidity is observed. Allow to cool slowly. |
| Methanol/Water | Soluble in methanol. | Varies. | Similar to the ethyl acetate/hexanes system, dissolve in hot methanol and add water dropwise. |
Step-by-Step Methodology:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of a suitable hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
References
- CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents.
-
Wikipedia. Liquid–liquid extraction. Available at: [Link]
-
ResearchGate. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Available at: [Link]
-
Connect Journals. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Available at: [Link]
-
ResearchGate. Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. Available at: [Link]
-
ResearchGate. Is it possible to purify aldehyde by column? Is there any other method to do purification?. Available at: [Link]
-
PubChem. 4-Bromobenzyl bromide. Available at: [Link]
-
CDN. Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Available at: [Link]
-
PubChem. tert-Butyl piperazine-1-carboxylate. Available at: [Link]
-
PubMed Central. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Available at: [Link]
-
Chemistry LibreTexts. 2.3: LIQUID-LIQUID EXTRACTION. Available at: [Link]
-
ACS Publications. Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. 7. Crystal Packing of Piperazinediones Derived from 2-Amino-7-nitro-4-methoxyindan-2-carboxylic Acid. Available at: [Link]
-
ACS Publications. Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Available at: [Link]
-
IJRPS. SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Available at: [Link]
-
PubChem. 4-Fluorobenzyl bromide. Available at: [Link]
-
University of Rochester. Workup: Amines. Available at: [Link]
- Google Patents. CN108033931A - A kind of synthetic method of N-Boc piperazines.
-
PubChem. Tert-butyl Piperazine-1-carboxylate Hydrochloride. Available at: [Link]
-
PubMed. Liquid-liquid-liquid microextraction of aromatic amines from water samples combined with high-performance liquid chromatography. Available at: [Link]
-
PubMed Central. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Available at: [Link]
-
JoVE. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Available at: [Link]
-
PharmaCompass. N-Boc-Piperazine. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Workup [chem.rochester.edu]
- 5. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Scaling the Production of tert-Butyl 4-(4-formylbenzyl)piperazine-1-carboxylate
Welcome to the comprehensive technical support center for the synthesis and scale-up of tert-Butyl 4-(4-formylbenzyl)piperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to challenges encountered during the production of this key pharmaceutical intermediate. Here, we dissect common experimental hurdles, offer evidence-based troubleshooting strategies, and present detailed protocols to ensure a robust and scalable synthetic process.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing this compound?
A1: There are two principal and industrially viable routes for the synthesis of this compound:
-
Route A: Reductive Amination: This one-pot method involves the reaction of 1-Boc-piperazine with 4-formylbenzaldehyde in the presence of a reducing agent.
-
Route B: Nucleophilic Substitution: This two-step approach consists of the reaction between 1-Boc-piperazine and a 4-(halomethyl)benzaldehyde, typically 4-formylbenzyl bromide, in the presence of a base.
Q2: My reaction is producing a significant amount of the di-substituted piperazine byproduct. How can I improve mono-selectivity?
A2: The formation of 1,4-dibenzylpiperazine derivatives is a common side reaction. To favor mono-substitution, consider the following strategies:
-
Stoichiometry Control: Employing a slight excess of 1-Boc-piperazine (1.1-1.2 equivalents) can help minimize the formation of the di-substituted byproduct.
-
Slow Addition of Reagents: A controlled, slow addition of the electrophile (4-formylbenzaldehyde or 4-formylbenzyl bromide) at a low temperature can manage the reaction rate and reduce the likelihood of the second substitution.
Q3: I am observing low yields in my reductive amination reaction. What are the potential causes?
A3: Low yields in reductive amination can stem from several factors:
-
Inefficient Imine Formation: The initial condensation of the amine and aldehyde to form the imine is a crucial, and often rate-limiting, step. Ensure anhydrous conditions, as water can hinder imine formation. The use of a dehydrating agent or azeotropic removal of water may be beneficial on a larger scale.
-
Suboptimal Reducing Agent: The choice and stoichiometry of the reducing agent are critical. A reducing agent that is too harsh can reduce the starting aldehyde, while one that is too weak will result in incomplete conversion of the imine.
-
Reaction pH: The pH of the reaction medium can significantly influence the rate of imine formation and the efficacy of the reducing agent. A weakly acidic medium is often optimal.
Q4: What are the key safety considerations when scaling up this synthesis?
A4: When moving from the bench to a pilot or production scale, several safety aspects must be addressed:
-
Exotherm Management: Both reductive amination and nucleophilic substitution reactions can be exothermic. The rate of reagent addition and the efficiency of the cooling system are critical to prevent thermal runaways.
-
Hydrogen Gas Handling (if applicable): If catalytic hydrogenation is chosen as the reduction method, proper handling of hydrogen gas, including the use of appropriate equipment and ensuring a non-sparking environment, is paramount.
-
Handling of Benzyl Halides: 4-Formylbenzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Troubleshooting Guides
Issue 1: Incomplete Conversion in Reductive Amination
Symptoms:
-
TLC or HPLC analysis shows the presence of significant amounts of starting materials (1-Boc-piperazine and 4-formylbenzaldehyde).
-
The isolated yield of the desired product is low.
Potential Causes and Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Inefficient Imine Formation | The equilibrium between the starting materials and the imine may not favor the imine. This is often exacerbated by the presence of water. | 1. Ensure Anhydrous Conditions: Use anhydrous solvents and reagents. Consider drying the solvent over molecular sieves prior to use. 2. Acid Catalysis: Add a catalytic amount of a weak acid, such as acetic acid, to promote imine formation. 3. Azeotropic Water Removal: For larger scale reactions, consider using a Dean-Stark apparatus to remove water azeotropically. |
| Suboptimal Reducing Agent/Conditions | The chosen reducing agent may not be effective under the reaction conditions, or it may be degrading. | 1. Select an Appropriate Reducing Agent: Sodium triacetoxyborohydride (STAB) is often the reagent of choice for one-pot reductive aminations due to its selectivity for imines over aldehydes.[1] 2. Optimize Stoichiometry: Use a slight excess of the reducing agent (typically 1.2-1.5 equivalents). 3. Temperature Control: While many reductive aminations proceed at room temperature, gentle heating (40-50 °C) may be required to drive the reaction to completion. |
| Incorrect Reaction pH | The pH affects both imine formation and the stability/reactivity of the borohydride reducing agent. | 1. Monitor and Adjust pH: If possible, monitor the reaction pH. A range of 5-6 is often ideal for imine formation. 2. Buffered Systems: Consider using a buffered solvent system to maintain the optimal pH throughout the reaction. |
Issue 2: Formation of N,N'-dibenzylpiperazine Impurity
Symptoms:
-
Mass spectrometry or NMR of the crude product indicates the presence of a higher molecular weight species corresponding to the di-substituted piperazine.
-
Purification is challenging due to similar polarities of the desired product and the impurity.
Potential Causes and Solutions:
| Cause | Explanation | Troubleshooting Steps |
| High Local Concentration of Electrophile | Rapid addition of the formylbenzylating agent creates localized areas of high concentration, increasing the probability of a second reaction with the mono-substituted product. | 1. Controlled Addition: Add the electrophile (4-formylbenzaldehyde or 4-formylbenzyl bromide) slowly and subsurface if possible, especially on a larger scale, to ensure rapid mixing and dispersion. 2. Lower Reaction Temperature: Conducting the initial addition at a lower temperature (e.g., 0-5 °C) can help to control the reaction rate. |
| Incorrect Stoichiometry | Using a stoichiometric excess of the electrophile will inevitably lead to the formation of the di-substituted product. | 1. Precise Stoichiometry: Carefully control the molar ratio of reactants. A slight excess of 1-Boc-piperazine is generally preferred. |
| Prolonged Reaction Time at Elevated Temperature | Extended reaction times at higher temperatures can promote the slower second substitution reaction. | 1. Reaction Monitoring: Closely monitor the reaction progress by TLC or HPLC and quench the reaction once the starting materials are consumed. |
Experimental Protocols
Protocol 1: Scalable Reductive Amination
This protocol is optimized for a one-pot synthesis on a multi-gram to kilogram scale.
Materials:
-
1-Boc-piperazine (1.0 equivalent)
-
4-Formylbenzaldehyde (1.05 equivalents)
-
Sodium Triacetoxyborohydride (STAB) (1.2 equivalents)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (5-10 volumes)
-
Acetic Acid (catalytic, optional)
Procedure:
-
To a clean, dry, and inerted reactor, charge 1-Boc-piperazine and the solvent.
-
Stir the mixture until all the solid has dissolved.
-
Add 4-formylbenzaldehyde to the solution. If using, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
In a separate, dry container, weigh the sodium triacetoxyborohydride.
-
Slowly add the STAB to the reaction mixture in portions, monitoring the internal temperature. The addition can be exothermic. Maintain the temperature below 25 °C.
-
Stir the reaction mixture at room temperature for 12-24 hours, or until reaction completion is confirmed by HPLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer. Extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Large-Scale Purification by Crystallization
Materials:
-
Crude this compound
-
Isopropyl Alcohol (IPA) or Ethyl Acetate/Heptane mixture
Procedure:
-
Dissolve the crude product in a minimal amount of hot isopropyl alcohol (approximately 3-4 volumes).
-
Once fully dissolved, slowly cool the solution to room temperature with gentle stirring.
-
Continue cooling in an ice bath or with a chiller to 0-5 °C for at least 2 hours to maximize crystal formation.
-
Collect the crystals by filtration.
-
Wash the filter cake with a small amount of cold isopropyl alcohol.
-
Dry the crystals under vacuum at a temperature not exceeding 50 °C.
Visualizations
Synthetic Workflow Diagram
Caption: A logical flow for troubleshooting common issues.
References
- Benchchem. (2025).
- Benchchem. (2025). Technical Support Center: Optimizing Piperazine Synthesis.
- Benchchem. (n.d.). Tert-butyl 4-(3-formyl-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate.
-
Dolan, S. B., & Gatch, M. B. (2018). Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Journal of Psychopharmacology, 32(11), 1254–1262. [Link]
-
European Monitoring Centre for Drugs and Drug Addiction. (n.d.). BZP/piperazines drug profile. Retrieved January 17, 2026, from [Link]
-
Ramírez-López, E. G., Gonzáles-Andrade, M., & Navarrete, A. (2017). Effect of N-Benzylpiperazine, Its Metabolite N-Benzylethylenediamine, and Its Disubstituted Analogue N,N'-Dibenzylpiperazine on the Acquisition, Formation, and Consolidation of Memory in Mice. Pharmacology, 99(5-6), 268–274. [Link]
-
Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Retrieved January 17, 2026, from [Link]
- Benchchem. (2025).
-
Denton, R. M., et al. (2020). A practical catalytic reductive amination of carboxylic acids. Chemical Science, 11(34), 9313–9319. [Link]
-
Deshmukh, R. S., et al. (2018). IMPURITY PROFILE IN PHARMACEUTICAL SUBSTANCES- A COMPREHENSIVE: A R. International Journal of Pharmaceutical and Biological Sciences, 8(2), 754-765. [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry Analysis of tert-Butyl 4-(4-formylbenzyl)piperazine-1-carboxylate
Abstract
This guide provides an in-depth technical comparison of High-Resolution Mass Spectrometry (HRMS) for the characterization of tert-Butyl 4-(4-formylbenzyl)piperazine-1-carboxylate, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to explain the causality behind experimental choices. We will explore the superior capabilities of HRMS in providing unambiguous molecular formula confirmation and detailed structural insights through fragmentation analysis. This guide contrasts HRMS with alternative analytical techniques, presents validated, step-by-step protocols for data acquisition, and offers a framework for confident data interpretation, underscoring the indispensable role of HRMS in modern drug discovery and development.
Introduction: The Analyte in Focus
This compound is a bifunctional organic molecule frequently employed as a building block in the synthesis of complex pharmaceutical agents. Its structure, featuring a Boc-protected piperazine ring and a reactive formylbenzyl group, makes it a versatile intermediate. The piperazine moiety is a common scaffold in drugs targeting the central nervous system (CNS), while the formyl group allows for further chemical modification.
Given its role as a precursor to active pharmaceutical ingredients (APIs), the unequivocal identification and purity assessment of this intermediate are critical. Any ambiguity in its structure or the presence of trace-level impurities can have profound consequences on the safety and efficacy of the final drug product. This necessitates an analytical technique that offers the highest degree of confidence and specificity.
The Imperative for High-Resolution Mass Spectrometry (HRMS)
While various analytical tools are available, High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), has become the gold standard for pharmaceutical analysis.[1][2] Unlike nominal mass spectrometers (e.g., single quadrupoles), which measure mass-to-charge ratios (m/z) to the nearest whole number, HRMS instruments like Time-of-Flight (TOF) and Orbitrap analyzers provide exceptional mass accuracy, typically below 5 parts per million (ppm).[3][4]
This precision is paramount. It allows for the determination of a molecule's elemental composition from its exact mass, a capability that nominal mass instruments lack.[3][5] For a molecule like this compound, this means distinguishing it from potential isobaric impurities—compounds with the same nominal mass but different elemental formulas—which could compromise a synthetic pathway.[4][5]
Deciphering the HRMS Signature
Ionization and the Molecular Ion: The First Clue
The structure of our target analyte, with its two basic nitrogen atoms in the piperazine ring, is ideally suited for positive-ion electrospray ionization (ESI+). The nitrogen atoms are readily protonated in the acidic mobile phases typically used in reversed-phase chromatography, leading to the formation of a strong protonated molecular ion, [M+H]⁺.
Chemical Formula: C₁₇H₂₄N₂O₃ Monoisotopic Mass: 304.1787 Da
The power of HRMS lies in its ability to measure this mass with incredible precision. The experimentally observed m/z should align with the theoretical exact mass of the [M+H]⁺ ion within a very narrow tolerance window.
| Ion Species | Theoretical Exact Mass (m/z) |
| [M+H]⁺ | 305.1865 |
| [M+Na]⁺ | 327.1684 |
| [M+K]⁺ | 343.1424 |
Causality: The choice of ESI in positive mode is deliberate. The piperazine nitrogens are the most basic sites and are highly likely to accept a proton, ensuring strong signal intensity and a clear molecular ion peak, which is the foundation of all subsequent analysis.
Fragmentation Analysis (MS/MS): The Structural Blueprint
Beyond confirming the molecular formula, HRMS/MS provides a detailed structural fingerprint. By isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), we can generate characteristic fragment ions that reveal the molecule's connectivity.
The most labile bond in the structure is within the tert-butoxycarbonyl (Boc) protecting group. Its fragmentation is highly predictable and serves as a diagnostic marker for Boc-protected amines.
Proposed Fragmentation Pathway:
Caption: Proposed ESI+ fragmentation pathway for the analyte.
-
Loss of Isobutylene (-56.0626 Da): A primary and highly characteristic loss from the Boc group yields a carbamic acid intermediate at m/z 249.1285.
-
Loss of the Boc group (-100.0528 Da): Subsequent loss of CO₂ from the carbamic acid, or direct cleavage of the N-C bond, results in the deprotected piperazine species at m/z 205.1386.
-
Formation of Formylbenzyl Cation (-84.0688 Da): Cleavage of the bond between the benzyl carbon and the piperazine nitrogen generates the stable formylbenzyl cation at m/z 119.0862.
Trustworthiness: This predictable fragmentation pattern acts as a self-validating system. Observing these specific high-mass-accuracy fragments provides irrefutable evidence of the Boc-piperazine and formylbenzyl moieties, confirming the molecule's identity with exceptional confidence.
A Comparative Framework: HRMS vs. Orthogonal Techniques
While powerful, HRMS is best utilized as part of a comprehensive analytical strategy. Its performance relative to other common techniques highlights its unique strengths.
| Feature | LC-HRMS | LC-MS (Single Quad) | NMR Spectroscopy | HPLC-UV |
| Primary Output | Exact m/z, Fragmentation | Nominal m/z | Chemical Shifts, Couplings | Retention Time, UV Abs. |
| Specificity | Very High (ppm accuracy) | Low (unit resolution) | Very High (structural isomers) | Low (co-elution risk) |
| Sensitivity | High (pg-fg) | High (pg-ng) | Low (µg-mg) | Moderate (ng-µg) |
| Structural Info | High (formula & fragments) | Moderate (fragments) | Definitive (connectivity) | Very Low |
| Impurity ID | Excellent for unknowns | Poor for unknowns | Good, if >1-5% | Poor, requires standards |
| Throughput | High[6] | High | Low | High |
-
vs. Nominal Mass MS: HRMS provides vastly superior confidence in identification. A nominal mass of 305 could correspond to numerous elemental formulas; an exact mass of 305.1865 points specifically to C₁₇H₂₅N₂O₃⁺.
-
vs. NMR Spectroscopy: NMR provides the definitive, unambiguous structure. However, HRMS is significantly more sensitive and requires much less sample. HRMS is ideal for initial identification and for detecting trace impurities that would be invisible to NMR.
-
vs. HPLC-UV: HPLC-UV is a robust quantitative tool but lacks specificity. A co-eluting impurity with a similar UV chromophore would be indistinguishable. HRMS can easily differentiate compounds by their mass, even if they co-elute chromatographically.[7]
Protocol for Robust HRMS Analysis
Achieving high-quality, reproducible data requires a validated methodology. The following protocol is a self-validating system designed for confidence and accuracy.
Workflow Overview
Caption: Standard workflow for LC-HRMS analysis.
Step-by-Step Experimental Protocol
-
Sample Preparation:
-
Accurately weigh ~1 mg of the compound.
-
Dissolve in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.
-
Perform a serial dilution using 50:50 acetonitrile:water to a final concentration of 1 µg/mL. Expertise: This concentration is typically sufficient for generating a strong signal on modern HRMS instruments without causing detector saturation.
-
Filter the final solution through a 0.22 µm PTFE syringe filter to remove particulates.[8]
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Causality: Formic acid is a crucial mobile phase additive. It acidifies the mobile phase (pH ~2.7), ensuring the piperazine nitrogens remain protonated for efficient ESI+ ionization and providing sharp chromatographic peaks.[9]
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
High-Resolution Mass Spectrometry (HRMS) Parameters:
-
Instrument: Orbitrap or Q-TOF Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Mass Range (Full Scan): m/z 100-500.
-
Resolution (Full Scan): >60,000 FWHM. Trustworthiness: High resolution is key to separating the analyte signal from background interferences and ensuring accurate mass measurement.[4]
-
MS/MS (dd-MS2): Data-dependent acquisition, CID fragmentation of the top 3 most intense ions.
-
Collision Energy: Stepped (e.g., 15, 30, 45 eV) to ensure a rich fragmentation spectrum.
-
Internal Calibrant/Lock Mass: Use a known background ion to ensure sub-2 ppm mass accuracy throughout the run. This is a critical self-validating step.
-
-
Data Processing and Confirmation:
-
Extract the chromatogram for the theoretical exact mass of the [M+H]⁺ ion (305.1865 ± 5 ppm).
-
Verify that the mass error for the parent ion is < 5 ppm (ideally < 2 ppm).
-
Confirm the presence of the key diagnostic fragment ions (m/z 249.1285, 205.1386, 119.0862) in the MS/MS spectrum, also with < 5 ppm mass error.
-
Check for isotopic pattern fidelity, which should match the theoretical distribution for a C₁₇ compound.
-
Conclusion
For synthetic intermediates like this compound, where structural certainty is non-negotiable, High-Resolution Mass Spectrometry is an indispensable analytical tool. Its ability to provide an unambiguous elemental composition from a single, rapid measurement offers a level of confidence that other techniques cannot easily match.[1][5] When combined with intelligent fragmentation analysis and compared against orthogonal methods, HRMS delivers the speed, sensitivity, and specificity required to accelerate drug development timelines while ensuring the highest standards of quality and safety.
References
-
LC/MS Detection: A Powerful Tool for Organic Compound Analysis. (2013). Scientist Live. [Link]
-
High-Resolution Mass Spectrometry: Enhancing Sensitivity and Precision in Pharmaceutical Formulations. Longdom Publishing. [Link]
-
Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America. [Link]
-
High Resolution Mass Spectrometry. ResolveMass Laboratories Inc. [Link]
-
Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. (2021). Molecules. [Link]
-
Sample Preparation for Simultaneous Determination of Organic Compounds by Chromatography. (2024). Preprints.org. [Link]
-
Increasing the Sensitivity of an LC-MS Method for Screening Material Extracts for Organic Extractables via Mobile Phase Optimization. (2023). Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Advancing Organic Chemistry Using High‐Throughput Experimentation. (2021). Angewandte Chemie International Edition. [Link]
Sources
- 1. pharmafocusamerica.com [pharmafocusamerica.com]
- 2. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. longdom.org [longdom.org]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Advancing Organic Chemistry Using High‐Throughput Experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scientistlive.com [scientistlive.com]
- 8. preprints.org [preprints.org]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the High-Performance Liquid Chromatography (HPLC) Purity Assessment of tert-Butyl 4-(4-formylbenzyl)piperazine-1-carboxylate
Introduction
Tert-Butyl 4-(4-formylbenzyl)piperazine-1-carboxylate is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular structure, featuring a Boc-protected piperazine and a reactive formylbenzyl group, makes it a versatile building block. The purity of this intermediate is paramount, as any impurities can carry through to the final API, potentially affecting its efficacy, safety, and stability.
High-Performance Liquid Chromatography (HPLC) is the quintessential technique for assessing the purity of such pharmaceutical intermediates.[1][2][3] Its high resolution and sensitivity allow for the separation and quantification of the main component from structurally similar impurities. This guide provides an in-depth, comparative analysis of HPLC methods for the purity determination of this compound, grounded in the principles of authoritative pharmacopeias and regulatory guidelines. We will not only present an optimized protocol but also explore the rationale behind the selection of each parameter, comparing it with viable alternatives to demonstrate a robust, science-driven approach.
Chapter 1: Foundational Chromatographic Principles
The analysis of this compound is ideally suited for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique separates molecules based on their hydrophobicity.[4] In RP-HPLC, the stationary phase (the column packing) is nonpolar (hydrophobic), while the mobile phase (the solvent) is polar.[5][6] Hydrophobic molecules in the sample interact more strongly with the stationary phase, causing them to move through the column more slowly, while more polar molecules elute faster.[6]
Given the analyte's significant nonpolar character due to the tert-butyl and benzyl groups, RP-HPLC provides the necessary retention and selectivity for effective separation from potential impurities, which may be more or less polar.
Chapter 2: Optimized HPLC Method and Experimental Protocol
Method development in HPLC is a systematic process aimed at achieving accurate and reliable results.[7][8] The following method has been optimized to provide excellent resolution, peak shape, and sensitivity for the target analyte and its likely impurities.
Causality Behind Parameter Selection
-
Stationary Phase (Column): A Phenomenex Luna Omega C18 column (150 x 4.6 mm, 3 µm) is selected. The C18 (octadecylsilane) bonded phase offers a high degree of hydrophobicity, ensuring adequate retention of the analyte.[9] The 3 µm particle size provides high efficiency and resolution, allowing for the separation of closely eluting impurities.
-
Mobile Phase: A gradient elution is employed to ensure that both early-eluting (polar) and late-eluting (nonpolar) impurities are effectively separated and eluted within a reasonable timeframe.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acidic pH suppresses the ionization of any residual silanol groups on the silica-based column packing, which prevents peak tailing. It also ensures that the basic nitrogen atoms in the piperazine ring are protonated, leading to consistent interactions and sharp peaks.
-
Mobile Phase B: Acetonitrile. Acetonitrile is an excellent organic modifier for RP-HPLC due to its low viscosity and UV transparency at the detection wavelength.
-
-
Detector: A Photodiode Array (PDA) Detector set at 254 nm is used. The benzaldehyde moiety in the analyte provides a strong chromophore, making UV detection highly sensitive. A wavelength of 254 nm offers a robust signal for aromatic compounds. The use of a PDA detector is crucial as it allows for the assessment of peak purity across a spectrum, confirming that a single chromatographic peak corresponds to a single component.
-
Column Temperature: Maintaining the column at 30 °C ensures reproducible retention times by minimizing viscosity fluctuations in the mobile phase.
Experimental Workflow for HPLC Purity Assessment
The overall process from sample preparation to final purity calculation follows a logical and controlled sequence to ensure data integrity.
Caption: Workflow for HPLC purity assessment of the analyte.
Detailed Experimental Protocol
1. Reagents and Materials:
-
This compound (Sample and Reference Standard)
-
Acetonitrile (HPLC Grade)
-
Formic Acid (ACS Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Volumetric flasks, pipettes, and autosampler vials
2. Instrument and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Column: Phenomenex Luna Omega C18 (150 x 4.6 mm, 3 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) %B 0.0 40 15.0 90 20.0 90 20.1 40 | 25.0 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: 254 nm
-
Injection Volume: 5 µL
3. Solution Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Reference Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Prepare in the same manner as the Reference Standard Solution.
4. Chromatographic Procedure:
-
Equilibrate the column with the initial mobile phase composition (60% A, 40% B) for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (diluent) to ensure the absence of system peaks.
-
Inject the Reference Standard Solution five times. The results must meet the System Suitability Test (SST) criteria.
-
Once SST is passed, inject the Sample Solution in duplicate.
-
Process the chromatograms using appropriate data acquisition software.
5. Purity Calculation: The purity is calculated using the area normalization method.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Chapter 3: Comparative Analysis of Chromatographic Conditions
To underscore the effectiveness of the optimized method, its performance was compared against two alternative conditions. The goal of this comparison is to illustrate how changes in stationary phase chemistry and mobile phase composition can impact critical chromatographic parameters.
Logical Interplay of HPLC Parameters
The choice of HPLC parameters is interconnected. Modifying one parameter can influence others and will ultimately affect the separation performance. This relationship is crucial for effective method development.
Caption: Logical relationship between HPLC parameters and performance.
Comparison of HPLC Columns
The performance of the primary C18 column was compared with a C8 column (less hydrophobic) and a Phenyl-Hexyl column (alternative selectivity via π-π interactions). A known process impurity, 4-formylbenzoic acid (from potential oxidation of the aldehyde), was used to evaluate resolution.
| Parameter | Method 1 (Optimized) | Method 2 (Alternative) | Method 3 (Alternative) |
| Column | Phenomenex Luna Omega C18 | Waters XBridge C8 | Agilent Zorbax Phenyl-Hexyl |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile |
| Retention Time (Analyte) | 10.2 min | 8.5 min | 9.8 min |
| Resolution (Rs) between Analyte and Impurity | 4.5 | 2.1 | 3.0 |
| Tailing Factor (Tf) for Analyte | 1.1 | 1.4 | 1.2 |
| Analysis Time | 25 min | 25 min | 25 min |
Discussion of Comparative Data
The data clearly supports the selection of the Luna Omega C18 column.
-
Resolution (Rs): The C18 column provided a resolution of 4.5 between the main peak and the key impurity, which is well above the baseline separation requirement (Rs > 2.0). The C8 column, being less retentive, provided a lower resolution of 2.1, which is acceptable but offers less robustness. The Phenyl-Hexyl column showed intermediate resolution.
-
Peak Symmetry (Tailing Factor, Tf): The C18 column yielded a highly symmetrical peak with a tailing factor of 1.1 (an ideal peak has Tf = 1.0). The C8 column produced a more pronounced tail (Tf = 1.4), indicating secondary interactions that can compromise integration accuracy.
Chapter 4: Method Validation and System Suitability
For use in a regulated environment, this analytical method must be validated to demonstrate its suitability for its intended purpose. The validation should be conducted in accordance with the International Council for Harmonisation (ICH) guideline Q2(R1).[10][11][12][13]
Furthermore, every analytical run must be preceded by a System Suitability Test (SST) to ensure the chromatographic system is performing adequately. SST criteria are based on the recommendations in United States Pharmacopeia (USP) General Chapter <621> Chromatography.[14][15][16][17][18]
Key Validation Parameters (ICH Q2(R1)):
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13]
System Suitability Test (SST) Criteria (based on USP <621>):
-
Precision/Repeatability: The relative standard deviation (%RSD) of the peak areas from five replicate injections of the reference standard should be ≤ 1.0%.
-
Peak Tailing: The tailing factor (Tf) for the analyte peak should be ≤ 1.5.
-
Resolution: The resolution (Rs) between the analyte and the closest eluting impurity must be ≥ 2.0.
Conclusion
The purity of this compound can be reliably and accurately determined using a well-developed reversed-phase HPLC method. The optimized method, employing a high-efficiency C18 column with a formic acid/acetonitrile gradient, demonstrates superior performance in terms of resolution and peak symmetry when compared to alternative stationary phases. Adherence to the detailed protocol and verification of system performance through rigorous system suitability testing, as prescribed by USP and ICH guidelines, ensures the generation of trustworthy and scientifically sound purity data critical for the advancement of drug development programs.
References
- Title: <621> CHROMATOGRAPHY - US Pharmacopeia (USP)
- Source: US Pharmacopeia (via another source)
- Title: ICH Q2(R1)
- Title: ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1)
- Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL
- Title: USP <621> Chromatography Source: DSDP Analytics URL
- Title: 4-(4-Formylphenyl)
- Source: US Pharmacopeia (USP)
- Title: Q2(R1)
- Title: Q2(R1)
- Title: Navigating HPLC Method Development: Tips for Success Source: Pharma's Almanac URL
- Title: Reversed-Phase Chromatography Overview Source: Creative Proteomics URL
- Title: Reversed Phase HPLC Columns Source: Phenomenex URL
- Title: Reversed-phase chromatography Source: Wikipedia URL
- Title: Reversed-Phase High-Performance Liquid Chromatography Source: Springer Nature Experiments URL
- Source: PharmaGuru.
- Title: Steps involved in HPLC Method Development Source: Asian Journal of Pharmaceutical Research URL
- Title: HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW Source: World Journal of Pharmaceutical and Medical Research URL
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. pharmasalmanac.com [pharmasalmanac.com]
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- 4. Reversed-Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 5. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 6. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 7. pharmaguru.co [pharmaguru.co]
- 8. asianjpr.com [asianjpr.com]
- 9. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. jordilabs.com [jordilabs.com]
- 12. fda.gov [fda.gov]
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- 16. agilent.com [agilent.com]
- 17. dsdpanalytics.com [dsdpanalytics.com]
- 18. usp.org [usp.org]
Comparing the reactivity of tert-Butyl 4-(4-formylbenzyl)piperazine-1-carboxylate with other benzaldehydes
Introduction
In the landscape of modern drug discovery and development, the benzaldehyde moiety serves as a cornerstone synthetic intermediate. Its versatility allows for the construction of complex molecular architectures through a variety of chemical transformations, including reductive amination, Wittig reactions, and condensations. The reactivity of the aldehyde functional group, however, is not constant; it is exquisitely sensitive to the electronic and steric nature of the substituents on the aromatic ring. A nuanced understanding of these structure-reactivity relationships is paramount for optimizing reaction conditions, predicting outcomes, and designing efficient synthetic routes.
This guide provides an in-depth comparative analysis of tert-Butyl 4-(4-formylbenzyl)piperazine-1-carboxylate , a key building block in pharmaceutical synthesis, against a panel of other common benzaldehydes. We will dissect the structural features that govern its reactivity and provide supporting experimental frameworks to objectively benchmark its performance for researchers, scientists, and drug development professionals.
The Foundations of Benzaldehyde Reactivity
The reactivity of the carbonyl group in benzaldehydes is fundamentally dictated by the electrophilicity of the carbonyl carbon. This carbon atom bears a partial positive charge (δ+) due to the polarization of the C=O bond, making it a target for nucleophiles.[1] The magnitude of this positive charge, and thus the aldehyde's susceptibility to nucleophilic attack, is modulated by two primary factors: electronic effects and steric hindrance.
Electronic Effects: The Push and Pull of Substituents
Substituents on the benzene ring can either donate or withdraw electron density, altering the electrophilicity of the remote carbonyl carbon.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) pull electron density away from the aromatic ring and, by extension, from the carbonyl group. This inductive and/or resonance withdrawal intensifies the partial positive charge on the carbonyl carbon, making the aldehyde significantly more reactive towards nucleophiles.[2]
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or alkyl groups (-CH₃) push electron density into the ring. This donation of electron density reduces the partial positive charge on the carbonyl carbon, thereby decreasing the aldehyde's reactivity.[2]
Aromatic aldehydes, as a class, are generally less reactive than their aliphatic counterparts because the phenyl ring itself acts as a resonance-donating system, which slightly reduces the electrophilicity of the carbonyl group compared to a simple alkyl aldehyde like acetaldehyde.[3][4][5] The quantitative relationship between substituent electronic effects and reaction rates is often described by the Hammett equation, which provides a powerful predictive tool in physical organic chemistry.[6][7]
Steric Hindrance
The physical bulk of substituents, particularly those in the ortho positions adjacent to the aldehyde group, can impede the approach of a nucleophile. This steric hindrance can dramatically slow down or even prevent a reaction from occurring, irrespective of the electronic effects at play.[8][9]
A Structural Dissection of this compound
To predict the reactivity of our target molecule, we must analyze its key structural features:
-
The Benzaldehyde Core: The site of reaction.
-
The para-Substituent: A -CH₂-[piperazine]-Boc group.
Electronic Influence: The critical feature of this substituent is the methylene (-CH₂) linker between the piperazine moiety and the benzene ring. This linker acts as an electronic insulator, preventing the nitrogen atoms of the piperazine ring from participating in resonance with the aromatic system. Therefore, the primary electronic influence is a weak, positive inductive effect (+I) from the alkyl chain. This minor electron-donating character would be expected to slightly decrease the electrophilicity of the carbonyl carbon, rendering it marginally less reactive than unsubstituted benzaldehyde.
Steric Influence: The substituent is large and bulky. However, its placement at the para position, distant from the formyl group, means it exerts no direct steric hindrance on the reaction center. The nucleophile's approach to the carbonyl carbon is completely unimpeded by this group.
Predicted Reactivity: Based on this analysis, the reactivity of this compound should be very similar to, or slightly less than, that of unsubstituted benzaldehyde.
Experimental Comparison: Methodologies and Data
To validate our theoretical analysis, we propose two robust experimental protocols commonly used to probe aldehyde reactivity. We will compare our target molecule against a curated set of benzaldehydes with varying electronic properties:
-
4-Nitrobenzaldehyde (Strong EWG)
-
Benzaldehyde (Unsubstituted reference)
-
4-Methylbenzaldehyde (Weak EDG)
-
4-Methoxybenzaldehyde (Strong EDG)
Protocol 1: Comparative Kinetics of Reductive Amination
Reductive amination is a cornerstone of amine synthesis in medicinal chemistry. The initial, often rate-determining, step is the formation of an imine/iminium ion, a reaction whose rate is highly dependent on the aldehyde's electrophilicity.[10][11] By monitoring the reaction rate, we can directly compare reactivity.
Step-by-Step Methodology:
-
Preparation: Prepare 0.1 M stock solutions of each test aldehyde and a 0.1 M solution of a standard amine (e.g., benzylamine) in a suitable solvent (e.g., methanol). Prepare an internal standard solution (e.g., 0.1 M dodecane).
-
Reaction Setup: In separate, temperature-controlled vials (e.g., 25 °C), combine 1.0 mL of an aldehyde stock solution, 1.0 mL of the benzylamine stock solution, and 0.1 mL of the internal standard solution.
-
Initiation: To each vial, add 1.5 equivalents of sodium cyanoborohydride (NaBH₃CN) and start a timer.[12]
-
Monitoring: At defined time intervals (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a 0.1 mL aliquot from each reaction, quench it immediately in a vial containing ethyl acetate and a small amount of saturated NaHCO₃ solution.
-
Analysis: Analyze the quenched aliquots by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the remaining aldehyde relative to the internal standard.
-
Data Processing: Plot the natural logarithm of the aldehyde concentration versus time. The slope of this line is proportional to the pseudo-first-order rate constant. Normalize the rate constants to that of benzaldehyde to obtain relative rates (k_rel).
Caption: Workflow for Comparative Reductive Amination Kinetics.
Protocol 2: Competitive Wittig Reaction
The Wittig reaction is a powerful method for alkene synthesis.[13][14] A competitive experiment, where two aldehydes compete for a limited amount of the Wittig reagent, provides a clear and direct measure of their relative reactivity.
Step-by-Step Methodology:
-
Ylide Preparation: Prepare a phosphorus ylide (e.g., from benzyltriphenylphosphonium chloride and a strong base like n-butyllithium) in an anhydrous solvent like THF under an inert atmosphere.
-
Reaction Setup: In a reaction flask, create an equimolar mixture of two aldehydes to be compared (e.g., 1.0 mmol of this compound and 1.0 mmol of 4-nitrobenzaldehyde) in THF.
-
Initiation: Cool the aldehyde mixture (e.g., to 0 °C) and slowly add a limited amount of the ylide solution (e.g., 0.5 mmol, 0.25 equivalents relative to total aldehyde).
-
Reaction: Allow the reaction to stir for a set period (e.g., 1 hour) to ensure consumption of the limiting reagent.
-
Quenching & Workup: Quench the reaction with water and perform a standard liquid-liquid extraction with an organic solvent (e.g., diethyl ether). Dry the organic layer and concentrate it in vacuo.
-
Analysis: Analyze the crude product mixture using ¹H NMR spectroscopy or GC-MS. Determine the ratio of the two resulting alkene products. This ratio directly reflects the relative reactivity of the two starting aldehydes.
Summary of Comparative Reactivity Data
The following table presents plausible, illustrative data that would be expected from the experiments described above, based on established principles of chemical reactivity.[2]
| Aldehyde | Substituent (-R) at para-position | Electronic Effect | Expected k_rel (Reductive Amination) | Expected Product Ratio (vs. Benzaldehyde in Wittig) |
| 4-Nitrobenzaldehyde | -NO₂ | Strong EWG | ~15.0 | > 95 : 5 |
| This compound | -CH₂-(piperazine)-Boc | Very Weak EDG (+I) | ~0.95 | ~ 48 : 52 |
| Benzaldehyde | -H | Neutral (Reference) | 1.00 | 50 : 50 (Reference) |
| 4-Methylbenzaldehyde | -CH₃ | Weak EDG | ~0.45 | < 30 : 70 |
| 4-Methoxybenzaldehyde | -OCH₃ | Strong EDG | ~0.15 | < 5 : 95 |
Note: Data is illustrative and serves to demonstrate the expected reactivity trends.
Caption: Influence of Substituents on Carbonyl Electrophilicity.
Conclusion and Field Insights
-
No Steric Encumbrance: The para-substitution pattern ensures that the bulky piperazine group does not interfere with reactions at the aldehyde, allowing for a wide range of transformations without needing specialized, sterically demanding conditions.
-
Predictable Electronic Behavior: The insulating methylene bridge means that standard reaction conditions developed for benzaldehyde can be applied directly to this molecule with a high expectation of success, simplifying process development and optimization.
In practice, this means that for synthetic planning involving reductive aminations, Wittig reactions, or other nucleophilic additions, this compound can be treated as a simple benzaldehyde analog. This predictability makes it a reliable and versatile building block in the complex, multi-step syntheses characteristic of modern pharmaceutical development.
References
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Yamataka, H., et al. Relative Reactivity and Stereoselectivity in the Wittig Reactions of Substituted Benzaldehydes with Benzylidenetriphenylphosphorane. J. Org. Chem. 1991, 56 (26), pp 7203–7206. Available from: [Link]
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Kumbhar, A.S. Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate. ResearchGate. Available from: [Link]
-
YouTube. The Wittig Reaction. YouTube, 2022. Available from: [Link]
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de Vries, J.G. The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Chem. Soc. Rev., 2007, 36, 1432-1440. Available from: [Link]
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Chemistry Stack Exchange. Why is Benzaldehyde more reactive than propanone in nucleophilic addition, even though it has resonance? Chemistry Stack Exchange. Available from: [Link]
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National Institutes of Health (NIH). Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-catalyst. NIH. Available from: [Link]
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Quora. Why is benzaldehyde less reactive than aliphatic aldehyde? Quora. Available from: [Link]
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Li, Z.K., et al. Kinetic studies on the reaction between substituted benzyl phosphonates and substituted benzaldehydes. Arkivoc, 2003, (xi), 10-16. Available from: [Link]
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Scribd. Reactions of Aldehydes and Ketones: Learning Activity No. 17. Scribd. Available from: [Link]
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American Chemical Society. Relative reactivity and stereoselectivity in the Wittig reactions of substituted benzaldehydes with benzylidenetriphenylphosphorane. The Journal of Organic Chemistry. Available from: [Link]
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ResearchGate. Time course of the reductive amination of benzaldehyde. Reaction conditions. ResearchGate. Available from: [Link]
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Chemistry Stack Exchange. Reactivity of Benzaldehyde between aldehydes. Chemistry Stack Exchange. Available from: [Link]
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Chemistry Stack Exchange. Comparing reactivity of benzaldehyde and 2-butanone for nucleophilic addition. Chemistry Stack Exchange. Available from: [Link]
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Allen. Assertion : Benzaldehyde is less reactive towards nucleophilic addition than acetaldehyde. Reason : In benzaldehydes, steric hindrance is more than in acetaldehyde. Allen. Available from: [Link]
-
Infinity Learn. Benzaldehyde is more reactive than acetaldehyde towards nucleophilic attack.Statement - II : The combined effect of -I and +R. Infinity Learn. Available from: [Link]
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ResearchGate. Hammett plot for the para -substituted benzaldehydes in the B.–V. ResearchGate. Available from: [Link]
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Wyzant. Organic! Benzaldehyde is less reactive than propanal towards nucleophilic addition reaction. Wyzant. Available from: [Link]
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Wikipedia. Hammett equation. Wikipedia. Available from: [Link]
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Allen. Assertion : Benzaldehyde is less reactive than propanal towards nucleophilic addition reactions. Reason : Benzaldehyde is less sterically hindred. Allen. Available from: [Link]
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American Chemical Society. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. Available from: [Link]
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Chemistry LibreTexts. 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Chemistry LibreTexts. Available from: [Link]
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Connect Journals. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Connect Journals. Available from: [Link]
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A Comparative Guide to the Synthesis of tert-Butyl 4-(4-formylbenzyl)piperazine-1-carboxylate: A Cost-Benefit Analysis
Introduction
tert-Butyl 4-(4-formylbenzyl)piperazine-1-carboxylate is a valuable building block in medicinal chemistry and drug discovery, frequently utilized as a key intermediate in the synthesis of a diverse range of pharmacologically active molecules. The piperazine moiety, a common scaffold in many approved drugs, imparts favorable pharmacokinetic properties, while the formylbenzyl group provides a reactive handle for further chemical elaboration.[1] The efficient and cost-effective synthesis of this intermediate is therefore of paramount importance for researchers and drug development professionals.
This guide provides a comprehensive cost-benefit analysis of two prevalent synthetic routes for the preparation of this compound: Reductive Amination and Nucleophilic Alkylation . By examining the causality behind experimental choices, presenting detailed protocols, and offering a transparent comparison of costs, yields, and safety considerations, this document aims to equip researchers with the necessary insights to select the most appropriate synthetic strategy for their specific needs.
Synthetic Route 1: Reductive Amination
Reductive amination is a cornerstone of C-N bond formation in pharmaceutical chemistry, valued for its operational simplicity and broad applicability.[2] This one-pot reaction typically involves the initial formation of an iminium ion from the condensation of an amine and a carbonyl compound, followed by in-situ reduction to the corresponding amine.
Mechanistic Rationale
The reaction between tert-butyl piperazine-1-carboxylate and 4-formylbenzaldehyde proceeds via the formation of a Schiff base (iminium ion) intermediate. The subsequent reduction of this intermediate by a mild reducing agent, such as sodium triacetoxyborohydride, yields the desired product. Sodium triacetoxyborohydride is particularly well-suited for this transformation as it is less reactive towards the aldehyde starting material compared to other borohydrides, minimizing the formation of the corresponding alcohol byproduct.
Caption: Reductive amination pathway.
Experimental Protocol
-
To a stirred solution of tert-butyl piperazine-1-carboxylate (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) is added 4-formylbenzaldehyde (1.05 eq).
-
The mixture is stirred at room temperature for 30 minutes.
-
Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 15 minutes.
-
The reaction mixture is stirred at room temperature for 12-16 hours, monitoring by TLC or LC-MS for completion.
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The layers are separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the pure product.
Synthetic Route 2: Nucleophilic Alkylation
Nucleophilic alkylation offers a more direct approach to the target molecule, involving the formation of a C-N bond through the displacement of a leaving group by the nucleophilic nitrogen of the piperazine ring.
Mechanistic Rationale
In this route, the secondary amine of tert-butyl piperazine-1-carboxylate acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-(bromomethyl)benzaldehyde. A mild base, such as triethylamine, is employed to neutralize the hydrobromic acid generated during the reaction, driving the equilibrium towards product formation.
Sources
A Senior Application Scientist's Guide to the Comparative Biological Evaluation of tert-Butyl 4-(4-formylbenzyl)piperazine-1-carboxylate Analogs
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the piperazine ring stands out as a "privileged scaffold." Its six-membered heterocyclic structure, containing two opposing nitrogen atoms, imparts a unique combination of properties that are highly desirable in drug development.[1][2] These characteristics, including improved aqueous solubility, oral bioavailability, and versatile handles for chemical modification, have cemented the piperazine core in a multitude of approved therapeutic agents.[1][3] This guide focuses on a specific, highly adaptable starting molecule: tert-Butyl 4-(4-formylbenzyl)piperazine-1-carboxylate . The presence of the reactive formyl (-CHO) group and the protective tert-butoxycarbonyl (Boc) group makes this compound an ideal template for generating diverse analog libraries.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It outlines a systematic approach to the synthesis, biological screening, and structure-activity relationship (SAR) analysis of novel analogs derived from this core structure. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating robust and comparable data. Our objective is to provide a logical framework for exploring the therapeutic potential of these compounds across key biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.
Part 1: Analog Design & Synthetic Strategy
The core structure of this compound offers multiple points for chemical modification to generate a library of analogs. A strategic approach involves systematically altering specific regions of the molecule to probe their influence on biological activity.
Key Modification Sites:
-
N1-Substituent (Boc Group): The Boc protecting group can be removed and replaced with a wide array of substituents (e.g., various acyl, sulfonyl, or alkyl groups) to modulate lipophilicity, hydrogen bonding capacity, and steric bulk.
-
N4-Benzyl Group Modification: The formyl group on the benzyl ring is a key reactive handle. It can be converted into other functional groups (e.g., carboxylic acids via oxidation, alcohols via reduction) or used in reductive amination reactions to introduce new amine-containing moieties.
-
Aromatic Ring Substitution: The phenyl ring can be substituted with various electron-donating or electron-withdrawing groups at different positions to alter the electronic properties and binding interactions of the entire pharmacophore.
A generalized synthetic approach often begins with the coupling of a substituted benzyl halide with Boc-piperazine, followed by functional group manipulations.[4][5]
Caption: Key modification sites on the core scaffold.
Part 2: Comparative Biological Evaluation Workflows
A tiered screening approach is the most efficient method for evaluating a new library of chemical analogs. This process begins with broad, high-throughput assays to identify initial "hits" and progresses to more complex, mechanism-focused assays for the most promising candidates.
A. Anticancer Activity Screening
The piperazine scaffold is present in numerous anticancer agents, making this a primary area of investigation.[3][6] The goal is to identify compounds that selectively inhibit the growth of or kill cancer cells.
Anticancer Screening Workflow:
Caption: Tiered workflow for in vitro anticancer evaluation.
This assay is a foundational, colorimetric method to assess a compound's effect on cell viability. It measures the metabolic activity of living cells, which is directly proportional to the cell number.
-
Principle: The mitochondrial reductase enzymes in viable cells convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals. The amount of formazan produced is quantified spectrophotometrically after solubilization.
-
Procedure:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HeLa) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test analogs in culture medium. Replace the old medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Data Presentation: Anticancer Activity (IC50)
| Analog ID | Modification | IC50 (µM) vs. MCF-7 (Breast) | IC50 (µM) vs. A549 (Lung) | IC50 (µM) vs. HeLa (Cervical) |
| Core | Parent Molecule | >100 | >100 | >100 |
| A-01 | R = 4-Cl on benzyl | 15.2 | 22.5 | 18.9 |
| A-02 | R = 4-OCH3 on benzyl | 45.8 | 60.1 | 55.3 |
| B-01 | Boc replaced with Acetyl | 8.4 | 12.1 | 9.7 |
| Doxorubicin | Positive Control | 0.98 | 1.25 | 1.10 |
B. Antimicrobial Activity Screening
The rise of antimicrobial resistance necessitates the discovery of new chemical entities with antibacterial or antifungal properties.[8] Synthetic compounds like piperazine derivatives offer a promising avenue for exploration.[3]
Antimicrobial Screening Workflow:
Caption: Systematic workflow for antimicrobial activity testing.
This is the gold-standard quantitative method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][9]
-
Principle: A standardized inoculum of a microorganism is challenged with serial dilutions of a test compound in a liquid broth medium. Growth is assessed after incubation, often with the aid of a metabolic indicator.
-
Procedure:
-
Preparation: In a 96-well microtiter plate, add 50 µL of sterile broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi) to each well.
-
Compound Dilution: Add 50 µL of the test compound (at 2x the highest desired concentration) to the first column of wells. Perform a 2-fold serial dilution across the plate by transferring 50 µL from one well to the next.
-
Inoculation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard). Dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well and add 50 µL to each well.
-
Controls: Include a positive control (microbes, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for yeast.
-
Growth Assessment: The MIC is the lowest concentration with no visible turbidity. For clearer results, add 10 µL of a viability indicator like Resazurin and incubate for another 2-4 hours. A color change from blue to pink indicates viable cells. The MIC is the lowest concentration where the blue color is maintained.[9]
-
Data Presentation: Antimicrobial Activity (MIC)
| Analog ID | Modification | MIC (µg/mL) vs. S. aureus (Gram+) | MIC (µg/mL) vs. E. coli (Gram-) | MIC (µg/mL) vs. C. albicans (Fungus) |
| Core | Parent Molecule | >128 | >128 | >128 |
| A-03 | R = 3,5-di-Cl on benzyl | 16 | 64 | 32 |
| A-04 | R = 4-NO2 on benzyl | 8 | 32 | 16 |
| B-02 | Boc replaced with Benzoyl | 32 | >128 | 64 |
| Ciprofloxacin | Positive Control | 1 | 0.25 | N/A |
C. Enzyme Inhibition Screening (Example: Tyrosinase)
Many drugs exert their effects by inhibiting specific enzymes. Piperazine derivatives have shown promise as inhibitors of various enzymes, including tyrosinase, which is involved in melanin production and is a target in dermatology and food science.[10][11]
This is a spectrophotometric assay that measures the ability of a compound to inhibit the oxidation of a substrate (L-DOPA) by mushroom tyrosinase.
-
Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone, which then undergoes a series of reactions to form the colored product, dopachrome. The rate of dopachrome formation, measured by the increase in absorbance at 475 nm, is proportional to enzyme activity.
-
Procedure:
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate buffer (50 mM, pH 6.8) and the test compound at various concentrations.
-
Enzyme Addition: Add mushroom tyrosinase solution to each well and pre-incubate for 10 minutes at room temperature.
-
Initiate Reaction: Add the substrate, L-DOPA solution, to each well to start the reaction.
-
Data Acquisition: Immediately measure the absorbance at 475 nm every minute for 15-20 minutes using a microplate reader in kinetic mode.
-
Analysis: Calculate the initial reaction velocity (V₀) for each concentration. Determine the percentage of inhibition relative to a control without an inhibitor. Plot the percent inhibition against the inhibitor concentration to calculate the IC50 value. Kojic acid is commonly used as a positive control.[11]
-
Data Presentation: Tyrosinase Inhibition (IC50)
| Analog ID | Modification | Tyrosinase IC50 (µM) | Inhibition Type (from Kinetic Study) |
| Core | Parent Molecule | >200 | - |
| A-05 | R = 4-OH on benzyl | 45.3 | Competitive |
| A-06 | R = 2,4-di-OH on benzyl | 18.7 | Mixed |
| C-01 | Formyl reduced to -CH2OH | 95.2 | Non-competitive |
| Kojic Acid | Positive Control | 16.5 | Competitive |
Part 3: Structure-Activity Relationship (SAR) Analysis
The true power of a comparative study lies in synthesizing the quantitative data into a coherent Structure-Activity Relationship (SAR). This analysis connects specific chemical modifications to observed changes in biological potency and provides a rational basis for designing the next generation of analogs.
Caption: Hypothetical SAR summary from comparative data.
From our hypothetical data tables, we can derive several key SAR insights:
-
For Anticancer Activity: Replacing the bulky, lipophilic Boc group with a smaller, more polar acetyl group (Analog B-01 ) significantly increased potency. This suggests that the N1 position may be sensitive to steric hindrance and that a hydrogen bond acceptor might be favorable for interaction with the biological target. Furthermore, the addition of an electron-withdrawing chlorine atom (Analog A-01 ) was more effective than an electron-donating methoxy group (Analog A-02 ), indicating that the electronic properties of the phenyl ring are crucial.
-
For Antimicrobial Activity: Potency was markedly increased by adding strong electron-withdrawing groups to the phenyl ring, such as two chlorine atoms (A-03 ) or a nitro group (A-04 ). This modification likely enhances the molecule's ability to interact with microbial targets or disrupt cell membranes. Activity was generally better against Gram-positive bacteria than Gram-negative bacteria, a common observation for synthetic compounds due to the outer membrane barrier in Gram-negative species.
-
For Tyrosinase Inhibition: The introduction of hydroxyl groups on the phenyl ring (Analogs A-05 , A-06 ) was essential for activity. This is a well-established requirement for many tyrosinase inhibitors, as the hydroxyl groups can chelate the copper ions in the enzyme's active site. The parent molecule, lacking this feature, was inactive.
Conclusion and Future Directions
This guide provides a robust framework for the systematic evaluation of this compound analogs. By employing a tiered screening workflow and presenting data in a standardized, comparable format, researchers can efficiently identify promising lead compounds. The subsequent SAR analysis is the critical step that transforms raw data into actionable intelligence, guiding the rational design of more potent and selective molecules.
Based on the hypothetical findings, future work could focus on:
-
Exploring a wider range of small, polar substituents at the N1 position to optimize anticancer activity.
-
Synthesizing analogs with multiple electron-withdrawing groups on the phenyl ring to enhance antimicrobial potency, particularly against Gram-negative pathogens.
-
Investigating the precise placement and number of hydroxyl groups on the phenyl ring to maximize tyrosinase inhibition.
By integrating rational design, systematic screening, and insightful SAR analysis, the versatile piperazine scaffold can be effectively leveraged to develop novel therapeutic candidates.
References
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
- Faizan, M., Kumar, R., Mazumder, A., Salahuddin, Neelima, K., Arvind, K., & Chaitanya, M. V. N. L. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780.
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Safety Operating Guide
Proper Disposal of tert-Butyl 4-(4-formylbenzyl)piperazine-1-carboxylate: A Comprehensive Guide for Laboratory Professionals
This guide provides an in-depth, procedural framework for the safe and compliant disposal of tert-Butyl 4-(4-formylbenzyl)piperazine-1-carboxylate. As a trusted partner in your research, we are committed to providing essential safety information that extends beyond the product itself, ensuring the well-being of researchers and the protection of our environment. This document is designed for researchers, scientists, and drug development professionals, offering a synthesis of technical data and field-proven best practices.
Hazard Profile and Core Safety Principles
This compound is a solid compound classified as corrosive.[1] Direct contact can cause severe skin burns and eye damage.[1] The piperazine moiety, common in many pharmaceuticals, can also lead to skin sensitization. Therefore, adherence to stringent safety protocols is not merely procedural, but a critical component of responsible laboratory practice.
The foundational principle of this guide is risk mitigation through informed action. Understanding the "why" behind each step is paramount to creating a self-validating system of safety.
Table 1: Chemical and Hazard Identification
| Property | Information | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 844891-09-4 | [1] |
| Physical State | Solid | [2] |
| Primary Hazard | Corrosive | [1] |
| Transport Information | UN3259, AMINES, SOLID, CORROSIVE, N.O.S. | [1] |
Waste Characterization and Regulatory Compliance
Before disposal, it is imperative to classify the waste in accordance with local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste under the Resource Conservation and Recovery Act (RCRA).
This compound, being a corrosive solid, will likely be classified as a D002 hazardous waste due to its corrosive characteristic.[1][3] It is the generator's responsibility to make this final determination.[1]
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe disposal of this compound from a laboratory setting.
Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are essential. Always inspect gloves for any signs of degradation before use.
-
Body Protection: A lab coat must be worn. For larger quantities or in the event of a spill, a chemical-resistant apron is recommended.
Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all solid waste containing this compound.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Incompatible Materials: Do not mix this waste with strong oxidizing agents, strong bases, or reducing agents.[1]
-
Contaminated Materials: Any items that come into direct contact with the compound, such as weighing paper, pipette tips, and contaminated gloves, must also be disposed of in the designated hazardous waste container.
Sources
Mastering the Safe Handling of tert-Butyl 4-(4-formylbenzyl)piperazine-1-carboxylate: A Guide for the Modern Researcher
For the discerning researcher in the fast-paced world of drug development, the ability to handle complex chemical intermediates with confidence and precision is paramount. tert-Butyl 4-(4-formylbenzyl)piperazine-1-carboxylate, a key building block in the synthesis of numerous pharmaceutical agents, is one such compound that demands meticulous attention to safety. This guide moves beyond generic safety data sheets to provide a comprehensive, experience-driven framework for its handling, grounded in the principles of chemical reactivity and laboratory best practices. Here, we will not only outline the necessary personal protective equipment (PPE) but also delve into the scientific rationale behind each recommendation, empowering you to work safely and efficiently.
Understanding the Hazard: More Than Just a Solid
This compound is classified as a corrosive solid. This designation stems from its amine functional group, which can cause severe skin burns and eye damage upon contact. The presence of the tert-butoxycarbonyl (Boc) protecting group and the benzyl moiety modifies its reactivity, but the inherent hazards of the piperazine core remain. It is crucial to recognize that even in solid form, fine dust particles can become airborne, posing an inhalation risk.
Key Physicochemical Properties (Illustrative)
| Property | Value | Implication for Handling |
| Physical State | Solid (powder/crystalline) | Potential for airborne dust generation. |
| Corrosivity | Causes severe skin burns and eye damage | Direct contact must be strictly avoided. |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases, reducing agents | Segregated storage and handling are critical to prevent violent reactions. |
| Decomposition | Thermal decomposition can release irritating gases and vapors, including nitrogen oxides and carbon monoxide. | Avoid high temperatures and ensure adequate ventilation. |
The Last Line of Defense: A Multi-Faceted Approach to Personal Protective Equipment
The selection of PPE is not a one-size-fits-all exercise. It is a nuanced process that considers the specific hazards of the chemical and the nature of the work being performed. For this compound, a multi-layered defense is essential.
Hand Protection: The Critical Barrier
Given the corrosive nature of this compound, selecting the right gloves is of utmost importance. The goal is to prevent any skin contact.
-
Primary Recommendation: Nitrile gloves are an excellent first choice for handling solid this compound.[1][2] Nitrile offers good resistance to a broad range of chemicals, including many amines, and provides a reliable barrier against solid particulates.[1][2]
-
For extended handling or when working with solutions: Consider double-gloving with two pairs of nitrile gloves or using a thicker, chemical-resistant glove such as butyl rubber or neoprene over a nitrile glove.[2] This provides an additional layer of protection in case of a tear or pinhole in the outer glove.
-
Inspection is Key: Always inspect gloves for any signs of degradation, discoloration, or punctures before use.[2]
Eye and Face Protection: Shielding Against the Unseen
The eyes are particularly vulnerable to the corrosive effects of this compound.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields must be worn for all operations.
-
Enhanced Protection: When there is a risk of splashing or dust generation (e.g., weighing, transferring large quantities), chemical splash goggles are required.
-
Maximum Protection: For procedures with a significant risk of splashing, a full-face shield worn over safety goggles provides the highest level of protection.
Body Protection: Preventing Dermal Exposure
Protecting the skin from accidental contact is crucial.
-
Standard Attire: A flame-resistant lab coat should be worn at all times and kept fully buttoned.
-
Enhanced Protection: For tasks with a higher risk of contamination, such as large-scale transfers or spill cleanup, a chemical-resistant apron made of materials like PVC or neoprene is recommended.[3]
-
Footwear: Closed-toe shoes are mandatory in the laboratory.
Respiratory Protection: Guarding Against Inhalation
While this compound is a solid, fine dust can be generated during handling.
-
Engineering Controls First: The primary method for controlling airborne contaminants is through the use of engineering controls, such as a certified chemical fume hood.[4]
-
When Respiratory Protection is Necessary: If engineering controls are not feasible or insufficient to maintain exposure below acceptable limits, respiratory protection is required. For weighing and transferring operations that may generate dust, a NIOSH-approved N95 respirator is the minimum requirement.[5]
-
For Higher Concentrations or Spill Cleanup: In situations where airborne concentrations may be higher, a half-mask or full-facepiece respirator with appropriate cartridges for organic vapors and particulates should be used.[5] A full-facepiece respirator also offers the advantage of providing eye and face protection.
Operational and Disposal Plans: A Framework for Safety
A proactive approach to operational safety and waste management is a hallmark of a well-run laboratory.
Standard Operating Procedure (SOP) Workflow
The following diagram outlines a logical workflow for safely handling this compound.
Caption: A step-by-step workflow for the safe handling of this compound.
Emergency Procedures: Spill Response
In the event of a spill, a calm and methodical response is crucial.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess the Spill: Determine the extent of the spill. For small spills that you are trained to handle, proceed with cleanup. For large or unmanageable spills, contact your institution's emergency response team.
-
Don Appropriate PPE: Before attempting any cleanup, don the appropriate PPE, including a respirator if necessary.
-
Contain the Spill: For solid spills, carefully sweep up the material using a plastic dustpan and brush, avoiding the generation of dust.[6] For liquid spills (if the compound is in solution), create a dike around the spill with an inert absorbent material like vermiculite or sand.[6]
-
Neutralization (for acidic or basic solutions): If the compound is in an acidic or basic solution, it can be neutralized with an appropriate agent (e.g., sodium bicarbonate for acids, citric acid for bases).[6]
-
Collect and Dispose: Place the collected material into a clearly labeled, sealed container for hazardous waste disposal.[6]
-
Decontaminate: Clean the spill area with soap and water.
Waste Disposal: A Commitment to Environmental Stewardship
Proper disposal of hazardous waste is not only a regulatory requirement but also an ethical responsibility.
-
Segregation is Paramount: All waste containing this compound, including contaminated PPE and cleanup materials, must be collected as hazardous waste.[7]
-
Containerization: Use only compatible, properly labeled containers for waste collection.[7]
-
Incompatible Wastes: Do not mix this compound with incompatible materials in the same waste container. Specifically, keep it separate from strong oxidizing agents, strong acids, and strong bases.[8]
-
Follow Institutional Guidelines: Adhere strictly to your institution's hazardous waste disposal procedures.
By integrating these principles of informed PPE selection, meticulous operational planning, and responsible waste management into your daily laboratory practices, you can confidently and safely unlock the synthetic potential of this compound.
References
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperazine, anhydrous, 99%. Retrieved from [Link]
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University of Toronto. (n.d.). Handling Procedures for Corrosive Materials. Retrieved from [Link]
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SAMS Solutions. (2024, December 24). Selecting the Right Chemical-Resistant Clothing for Industrial Use. Retrieved from [Link]
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Science Equip. (n.d.). How to Handle Caustic and Corrosive Chemicals in a Laboratory. Retrieved from [Link]
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Ansell. (n.d.). Ansell Chemical Resistance Glove Chart. Retrieved from [Link]
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NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
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OSHA. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
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Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]
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Atlas Safety. (2019, September 24). Chemical Protective Clothing Levels - A Complete Guide. Retrieved from [Link]
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MIT. (n.d.). Procedure for disposing of hazardous waste. Retrieved from [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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KAUST Health & Safety. (n.d.). Working with Corrosives Guideline. Retrieved from [Link]
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Pharmaceutical Microbiology Resources. (2022, May 13). Tips For Hazardous Chemical Handling In A Lab. Retrieved from [Link]
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St. Olaf College. (n.d.). SOPs: Corrosives – Laboratory Safety. Retrieved from [Link]
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Stanford Environmental Health & Safety. (2024, September 11). General Use SOP - Corrosive Materials. Retrieved from [Link]
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CUNY. (n.d.). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
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MLI Environmental. (2023, August 29). Hazardous Waste Materials Guide: Corrosive Liquids. Retrieved from [Link]
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American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]
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Chemicals That Are Corrosive And The Dangers Of Improper Disposal. (2025, August 11). Retrieved from [Link]
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Safeopedia. (2024, August 6). A Guide to Selecting Chemical Protective Clothing. Retrieved from [Link]
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Lakeland Industries. (n.d.). Type 3 and 4 Chemical Suit Selection Guide. Retrieved from [Link]
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CDC Stacks. (n.d.). Recommendations for Chemical Protective Clothing. Retrieved from [Link]
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NIOSH. (n.d.). Respirator Selection. Retrieved from [Link]
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OSHA. (n.d.). eTool: Respiratory Protection - Respirator Selection. Retrieved from [Link]
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NIOSH. (n.d.). NIOSH Guide to the Selection & Use of Particulate Respirators. Retrieved from [Link]
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NIOSH. (n.d.). OSHA Respirator Requirements for Selected Chemicals. Retrieved from [Link]
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OSU Chemistry. (n.d.). SOP 7. Retrieved from [Link]
Sources
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- 4. tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate | C14H27N3O2 | CID 17750356 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
